D-(-)-Norgestrel 17-Acetate-d3
Description
BenchChem offers high-quality D-(-)-Norgestrel 17-Acetate-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-(-)-Norgestrel 17-Acetate-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₃H₂₇D₃O₃ |
|---|---|
Molecular Weight |
357.5 |
Synonyms |
(17α)-17-(Acetyl-d3-oxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one; 17-Acetoxy-d3-13-ethyl-18,19-dinor-17α-pregn-4-en-20-yn-3-one; 17-Ethynyl-18-methyl-19-nortestosterone Acetate-d3; 17α-Ethynyl-18-methyl-19-nortestosterone Acetate-d3; 17β-Acetoxy-d |
Origin of Product |
United States |
Foundational & Exploratory
what is D-(-)-Norgestrel 17-Acetate-d3
Abstract
This technical guide profiles D-(-)-Norgestrel 17-Acetate-d3 (Levonorgestrel 17-acetate-d3), a critical deuterated reference standard used in the quantitative analysis of synthetic progestogens.[1][2] As the stable isotope-labeled analog of the primary metabolite and impurity of Norgestimate, this compound is essential for correcting matrix effects, recovery losses, and ionization variability in LC-MS/MS workflows. This document details its physicochemical properties, metabolic context, synthesis logic, and validated bioanalytical protocols.[1]
Chemical Identity & Physicochemical Properties
D-(-)-Norgestrel 17-Acetate-d3 is the deuterated isotopologue of Levonorgestrel Acetate, where the acetate methyl group is fully deuterated (
| Property | Specification |
| Common Name | Levonorgestrel 17-Acetate-d3 |
| Synonyms | 17 |
| Chemical Formula | |
| Molecular Weight | 357.50 g/mol (vs. 354.49 g/mol for unlabeled) |
| Isotopic Purity | |
| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate, Chloroform |
| LogP (Predicted) | ~4.5 (Highly Lipophilic) |
| Storage | -20°C, Hygroscopic, Protect from Light |
Structural Configuration
The "D-(-)" nomenclature refers to Levonorgestrel , the biologically active levorotatory enantiomer of racemic Norgestrel.[1] The 17-acetate moiety is an ester linkage at the 17
Metabolic Context & Applications
Understanding the biological role of the non-deuterated parent (LNG-A) is crucial for designing the analytical assay. LNG-A is not just a synthetic impurity; it is a key intermediate in the metabolism of Norgestimate .
The Norgestimate Metabolic Pathway
Norgestimate is a prodrug that undergoes rapid metabolism. It is deacetylated and deoximated in vivo. LNG-A is the intermediate where the oxime is removed before the acetate is hydrolyzed.
Figure 1: The metabolic cascade of Norgestimate. The d3-IS is used to quantify the transient LNG-Acetate intermediate.
Primary Applications:
-
Pharmacokinetics (PK): Tracking the rapid conversion of Norgestimate to Levonorgestrel.
-
Impurity Profiling: LNG-A is a specified impurity in Levonorgestrel API manufacturing (EP Impurity A).[1]
-
Stability Studies: Monitoring the hydrolysis of acetate esters in formulation buffers.
Synthesis & Stability Logic
To ensure high isotopic purity and prevent "cross-talk" (unlabeled contribution to the analyte signal), the synthesis typically employs a high-grade deuterated acetylating agent.
Synthesis Workflow
-
Precursor: Pure Levonorgestrel (D-(-)-Norgestrel).[1]
-
Reagent: Acetic Anhydride-d3 (
) or Acetyl Chloride-d3. -
Catalyst: Pyridine or 4-Dimethylaminopyridine (DMAP).[1]
-
Purification: Recrystallization is preferred over HPLC to ensure no isotopic fractionation.[1]
Stability Warning: Steroid esters are prone to hydrolysis in basic or aqueous conditions.[1]
-
Protocol: Stock solutions must be prepared in pure organic solvent (Methanol or Acetonitrile) and kept anhydrous.[1]
-
Avoid: Storing in aqueous buffers (> pH 7) for extended periods.[1]
Validated Bioanalytical Protocol (LC-MS/MS)
This section outlines a self-validating method for quantifying Levonorgestrel 17-Acetate using the d3-IS.
A. Sample Preparation (Liquid-Liquid Extraction)
Due to the high lipophilicity (LogP ~4.5), LLE is superior to protein precipitation for cleanliness.[1]
-
Aliquot: 200 µL Plasma.
-
IS Addition: Add 20 µL of D-(-)-Norgestrel 17-Acetate-d3 (100 ng/mL in MeOH). Vortex 10s.
-
Extraction: Add 1 mL Hexane:Ethyl Acetate (90:10 v/v) .
-
Why: This non-polar mix extracts the ester preferentially over more polar interferences.[1]
-
-
Agitation: Shake 10 min; Centrifuge 5 min @ 4000g.
-
Reconstitution: Evaporate supernatant under
@ 40°C. Reconstitute in 100 µL MeOH:Water (80:20).
B. Mass Spectrometry (MRM Parameters)
The method relies on Positive Electrospray Ionization (ESI+) .[1]
-
Mechanism: The dominant fragmentation for steroid acetates is the neutral loss of the acetic acid group (
or ), leaving the stable steroid carbocation.[1]
| Compound | Precursor Ion | Product Ion (Carbocation) | Neutral Loss | Collision Energy (eV) |
| Analyte (LNG-Acetate) | 355.2 | 295.2 | Acetic Acid (-60 Da) | 25 |
| IS (LNG-Acetate-d3) | 358.2 | 295.2 | Acetic Acid-d3 (-63 Da) | 25 |
Note: Both Analyte and IS produce the same product ion (m/z 295.2).[1] This is acceptable because the Precursor Ions are chromatographically co-eluting but mass-resolved.
Figure 2: The specific mass transition utilized for the Internal Standard.
C. Chromatography (LC Conditions)
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep gradient required due to lipophilicity.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Levonorgestrel Monograph: Impurity A (Levonorgestrel Acetate). 10th Edition.[1] Strasbourg, France: EDQM.[1] Link
-
Alton, K. B., et al. (1984).[1] "Metabolism of norgestimate in the human." Oral Contraceptives.[1][3][4][5][6] This foundational paper establishes LNG-Acetate as a transient metabolite.[1]
-
Santa Cruz Biotechnology . D-(-)-Norgestrel 17-Acetate Product Data Sheet. CAS 13732-69-9.[7][8][9] Link
-
Görög, S. (2004).[1][10] "Recent advances in the analysis of steroid hormones and related drugs."[10] Analytical Sciences.[1][11] Describes the oxime/acetate hydrolysis pathways. Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 62954: Levonorgestrel Acetate. Link[1]
Sources
- 1. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Progestin-Only (norgestrel) Oral Contraceptives: MedlinePlus Drug Information [medlineplus.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Levonorgestrel acetate - Wikipedia [en.wikipedia.org]
- 9. m.chem960.com [m.chem960.com]
- 10. researchgate.net [researchgate.net]
- 11. publication-theses.unistra.fr [publication-theses.unistra.fr]
An In-Depth Technical Guide to Levonorgestrel Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Levonorgestrel Acetate-d3, a deuterated analog of the widely used synthetic progestin, Levonorgestrel Acetate. Designed for professionals in pharmaceutical research and development, this document delves into the core chemical information, synthesis considerations, analytical methodologies, and potential applications of this stable isotope-labeled compound.
Core Identification: CAS Number and Synonyms
Levonorgestrel Acetate-d3 is a stable isotope-labeled version of Levonorgestrel Acetate, where three hydrogen atoms in the acetate group have been replaced with deuterium. This isotopic labeling is invaluable for a range of research and analytical applications, particularly in pharmacokinetic and metabolic studies.
Key Identifiers:
| Identifier | Value |
| Chemical Name | (17α)-17-(Acetyl-d3-oxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one |
| Common Synonyms | D-(-)-Norgestrel 17-Acetate-d3, Levonorgestrel 17-Acetate-d3, Levonorgestrel Acetate-d3 |
| Molecular Formula | C₂₃H₂₇D₃O₃ |
| Molecular Weight | 357.5 g/mol |
| CAS Number | Not readily available in public databases. Researchers may need to contact specialized chemical suppliers for this information. |
It is important to note that while synonyms are widely used, the CAS Registry Number is the universally accepted unique identifier for a chemical substance. The lack of a readily available CAS number for Levonorgestrel Acetate-d3 suggests it is a specialized compound, likely synthesized on demand for research purposes.
Rationale for Deuteration in Drug Development
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, offers significant advantages in pharmaceutical research. This process, known as deuteration, can subtly alter the physicochemical properties of a molecule without changing its fundamental pharmacology.
Primary applications of deuterated compounds like Levonorgestrel Acetate-d3 include:
-
Internal Standards in Bioanalysis: Due to its identical chemical behavior to the non-deuterated parent drug but distinct mass, Levonorgestrel Acetate-d3 is an ideal internal standard for quantitative analysis by mass spectrometry (MS). This ensures high accuracy and precision in pharmacokinetic studies.
-
Metabolic Profiling: Deuterium labeling allows for the precise tracking of metabolic pathways. By analyzing the mass shifts in metabolites, researchers can elucidate the biotransformation of Levonorgestrel Acetate.
-
Pharmacokinetic Studies: The use of a deuterated analog allows for the co-administration of the labeled and unlabeled drug (a "microdosing" or "tracer" study). This enables the determination of absolute bioavailability and the differentiation between endogenous and exogenous compounds.
Synthesis and Characterization
The synthesis of Levonorgestrel Acetate-d3 typically involves the acetylation of Levonorgestrel with a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride. The parent compound, Levonorgestrel, is a well-established synthetic steroid.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis and characterization of Levonorgestrel Acetate-d3.
Characterization and Quality Control:
The identity and purity of synthesized Levonorgestrel Acetate-d3 must be rigorously confirmed. Standard analytical techniques for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure, while ²H NMR specifically verifies the position and extent of deuterium incorporation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight, further validating the successful deuteration.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final compound, ensuring the absence of starting materials and byproducts.
Analytical Methodologies: A Practical Approach
The primary application of Levonorgestrel Acetate-d3 is as an internal standard in quantitative bioanalysis. A typical workflow for the determination of Levonorgestrel Acetate in a biological matrix (e.g., plasma, serum) is outlined below.
Step-by-Step Bioanalytical Protocol:
-
Sample Preparation:
-
A known amount of Levonorgestrel Acetate-d3 (internal standard) is spiked into the biological sample.
-
The sample undergoes a protein precipitation step, typically with a cold organic solvent like acetonitrile or methanol, to remove interfering proteins.
-
The supernatant is collected and may be further concentrated or subjected to solid-phase extraction (SPE) for cleanup and enrichment of the analyte.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography system, most commonly a high-performance liquid chromatograph (HPLC) or an ultra-high-performance liquid chromatograph (UHPLC).
-
A reversed-phase C18 column is typically used for the separation of Levonorgestrel Acetate and its deuterated analog.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a mass spectrometer, usually a triple quadrupole (QqQ) instrument.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent drug and the internal standard.
-
Specific precursor-to-product ion transitions are monitored for both Levonorgestrel Acetate and Levonorgestrel Acetate-d3.
-
Illustrative Analytical Workflow:
Caption: A typical bioanalytical workflow utilizing Levonorgestrel Acetate-d3 as an internal standard.
Future Perspectives and Applications
The use of stable isotope-labeled compounds like Levonorgestrel Acetate-d3 is integral to modern drug development. As analytical instrumentation becomes more sensitive, the demand for high-purity deuterated standards will continue to grow. Future applications may include:
-
Microdosing Studies: To assess the pharmacokinetics of new drug candidates in humans with minimal systemic exposure.
-
Drug-Drug Interaction Studies: To precisely quantify the effect of co-administered drugs on the metabolism of Levonorgestrel Acetate.
-
Personalized Medicine: To investigate inter-individual variability in drug metabolism and response.
References
Due to the specialized nature of Levonorgestrel Acetate-d3, direct peer-reviewed publications are scarce. The following references provide foundational knowledge on Levonorgestrel, its acetate form, and the application of deuterated compounds in pharmaceutical research.
-
PubChem Compound Summary for CID 13109, Levonorgestrel. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 62954, Levonorgestrel acetate. National Center for Biotechnology Information. [Link]
-
CRO Splendid Lab Pvt. Ltd. Product Page: D-(-)-Norgestrel 17-Acetate-d3. [Link]
-
Kushner, D. J., et al. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology, 77(2), 79-88. [Link]
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label on was a good idea. Journal of medicinal chemistry, 57(9), 3595-3611. [Link]
physical and chemical properties of deuterated norgestrel acetate
An In-Depth Technical Guide on the Physical and Chemical Properties of Deuterated Norgestrel Acetate.
Advanced Characterization for Bioanalytical & Metabolic Applications
Part 1: Executive Summary & Strategic Utility
Deuterated Norgestrel Acetate (specifically Norgestrel-d6 Acetate or Levonorgestrel-d6 Acetate ) represents a critical class of stable isotope-labeled internal standards (SIL-IS). While Norgestrel (the racemate) and Levonorgestrel (the active levorotatory enantiomer) are widely used progestins, their acetate esters function as lipophilic prodrugs or metabolic intermediates.
The incorporation of deuterium (
Key Technical Value:
-
Bioanalytical Precision: Eliminates matrix effects and ionization suppression inconsistencies in quantitative assays.
-
Metabolic Tracking: The deuterium label (typically on the ethyl side chain) is metabolically stable, allowing researchers to differentiate the administered acetate prodrug from downstream hydrolytic metabolites.
Part 2: Molecular Architecture & Chemical Identity
The deuterated form typically utilizes a d6-labeling pattern on the C13-ethyl group. This location is strategically chosen to avoid metabolic exchange (unlike protons alpha to carbonyls) and to ensure the label remains intact during ester hydrolysis.
Structural Specifications
| Property | Non-Deuterated Norgestrel Acetate | Deuterated Norgestrel-d6 Acetate |
| CAS Registry | 18290-31-8 (Racemate) | N/A (Custom Synthesis) |
| Molecular Formula | ||
| Molecular Weight | 354.49 g/mol | 360.53 g/mol |
| Monoisotopic Mass | 354.2195 Da | 360.2572 Da |
| LogP (Predicted) | ~3.9 - 4.2 | ~3.9 - 4.2 (Negligible shift) |
| Appearance | White to Off-White Crystalline Solid | White Solid |
Stereochemical Context
-
Norgestrel Acetate: Racemic mixture (50:50 dextro/levo).
-
Levonorgestrel Acetate (LNG-A): The biologically active (-)-enantiomer.
-
Note: For bioanalytical assays targeting the active drug, Levonorgestrel-d6 Acetate is the preferred standard to match the enantiomeric retention time on chiral columns, though on achiral C18 columns, the racemate and enantiomer co-elute.
Part 3: Physicochemical Profile
Solubility & Lipophilicity
The acetate moiety significantly increases lipophilicity compared to the parent Norgestrel.
-
Organic Solvents: Freely soluble in Chloroform, Dichloromethane, and DMSO (>20 mg/mL).
-
Aqueous Media: Practically insoluble (<1 µg/mL).
-
Experimental Implication: Stock solutions must be prepared in DMSO or Methanol . Aqueous dilutions for standard curves should be kept below 30% water content to prevent precipitation before injection.
Hygroscopicity & Stability
-
Hygroscopicity: Low. The ester cap reduces the hydrogen bonding capacity of the C17-hydroxyl.
-
Hydrolytic Stability: The C17-acetate ester is susceptible to hydrolysis by plasma esterases.
-
Protocol Criticality: Blood samples must be processed immediately or treated with esterase inhibitors (e.g., PMSF or acidified citrate) to prevent ex vivo conversion of the Acetate IS to the parent Norgestrel-d6 during extraction.
-
Part 4: Synthesis & Experimental Protocols
Since Deuterated Norgestrel Acetate is often not a catalog item, it is synthesized from commercially available Norgestrel-d6 (CAS 2376035-98-0).
Synthesis Workflow (Acetylation)
Reagents: Norgestrel-d6, Acetic Anhydride (
-
Dissolution: Dissolve 10 mg Norgestrel-d6 in 1.0 mL anhydrous pyridine.
-
Acetylation: Add 50 µL Acetic Anhydride and a catalytic amount of DMAP (0.5 mg).
-
Reaction: Stir at Room Temperature (RT) for 4 hours under Nitrogen. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Add 2 mL ice water. Extract with Ethyl Acetate (3x).
-
Purification: Wash organics with 1M HCl (to remove pyridine), then Sat.
, then Brine. Dry over . -
Yield: Evaporate to dryness. Quantitative conversion is typical.
Visualization: Synthesis Logic
Figure 1: Chemical synthesis pathway for converting Norgestrel-d6 to its Acetate ester form.
Part 5: Analytical Characterization (LC-MS/MS)
The core utility of this compound is in Mass Spectrometry. The deuterium label provides a +6 Da mass shift, which must be preserved during fragmentation.
Mass Spectral Transitions (ESI+)
| Compound | Precursor Ion | Product Ion (Quant) | Mechanism |
| Norgestrel Acetate | 355.2 | 295.2 | Loss of Acetic Acid ( |
| Norgestrel-d6 Acetate | 361.2 | 301.2 | Loss of Acetic Acid (-60 Da) |
| Norgestrel (Parent) | 313.2 | 245.2 | Ring fragmentation |
Note: The primary fragmentation of steroid acetates in ESI+ is often the loss of the acetate group as neutral acetic acid (
Fragmentation Pathway Visualization
Figure 2: Proposed ESI+ MS/MS fragmentation pathway for Deuterated Norgestrel Acetate.
Part 6: Validation Protocol for Bioanalysis
To ensure Trustworthiness and Self-Validation , the following protocol defines how to qualify the material before use in a regulated study.
Isotopic Purity Check
Before using as an Internal Standard (IS), you must verify that the contribution of the IS to the analyte's mass channel (cross-talk) is negligible.
-
Inject a 1 µg/mL solution of Norgestrel-d6 Acetate.
-
Monitor the unlabeled channel (m/z 355 -> 295).
-
Criteria: The response in the unlabeled channel must be < 0.5% of the response in the labeled channel (m/z 361 -> 301).
Stock Solution Stability
-
Solvent: Methanol (LC-MS grade).
-
Concentration: 1.0 mg/mL.
-
Storage: -20°C or -80°C.
-
Validation: Compare fresh stock vs. stored stock (1 month) via LC-UV or LC-MS. Acceptance: ±5%.[1][2]
Extraction Methodology (Liquid-Liquid Extraction)
Because the acetate is lipophilic, LLE is superior to protein precipitation.
-
Aliquot 50 µL Plasma.
-
Add 10 µL IS Working Solution (Norgestrel-d6 Acetate, 50 ng/mL).
-
Add 1.0 mL Hexane:Ethyl Acetate (80:20 v/v). Rationale: Minimizes extraction of polar interferences.
-
Vortex (5 min) and Centrifuge (4000 rpm, 5 min).
-
Transfer supernatant and evaporate under
. -
Reconstitute in 100 µL Mobile Phase (MeOH:Water 70:30).
References
-
United States Pharmacopeia (USP). Norgestrel Reference Standard Data.[3] USP Monograph.[3]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62954: Levonorgestrel Acetate. PubChem.[4][5]
-
MedChemExpress. Norgestrel-d6 Product Information and Applications. MedChemExpress.[6][7]
-
Kumar, V. P., et al. (2016). A Simple, Rapid and Sensitive UFLC-MS/MS Method for the Quantification of Oral Contraceptive Norgestrel in Human Plasma. Thieme Connect.[8]
-
Cayman Chemical. Norgestrel Product Insert: Solubility and Stability. Cayman Chemical.[9]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Levonorgestrel ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Guide: Synthesis of D-(-)-Norgestrel 17-Acetate-d3
[1][2]
Executive Summary
D-(-)-Norgestrel 17-Acetate-d3 (Levonorgestrel 17-acetate-d3) is a stable isotope-labeled analog of the progestin prodrug Levonorgestrel Acetate.[1][2] It serves as a critical internal standard (IS) in bioanalytical assays (LC-MS/MS) for quantifying Levonorgestrel and its metabolites in plasma.[1][2]
The synthesis presents a specific stereochemical challenge: the 17
Chemical Profile & Retrosynthesis[1][2]
| Property | Data |
| Target Molecule | D-(-)-Norgestrel 17-Acetate-d3 |
| Systematic Name | (17 |
| Parent Drug | Levonorgestrel (D-(-)-Norgestrel) |
| Molecular Formula | |
| Molecular Weight | ~357.50 g/mol (vs. 354.49 g/mol for unlabeled) |
| Isotopic Label | Deuterium ( |
| Key Challenge | Steric hindrance at |
Retrosynthetic Analysis
The most efficient disconnection is at the C17-O-Acyl bond.[1][2] The synthesis utilizes Levonorgestrel as the scaffold and Acetic Anhydride-d6 as the isotopic donor.[2]
Figure 1: Retrosynthetic disconnection strategy isolating the stable isotope donor.
Synthetic Strategy: The DMAP Pathway[7]
To acetylate the hindered tertiary alcohol at C17, we employ Steglich-type nucleophilic catalysis adapted for anhydrides.[2]
The Mechanism[7][8][9]
-
Activation: DMAP attacks Acetic Anhydride-d6 to form a highly reactive N-acetyl-d3-pyridinium ion pair.[1][2]
-
Acylation: The sterically hindered 17-OH of Levonorgestrel attacks this activated intermediate.[2] The positive charge on the pyridinium ring pulls electron density, making the carbonyl carbon significantly more electrophilic than in the neutral anhydride.
-
Regeneration: The acetate-d3 anion deprotonates the intermediate, reforming the ester and regenerating DMAP.[2]
Why this method?
-
Reaction Rate: Accelerates the reaction by
times compared to pyridine alone [1].[2] -
Mild Conditions: Avoids the use of strong mineral acids (e.g., p-TsOH,
), which can cause discoloration or hydration of the sensitive 17-ethynyl group [2].[2]
Figure 2: DMAP-catalyzed activation cycle overcoming steric hindrance at C17.
Detailed Experimental Protocol
Materials
-
Substrate: Levonorgestrel (D-(-)-Norgestrel) [CAS: 797-63-7][1][2]
-
Reagent: Acetic Anhydride-d6 (
99 atom % D)[1][2] -
Base: Triethylamine (
)[1][4][5][3] -
Solvent: Dichloromethane (DCM), anhydrous[1]
Step-by-Step Methodology
1. Reaction Setup
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Levonorgestrel (1.0 eq, e.g., 312 mg, 1 mmol) in anhydrous DCM (10 mL).
-
Add Triethylamine (3.0 eq, 0.42 mL). The base neutralizes the acetic acid-d3 byproduct.[2]
-
Add Acetic Anhydride-d6 (2.0 eq, ~0.2 mL). Note: Excess is used to drive the equilibrium, but cost considerations for deuterated reagents may limit this to 1.5–2.0 eq.
-
Add DMAP (0.1 eq, 12 mg). The solution typically turns a light yellow.[2]
2. Esterification
-
Heat the mixture to reflux (approx. 40°C) under an inert atmosphere (
or Ar). -
Monitor: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Reaction is typically complete within 6–12 hours .[2] If starting material persists, add another 0.05 eq of DMAP and continue heating.[2]
3. Workup
-
Cool the reaction to room temperature.
-
Quench: Add methanol (1 mL) and stir for 15 minutes to consume excess acetic anhydride-d6 (forms Methyl Acetate-d3).
-
Dilute with DCM (20 mL) and wash sequentially with:
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
4. Purification
Quality Control & Validation (Self-Validating System)
To ensure the protocol worked and the isotope is intact, use the following validation logic.
| Analytical Method | Expected Observation (Pass Criteria) | Failure Mode (Fail Criteria) |
| 1H NMR (CDCl3) | Absence of singlet at ~2.05 ppm (Acetate Methyl).[1][2] Absence of singlet at ~2.7 ppm (17-OH).[1][2] | Presence of peak at 2.05 ppm indicates H-exchange or use of non-deuterated reagent.[1][2] |
| Mass Spectrometry (ESI+) | [M+H]+ = 358.2 (approx).[1] Shift of +3 Da vs. unlabeled standard (355.2).[1][2] | Mass match to unlabeled standard (355.[1][2]2) or +1/+2 shifts indicating incomplete deuteration.[1][2] |
| HPLC | Single peak, purity >98%.[1][2][6][7] Retention time matches Levonorgestrel Acetate std.[2] | Multiple peaks indicating degradation of the ethinyl group.[2] |
NMR Validation Nuance
In the 1H NMR spectrum of the unlabeled Levonorgestrel Acetate, the 17-acetate methyl group appears as a sharp singlet around 2.0–2.1 ppm .[2] In the d3-labeled product , this peak must be silent (invisible) because deuterium has a different magnetic moment.[1][2] The disappearance of the 17-OH proton (usually broad, ~2.7 ppm) confirms esterification occurred.[1][2]
Stability and Handling
-
Deuterium Exchange: The C-D bonds on the acetyl group are non-exchangeable under standard physiological or storage conditions.[2] However, avoid prolonged exposure to strong bases (
) which could induce enolization and H/D exchange at the acetyl position. -
Storage: Store at -20°C, protected from light and moisture.
References
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1][2] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][2] Angewandte Chemie International Edition in English, 17(8), 569–583.[1][2] Link[1]
-
Shapiro, E. L., et al. (1972).[1][2] Process for the preparation of 17-alpha-ethynyl-4-estrene-3-beta,17-beta-diol diesters. U.S. Patent 3,678,082.[2] Link
-
Edgren, R. A., & Stanczyk, F. Z. (2011).[1][2] Nomenclature of the Gonane Progestins. Contraception, 84(6), 549.[1][2] Link
-
PubChem. (2025).[1][2][8][9] Levonorgestrel Acetate (Compound Summary). National Library of Medicine.[2] Link[1][9]
Sources
- 1. Levonorgestrel acetate - Wikipedia [en.wikipedia.org]
- 2. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN102964414A - Synthesis method of 17-position steroid carboxylic ester - Google Patents [patents.google.com]
- 7. CN103193845A - Method for synthesizing intermediate of 17-hydroxy acylated cortical hormone steroid medicament - Google Patents [patents.google.com]
- 8. SID 505794760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Levonorgestrel Acetate | C23H30O3 | CID 62954 - PubChem [pubchem.ncbi.nlm.nih.gov]
metabolic fate of D-(-)-Norgestrel 17-Acetate-d3 in vitro
An In-Depth Technical Guide to the In Vitro Metabolic Fate of D-(-)-Norgestrel 17-Acetate-d3
Abstract
This technical guide provides a comprehensive framework for investigating the in vitro metabolic fate of D-(-)-Norgestrel 17-Acetate-d3, a deuterated isotopologue of a common progestin. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to elucidate the scientific rationale behind experimental design, ensuring a robust and self-validating approach to metabolic profiling. We will explore the enzymatic systems, experimental workflows, and advanced analytical techniques required to identify and characterize metabolites, with a special focus on the strategic use of stable isotope labeling.
Strategic Imperative: Why Profile the In Vitro Metabolism?
Understanding the metabolic fate of a drug candidate is a cornerstone of modern drug development. In vitro metabolism studies serve as a critical, early-stage tool to predict in vivo outcomes, including clearance rates, potential drug-drug interactions (DDIs), and the formation of active or toxic metabolites.[1][2] For D-(-)-Norgestrel 17-Acetate-d3, these investigations are paramount for several reasons:
-
Predicting Hepatic Clearance: The liver is the primary site of steroid metabolism.[3][4] In vitro assays using liver-derived systems can estimate the intrinsic clearance (Clint) of the compound, which is essential for predicting its in vivo half-life and potential dosing regimens.[1][5]
-
Identifying Key Metabolic Pathways: Determining whether the compound undergoes Phase I (oxidation, reduction, hydrolysis) and/or Phase II (conjugation) metabolism is crucial. This knowledge helps identify the primary enzymes responsible for its breakdown.
-
Enzyme Phenotyping: Identifying the specific cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) isozymes involved in metabolism allows for the prediction of DDIs with co-administered drugs that may inhibit or induce these enzymes.[5][6]
-
Characterizing Metabolites: Structural elucidation of metabolites is necessary to determine if they retain pharmacological activity or pose a toxicological risk.
The inclusion of a three-deuterium (d3) label on the Norgestrel 17-Acetate molecule is a strategic choice. While often used as internal standards, in this context, the deuterated molecule is the test article itself. This labeling provides a distinct mass signature, facilitating its differentiation from endogenous steroids and aiding in the structural elucidation of its metabolites via mass spectrometry.[7][8]
Designing the Investigation: A Multi-System Approach
No single in vitro system can fully replicate the complexity of human metabolism. Therefore, a tiered approach is recommended, starting with simple, high-throughput systems and progressing to more complex models that offer a broader enzymatic profile.
Rationale for System Selection
The choice of an in vitro system is dictated by the specific metabolic pathways under investigation. The liver is the main organ for drug metabolism, and various subcellular fractions and cellular models can be employed.[2][3]
| In Vitro System | Primary Use Case | Advantages | Limitations |
| Liver Microsomes | High-throughput screening for Phase I (CYP-mediated) metabolism and metabolic stability.[1][3] | Enriched in CYP and some UGT enzymes; cost-effective; high-throughput compatible. | Lacks cytosolic enzymes and cofactors for many Phase II reactions; no cellular transport mechanisms. |
| Liver S9 Fraction | Investigation of both Phase I and Phase II metabolism. | Contains both microsomal and cytosolic enzymes.[5] | Requires addition of multiple cofactors (e.g., NADPH, UDPGA); shorter lifespan than hepatocytes. |
| Cryopreserved Hepatocytes | "Gold standard" for a comprehensive metabolic profile.[1] | Contains a full complement of Phase I and II enzymes, cofactors, and transporters; provides a more physiologically relevant environment. | Higher cost; lower throughput; limited viability over time. |
The following diagram illustrates the logical workflow for selecting and utilizing these systems.
Caption: Tiered workflow for in vitro metabolic profiling.
Core Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol: Microsomal Metabolic Stability Assay
This assay is the workhorse for early-stage assessment of Phase I metabolic liability.[9] It measures the rate of disappearance of the parent compound over time.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of D-(-)-Norgestrel 17-Acetate-d3 in human liver microsomes.
Materials:
-
D-(-)-Norgestrel 17-Acetate-d3 stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[10]
-
Termination Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., D-(-)-Norgestrel 17-Acetate-d6 or a structurally similar compound).
-
96-well incubation and collection plates
Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of the test compound and positive controls by diluting stock solutions in phosphate buffer to an intermediate concentration.
-
Incubation Setup: In a 96-well plate, combine phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[3]
-
Negative Control: Prepare parallel wells containing heat-inactivated microsomes or wells without the NADPH cofactor to assess non-enzymatic degradation.[9]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The time of addition is t=0.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of ice-cold termination solution.[9][11]
-
Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge (e.g., at 4000 rpm for 15 minutes at 4°C) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard at each time point.
-
Plot the natural logarithm (ln) of the percent remaining of the test compound against time.
-
Determine the slope (k) of the linear portion of the curve.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ (min) = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) * 1000 [9]
-
| Typical Assay Parameters | Value |
| Test Compound Concentration | 1 µM |
| Microsomal Protein Conc. | 0.5 mg/mL |
| NADPH Concentration | 1 mM |
| Incubation Temperature | 37°C |
| Time Points (min) | 0, 5, 15, 30, 45, 60 |
| Positive Controls | Verapamil, Diazepam |
Predicted Metabolic Pathways & Metabolite Identification
Based on the known metabolism of norgestrel and other progestins, we can predict the primary metabolic transformations for D-(-)-Norgestrel 17-Acetate-d3.[4]
Anticipated Biotransformations
-
Phase 0 (Uptake): While not measured in microsomes, in hepatocytes, the compound must first enter the cell, a process that can be mediated by transporters.
-
Hydrolysis: The 17-acetate ester is likely to be rapidly hydrolyzed by esterases present in the liver S9 fraction and hepatocytes to yield the active compound, D-(-)-Norgestrel-d3.
-
Phase I Metabolism: The primary Phase I reactions for the norgestrel core are reduction and hydroxylation.
-
Phase II Metabolism: Hydroxylated metabolites and the parent norgestrel can undergo conjugation.
The diagram below outlines this predicted metabolic cascade.
Caption: Predicted metabolic pathway for D-(-)-Norgestrel 17-Acetate-d3.
Protocol: Metabolite Identification using LC-HRMS/MS
High-Resolution Mass Spectrometry (HRMS), often coupled with tandem MS (MS/MS), is the definitive tool for identifying and structurally characterizing metabolites.[17][18][19]
Objective: To identify and propose structures for the metabolites of D-(-)-Norgestrel 17-Acetate-d3 from in vitro incubation samples.
Procedure:
-
Chromatographic Separation: Inject the processed samples (from section 3.1) onto a reverse-phase HPLC or UPLC system (e.g., C18 column). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the parent compound from its more polar metabolites.[17][20]
-
Mass Spectrometry - Full Scan (MS1): Analyze the column eluent using an HRMS instrument (e.g., Orbitrap or TOF) in positive electrospray ionization (ESI) mode. Acquire full scan data to detect the accurate masses of the parent compound and all potential metabolites. The d3-label makes the parent compound's isotopic pattern distinct.
-
Data Processing: Use metabolite identification software to mine the MS1 data. Look for predicted mass shifts corresponding to common metabolic reactions (see table below) relative to the parent compound.
-
Tandem Mass Spectrometry (MS/MS): Perform a second injection using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. In DDA, the instrument automatically selects the most intense ions from the full scan for fragmentation, generating MS/MS spectra.
-
Structural Elucidation: Compare the fragmentation pattern of a potential metabolite with that of the parent compound. A common fragmentation signature confirms the core structure is intact, while the mass of the fragment ions can pinpoint the site of metabolic modification. The intact d3-label on non-exchanged fragments further confirms the relationship to the parent drug.
| Metabolic Reaction | Mass Change (Da) | Example |
| Deacetylation | -42.0106 | Loss of the acetate group |
| Hydroxylation | +15.9949 | Addition of an oxygen atom |
| Reduction | +2.0156 | Addition of two hydrogen atoms |
| Glucuronidation | +176.0321 | Addition of glucuronic acid |
Conclusion
This guide outlines a systematic and scientifically-grounded approach to characterizing the in vitro metabolic fate of D-(-)-Norgestrel 17-Acetate-d3. By employing a tiered selection of in vitro systems, from high-throughput microsomal assays to comprehensive hepatocyte models, researchers can efficiently determine metabolic stability and identify key biotransformation pathways. The strategic use of high-resolution mass spectrometry is indispensable for the structural elucidation of metabolites, a process significantly aided by the compound's intrinsic deuterium label. The data generated from these studies are fundamental for advancing drug candidates, providing invaluable insights into pharmacokinetics, safety, and the potential for drug-drug interactions.
References
-
Uniyal, J. P., Buckshee, K., Hingorani, V., & Laumas, K. R. (1977). Metabolism of norgestrel by the human endometrium and myometrium in vitro. Acta Endocrinologica, 84(1), 155–166. [Link]
-
Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved February 2, 2026, from [Link]
-
ReadyCell. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved February 2, 2026, from [Link]
-
Stanczyk, F. Z., & Roy, S. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception, 42(1), 67–96. [Link]
-
Lin, J. H. (2000). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Drug Metabolism and Disposition, 28(12), 1478-1485. [Link]
-
Adada, M. M., et al. (2017). Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate. Drug Metabolism and Disposition, 45(6), 635-645. [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. Retrieved February 2, 2026, from [Link]
-
Shirode, A. (2023). Development and Validation of Analytical RP-HPLC Method for Determination of Progesterone in Bulk and Formulation. ResearchGate. [Link]
-
Gschwend, M. H., et al. (2003). The effects of an oral contraceptive containing ethinyloestradiol and norgestrel on CYP3A activity. British Journal of Clinical Pharmacology, 55(4), 404-411. [Link]
-
Bélanger, A., et al. (2003). Role of UDP-glucuronosyltransferases (UGT) in steroid metabolism. Trends in Endocrinology & Metabolism, 14(7), 299-307. [Link]
-
Cui, L., et al. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 407(25), 7523-7534. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9838, Levonorgestrel. Retrieved February 2, 2026, from [Link]
-
Penčiková, K., et al. (2015). Combined liquid chromatography-tandem mass spectrometry analysis of progesterone metabolites. Journal of Chromatography A, 1381, 138-146. [Link]
-
Al-Sbiei, A., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceutics, 13(7), 1083. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved February 2, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 2, 2026, from [Link]
-
SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]
-
Warren, R. J., & Fotherby, K. (1975). Metabolism of D- and L-norgestrel in humans. Arzneimittel-Forschung, 25(6), 964-965. [Link]
-
Wikipedia. (n.d.). Nandrolone. Retrieved February 2, 2026, from [Link]
-
Czerwinski, M. (2019). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. SlideShare. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 869(1-2), 1-8. [Link]
-
Patsnap. (2025). How Does LC-MS Identify Proteins and Metabolites?. Retrieved February 2, 2026, from [Link]
-
Becerra, V. H., et al. (2014). Influence of CYP3A4/5 polymorphisms in the pharmacokinetics of levonorgestrel: A pilot study. European Journal of Drug Metabolism and Pharmacokinetics, 39(4), 253-258. [Link]
-
Wikipedia. (n.d.). Ethinylestradiol. Retrieved February 2, 2026, from [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 3(2). [Link]
-
Penčiková, K., et al. (2015). Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. ResearchGate. [Link]
-
Bikle, D. D. (2021). An Update on Vitamin D Metabolism. Endocrinology and Metabolism Clinics of North America, 50(4), 527-548. [Link]
-
Jenkinson, C., et al. (2013). Effects of Dietary Components on Testosterone Metabolism via UDP-Glucuronosyltransferase. Frontiers in Endocrinology, 4, 82. [Link]
-
Li, Y., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry, 95(20), 7858-7866. [Link]
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Norgestrel. Retrieved February 2, 2026, from [Link]
-
Christakos, S., et al. (2020). Vitamin D: Production, Metabolism and Mechanisms of Action. EndoText.org. [Link]
-
Kumar, A., et al. (2020). Evaluation of Extraction Methods for Progesterone Metabolite Determination in Buffalo Feces by Immunoassay. International Journal of Current Microbiology and Applied Sciences, 9(10), 2319-7706. [Link]
-
Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved February 2, 2026, from [Link]
-
XenoTech. (2023, February 24). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved February 2, 2026, from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved February 2, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved February 2, 2026, from [Link]
-
Gerhards, E., et al. (1971). [The metabolism of norethisterone (17 -ethinyl-4-estren-17 -ol-3-one) and of DL- and D-norgestrel (18-methyl-17 -ethinyl-4-estren-17 -ol-3-one) in man. (Alkyl-substituted steroids. 8)]. Acta endocrinologica, 68(2), 219–248. [Link]
Sources
- 1. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mttlab.eu [mttlab.eu]
- 4. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 6. bioivt.com [bioivt.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of an oral contraceptive containing ethinyloestradiol and norgestrel on CYP3A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xenotech.com [xenotech.com]
- 17. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
The Unseen Anchor: A Technical Guide to D-(-)-Norgestrel 17-Acetate-d3 as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals dedicated to the precise quantification of steroid-based therapeutics, the reliability of bioanalytical data is paramount. In the world of liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving this reliability hinges on the effective use of internal standards. This guide provides an in-depth exploration of D-(-)-Norgestrel 17-Acetate-d3, a deuterated internal standard crucial for the accurate measurement of its unlabeled counterpart, a potent synthetic progestin. We will delve into its mechanism of action, the rationale behind its selection, and the practical application of this indispensable tool in regulated bioanalysis.
The Principle of Isotope Dilution Mass Spectrometry: A Foundation of Accuracy
At its core, the use of D-(-)-Norgestrel 17-Acetate-d3 is an application of the elegant and powerful technique of isotope dilution mass spectrometry (IDMS). IDMS is a method of quantitative analysis where a known amount of an isotopically labeled version of the analyte is added to the sample at the earliest stage of analysis.[1] This "isotope-labeled internal standard" acts as a tracer, experiencing the same physical and chemical variations as the endogenous, unlabeled analyte throughout the entire analytical workflow – from extraction and derivatization to chromatographic separation and ionization.
The fundamental principle of IDMS is that the ratio of the mass spectrometric signal of the analyte to that of the isotopically labeled internal standard remains constant, irrespective of sample loss or variations in instrument response. By measuring this ratio, and knowing the precise amount of the internal standard added, the concentration of the native analyte in the original sample can be determined with exceptional accuracy and precision.
D-(-)-Norgestrel 17-Acetate-d3: The Ideal Internal Standard
D-(-)-Norgestrel 17-Acetate-d3 is the deuterated analog of D-(-)-Norgestrel 17-Acetate, a synthetic progestin. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This subtle change in mass is the key to its function as an internal standard.
Physicochemical Properties and the "Mechanism of Action"
The efficacy of D-(-)-Norgestrel 17-Acetate-d3 as an internal standard stems from its near-identical physicochemical properties to the unlabeled analyte. Because the chemical structure is virtually the same, with the only difference being the presence of deuterium in place of hydrogen, both compounds exhibit:
-
Similar Extraction Recovery: During sample preparation, whether through liquid-liquid extraction (LLE) or solid-phase extraction (SPE), both the analyte and the internal standard will be recovered from the biological matrix (e.g., plasma, serum) with comparable efficiency.
-
Co-elution in Chromatography: In reversed-phase high-performance liquid chromatography (RP-HPLC), the deuterated and non-deuterated forms will have very similar retention times, meaning they travel through the analytical column at nearly the same rate and elute at almost the same time.
-
Identical Ionization Efficiency: In the mass spectrometer's ion source, both molecules will ionize with the same efficiency, minimizing the impact of matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte.
The "mechanism of action" is therefore not a pharmacological one, but rather a physical and chemical mimicry that allows it to perfectly track the analyte through the analytical process, correcting for any variations that may occur.
The Significance of Deuterium Labeling
The choice of deuterium as the isotopic label is deliberate. Deuterium is a stable isotope, meaning it does not decay over time, which is crucial for the long-term stability of the internal standard solution.[2] The three-deuterium atom modification provides a sufficient mass shift (3 Daltons) to allow the mass spectrometer to easily distinguish between the analyte and the internal standard, while being small enough to not significantly alter the molecule's chemical behavior.
The Analytical Workflow: From Sample to Signal
The quantification of D-(-)-Norgestrel 17-Acetate using its deuterated internal standard follows a well-defined workflow, from sample preparation to data analysis.
Sample Preparation: Isolating the Target
The first step is to extract the analyte and internal standard from the complex biological matrix. A known amount of D-(-)-Norgestrel 17-Acetate-d3 is spiked into the plasma or serum sample before any processing begins. Two common extraction techniques are employed for steroids:
-
Liquid-Liquid Extraction (LLE): This involves the use of an organic solvent (e.g., a mixture of n-hexane and ethyl acetate) to partition the analyte and internal standard from the aqueous biological matrix.[3][4]
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent material to selectively retain the analyte and internal standard, while other matrix components are washed away. The retained compounds are then eluted with a small volume of a strong solvent.[5]
Both methods aim to concentrate the analyte and remove interfering substances that could affect the LC-MS/MS analysis.
Experimental Protocol: Liquid-Liquid Extraction of Levonorgestrel Acetate from Human Plasma
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma.
-
Internal Standard Spiking: Add a specific volume (e.g., 50 µL) of a known concentration of D-(-)-Norgestrel 17-Acetate-d3 in a suitable solvent (e.g., methanol) to the plasma sample.
-
Vortexing: Briefly vortex the sample to ensure thorough mixing of the internal standard with the plasma.
-
Extraction Solvent Addition: Add 1 mL of an extraction solvent mixture (e.g., n-hexane:ethyl acetate 70:30, v/v).
-
Vortexing for Extraction: Vortex the mixture vigorously for 2-5 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortexing and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
Chromatographic Separation: The Race to the Detector
The reconstituted sample is then injected into an HPLC system. A reversed-phase C18 column is commonly used for the separation of steroids.[5][6] The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol).[6][7] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and peak shape.
Mass Spectrometric Detection: The Moment of Truth
The eluent from the HPLC column enters the mass spectrometer, where the molecules are ionized (typically by electrospray ionization - ESI) and then fragmented. In a triple quadrupole mass spectrometer, this process is highly specific. For quantification, Multiple Reaction Monitoring (MRM) is used. In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| D-(-)-Norgestrel 17-Acetate | 355.2 | [Inferred] |
| D-(-)-Norgestrel 17-Acetate-d3 | 358.2 | [Inferred] |
| Note: Specific product ions for the acetate forms were not found in the literature search. The precursor ions are inferred based on the molecular weight of the acetylated compounds. The fragmentation pattern would be determined during method development. |
For the related compound, levonorgestrel (the deacetylated form), and its deuterated analog, specific transitions have been reported:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Levonorgestrel | 313.2 | 245.2 | [6] |
| Levonorgestrel-d6 | 334.1 | 91.0 | [5][8] |
| D-(-)-norgestrel-d7 | 320.1 | 251.2 | [6] |
The area under the curve for the specific MRM transitions of both the analyte and the internal standard are then used to calculate the analyte concentration.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
The use of D-(-)-Norgestrel 17-Acetate-d3 as an internal standard is a cornerstone of a robust and reliable bioanalytical method. However, the entire method must be rigorously validated according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][9] Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: A demonstration of the relationship between the analyte concentration and the instrument response over a defined range.
-
Stability: The stability of the analyte and internal standard in the biological matrix under various storage and processing conditions.[2][10]
Potential Pitfalls and Considerations
While stable isotope-labeled internal standards are the gold standard, it is important to be aware of potential challenges:
-
Isotopic Contribution: The internal standard may contain a small amount of the unlabeled analyte, and vice versa. This must be assessed and accounted for.
-
Chromatographic Isotope Effect: In some cases, the deuterated internal standard may exhibit a slightly different retention time than the unlabeled analyte.[11] This can be problematic if it leads to differential matrix effects.
-
Stability of the Deuterium Label: The stability of the deuterium atoms on the molecule should be confirmed under the analytical conditions, as back-exchange with hydrogen from the solvent is a theoretical possibility, particularly under harsh pH conditions.[12]
Conclusion: The Power of Precision
D-(-)-Norgestrel 17-Acetate-d3 serves as a silent yet indispensable partner in the accurate quantification of its therapeutic counterpart. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, provides a self-validating system that corrects for the inherent variability of complex bioanalytical workflows. By understanding the principles behind its use and adhering to rigorous validation standards, researchers can generate high-quality, reliable data that is essential for advancing drug development and ensuring patient safety.
Visualizations
Caption: The bioanalytical workflow for the quantification of D-(-)-Norgestrel 17-Acetate.
Caption: The principle of quantification using an internal standard.
References
-
Kumar VP, Saxena A, Pawar A, Nainar MSM, Ravikiran V, et al. (2014) A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. J Anal Bioanal Techniques S6:003. Available from: [Link]
-
Mohan, C., et al. (2010). A sensitive and specific liquid chromatography electrospray ionization mass spectrometry (LC–ESI–MS) method is developed and validated for the quantification of Levonorgestrel in human plasma. Pharmacologyonline, 1, 85-100. Available from: [Link]
-
Veeran, M. G., Karthikeyan, C., Bharaniraja, B., Painuly, D., & Aprem, A. S. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. DARU Journal of Pharmaceutical Sciences, 29(1), 185–193. Available from: [Link]
-
Zhao, L., et al. (2008). Determination of levonorgestrel in human plasma by liquid chromatography-tandem mass spectrometry method: application to a bioequivalence study of two formulations in healthy volunteers. Biomedical Chromatography, 22(5), 519-526. Available from: [Link]
-
Song, M. J., et al. (2007). Determination of levonorgestrel in human serum by liquid chromatographic-electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1195-1199. Available from: [Link]
-
Kumar, P. V., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. Asian Journal of Pharmaceutical and Clinical Research, 13(5), 101-107. Available from: [Link]
-
Andriani, L., et al. (2018). Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets. Journal of Applied Pharmaceutical Science, 8(12), 127-132. Available from: [Link]
-
van der Gun, M. A., et al. (2011). An ultra-sensitive online SPE-LC-MS/MS method for the quantification of levonorgestrel released from intrauterine devices. Journal of Chromatography B, 879(24), 2417-2422. Available from: [Link]
-
Kumar, P., & Singh, R. (2017). Development and Validation of a New Robust RP-HPLC Method for the Simultaneous Quantitation of Levonorgestrel and Ethinylestradiol in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 8(9), 3845-3852. Available from: [Link]
-
Birchall, J. C., et al. (2021). Models and methods to characterise levonorgestrel release from intradermally administered contraceptives. Drug Delivery and Translational Research, 11(4), 1646-1658. Available from: [Link]
-
Kumar VP, Saxena A, Pawar A, Nainar MSM, Ravikiran V, et al. (2014) A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. J Anal Bioanal Techniques S6:003. Available from: [Link]
-
Zhao, L., et al. (2008). Determination of levonorgestrel in human plasma by liquid chromatography-tandem mass spectrometry method: application to a bioequivalence study of two formulations in healthy volunteers. PubMed, 22(5), 519-26. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Kertész, V., & Záray, G. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6546-6553. Available from: [Link]
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 118(3), 1027-1091. Available from: [Link]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Available from: [Link]
-
de Ronde, W., et al. (2024). Stability of steroid hormones in dried blood spots (DBS). Clinical Chemistry and Laboratory Medicine (CCLM). Available from: [Link]
-
Sun, L., et al. (2018). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 39(24), 3077-3084. Available from: [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Available from: [Link]
-
Li, L., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 62, 216-223. Available from: [Link]
-
Wisdomlib. (2023). Deuterated Internal Standard: Significance and symbolism. Available from: [Link]
-
X-Chem. (2023). Flow Chemistry for Contemporary Isotope Labeling. Available from: [Link]
Sources
- 1. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Determination of levonorgestrel in human plasma by liquid chromatography-tandem mass spectrometry method: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Guide: Solubility & Handling of D-(-)-Norgestrel 17-Acetate-d3
[1][2]
Executive Summary & Compound Profile
D-(-)-Norgestrel 17-Acetate-d3 (Levonorgestrel 17-acetate-d3) is the deuterated acetate ester of the synthetic progestogen Levonorgestrel.[1][2] As a stable isotope-labeled standard, it is primarily used to normalize matrix effects and recovery variances in mass spectrometry.[1]
Unlike its parent alcohol (Levonorgestrel), the 17-acetate ester exhibits enhanced lipophilicity and reduced polarity .[1][2] This shift fundamentally alters its solubility profile, making it more soluble in non-polar organic solvents and significantly less soluble in aqueous mixtures.[2]
Physicochemical Context[1][2][3][4][5][6][7][8][9]
-
Core Structure: C21 Steroid backbone with a 17
-ethynyl group.[1][2] -
Modification: 17
-Acetate ester (Deuterated, likely ).[1][2] -
Critical Risk: If the deuterium label is located on the acetate moiety, hydrolysis (loss of the ester group) results in the loss of the isotopic label, rendering the standard useless.[2] Solvent neutrality is paramount.
-
LogP (Estimated): > 4.2 (Parent Levonorgestrel LogP
3.8).[1][2]
Solubility Landscape
The solubility data below represents a synthesis of empirical data for the parent compound (Levonorgestrel Acetate) and homologous steroid esters.
Primary Solvent Classes[1][10]
| Solvent Class | Recommended Solvent | Estimated Solubility | Application |
| Halogenated | Chloroform ( | High (>50 mg/mL) | Primary dissolution of neat powder.[1][2] Excellent for high-concentration master stocks.[1][2] |
| Aprotic Polar | DMSO | High (~5-10 mg/mL) | Long-term stock storage (frozen).[1][2] Prevents evaporation but difficult to remove. |
| Aprotic Polar | Acetonitrile (ACN) | Moderate (~1 mg/mL) | Preferred for LC-MS. Compatible with mobile phases; minimizes hydrolysis risk compared to alcohols.[1][2] |
| Protic Polar | Methanol (MeOH) | Moderate (~1 mg/mL) | Standard LC-MS solvent.[1][2] Caution: Risk of transesterification if trace acid/base is present.[2] |
| Non-Polar | Hexane/Heptane | Low | Not recommended.[1][2] Steroid core is too polar for pure alkanes.[2] |
| Aqueous | Water/Buffer | Insoluble (<1 | Do NOT use for stock preparation.[1][2] Only use as a diluent after organic dissolution. |
Technical Insight: The "Like Dissolves Like" Shift
While Levonorgestrel (the alcohol) has decent solubility in Ethanol, the Acetate ester is more hydrophobic.[2] Consequently, Chloroform becomes the superior solvent for initial dissolution of large quantities, while Acetonitrile is the superior choice for working standards due to its lack of hydroxyl groups (preventing potential transesterification of the labeled acetate).
Experimental Protocol: The "Iso-Stable" Stock System
This protocol is designed to maximize the chemical stability of the deuterated ester while ensuring precise quantification.[2]
Phase 1: Master Stock Preparation (1.0 mg/mL)
Objective: Create a stable, high-concentration stock. Solvent: Acetonitrile (LC-MS Grade) or DMSO (if freezing for >6 months).[1]
-
Equilibration: Allow the vial of D-(-)-Norgestrel 17-Acetate-d3 to reach room temperature (20-25°C) before opening to prevent condensation (water introduction).
-
Gravimetric Verification: Weigh the solid into a silanized amber glass vial. Do not use plastic, as lipophilic esters can adsorb to polypropylene.[1]
-
Dissolution: Add the calculated volume of Acetonitrile .
-
Step 3a: Vortex for 30 seconds.
-
Step 3b: If particulates remain, sonicate at 40 kHz for 5 minutes (monitor temperature to prevent degradation).
-
-
Validation: Inspect solution against a light source. It must be optically clear.
Phase 2: Working Standard (10 g/mL)
Objective: Dilute for daily use without precipitating the compound.[2] Solvent: 50:50 Acetonitrile:Methanol.
-
Dilution: Transfer an aliquot of Master Stock into a new amber vial.
-
Solvent Addition: Dilute with 50:50 ACN:MeOH.
-
Storage: Store at -20°C. Shelf life: 1 month.
Phase 3: LC-MS/MS Injection Solvent
Critical Rule: The final injection solvent must match the initial mobile phase conditions (usually high aqueous).[1][2]
-
Protocol: Spike the Working Standard into matrix or solvent.[2] Ensure the final organic content is
30% if the concentration is high, though at IS levels (ng/mL), the matrix usually keeps it solubilized.
Visualizations
Figure 1: Solubility Decision Matrix
This logic flow guides the researcher to the correct solvent based on their immediate application.[2]
Caption: Decision matrix for solvent selection based on analytical requirements. Note the critical path avoiding hydrolysis.
Figure 2: The "Iso-Stable" Preparation Workflow
A self-validating workflow to ensure stock integrity.[1][2]
Caption: Step-by-step workflow for preparing stable internal standard stocks, including a remediation loop for incomplete dissolution.
References
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of Levonorgestrel in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of levonorgestrel (LNG) in human plasma. The methodology employs a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision, adhering to the principles of stable isotope dilution. We will discuss the selection of an appropriate internal standard, with a special focus on the rationale and considerations for using D-(-)-Norgestrel 17-Acetate-d3. The protocol encompasses a streamlined liquid-liquid extraction (LLE) procedure for sample preparation, optimized chromatographic conditions for efficient separation, and meticulously tuned mass spectrometric parameters for selective detection. This method is validated according to international guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in clinical and research settings.
Introduction: The Imperative for Precise Levonorgestrel Quantification
Levonorgestrel (LNG) is a potent, second-generation synthetic progestogen and the biologically active enantiomer of norgestrel.[1][2] It is a cornerstone of hormonal contraception, utilized in various formulations including combination oral contraceptives, emergency contraceptive pills, subdermal implants, and intrauterine systems.[1] The therapeutic efficacy and safety of LNG are directly linked to its pharmacokinetic profile, which dictates the drug's absorption, distribution, metabolism, and excretion.[3][4] Therefore, the ability to accurately and reliably measure LNG concentrations in biological matrices like human plasma is paramount for:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Characterizing the time course of drug concentration to understand its therapeutic window.[3][5]
-
Bioequivalence Studies: Comparing different formulations of LNG-containing products.[6]
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered therapies on LNG exposure.[1]
-
Clinical Monitoring: Ensuring therapeutic levels are maintained in long-term contraceptive systems.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its superior sensitivity, specificity, and high throughput.[7][8] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS), which is added to samples at a known concentration to correct for variability during sample processing and instrumental analysis.
The Role and Selection of an Internal Standard
An ideal internal standard should be chemically similar to the analyte, exhibit comparable chromatographic retention, and undergo similar extraction and ionization processes. The most reliable choice is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated form. A SIL-IS is nearly identical to the analyte in its physicochemical properties but is distinguishable by its higher mass, ensuring it does not interfere with the analyte's signal while effectively mimicking its behavior.
While deuterated levonorgestrel (e.g., Levonorgestrel-d6 or -d7) is a common and scientifically sound choice, this note addresses the specified use of D-(-)-Norgestrel 17-Acetate-d3 . It is important to understand the nature of this compound:
-
D-(-)-Norgestrel is chemically identical to levonorgestrel.
-
17-Acetate indicates it is the acetate ester of levonorgestrel, making it a prodrug.[9] Prodrugs are metabolized in vivo to the active compound.
-
-d3 signifies that the acetate group contains three deuterium atoms.
Using a prodrug as an IS presents a unique consideration: the efficiency of its conversion (or lack thereof) to the primary analyte within the analytical system. While LNG-acetate may hydrolyze to LNG in vivo, its stability during extraction and ionization must be carefully evaluated. It is possible for the acetate group to be lost via in-source fragmentation in the mass spectrometer, yielding the deuterated levonorgestrel ion. If this conversion is consistent and complete across the analytical range, it can serve as a valid IS. However, this adds a layer of complexity compared to using a direct deuterated analog of LNG. For the purposes of this protocol, we will proceed with the understanding that this conversion is reproducible, but we strongly recommend that researchers validate this assumption during method development.
Experimental Protocol
This protocol provides a comprehensive workflow for the quantification of levonorgestrel in human plasma.
Materials, Reagents, and Instrumentation
| Item | Description/Specification |
| Reference Standards | Levonorgestrel (≥98% purity), D-(-)-Norgestrel 17-Acetate-d3 (≥98% purity, isotopic purity >99%) |
| Biological Matrix | Human plasma (K2-EDTA as anticoagulant), sourced from at least six unique donors for validation. |
| Solvents | Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade), Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade) |
| Instrumentation | UPLC/HPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters XEVO TQ, Sciex QTRAP). |
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Levonorgestrel and D-(-)-Norgestrel 17-Acetate-d3 reference standards into separate 5 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.[8]
-
Store at -20°C. These solutions should be stable for at least 6 months.
-
-
Working Solutions:
-
Prepare intermediate and working solutions by serial dilution of the stock solutions with a 50:50 (v/v) methanol:water mixture.
-
LNG Working Solutions: Prepare a set of working solutions to spike into blank plasma for calibration standards (CS) and quality control (QC) samples.
-
IS Working Solution: Prepare a working solution of D-(-)-Norgestrel 17-Acetate-d3 at a concentration of 50 ng/mL.
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare CS and QC samples by spiking the appropriate LNG working solutions into blank human plasma (typically a 5-10% spike volume to minimize matrix disruption).
-
Suggested CS Range: 0.05, 0.1, 0.25, 0.5, 1.0, 5.0, 10.0, 20.0 ng/mL.
-
Suggested QC Levels:
-
LLOQ QC: 0.05 ng/mL (Lower Limit of Quantification)
-
Low QC: 0.15 ng/mL
-
Mid QC: 2.0 ng/mL
-
High QC: 15.0 ng/mL
-
-
Vortex all spiked samples for 30 seconds and store at -80°C until analysis.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
The LLE procedure is designed to efficiently extract LNG from the complex plasma matrix while minimizing interferences.[1][10]
Sources
- 1. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of levonorgestrel and ethinylestradiol in 9 women who received a low-dose oral contraceptive over a treatment period of 3 months and, after a wash-out phase, a single oral administration of the same contraceptive formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levonorgestrel. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of levonorgestrel in human plasma by liquid chromatography-tandem mass spectrometry method: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levonorgestrel acetate - Wikipedia [en.wikipedia.org]
- 10. A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum[v1] | Preprints.org [preprints.org]
Advanced Bioanalytical Protocol: D-(-)-Norgestrel 17-Acetate-d3 as an Internal Standard in Pharmacokinetic Profiling
Abstract
This application note details the strategic implementation of D-(-)-Norgestrel 17-Acetate-d3 (Levonorgestrel Acetate-d3) as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Levonorgestrel Acetate and its metabolites in human plasma. While Levonorgestrel (LNG) is the primary active progestin, its 17-acetate ester (LNG-A) serves as a critical metabolic intermediate in the bio-transformation of the prodrug Norgestimate.[1] Accurate quantification of LNG-A is essential for defining the complete pharmacokinetic (PK) profile of Norgestimate-based contraceptives. This guide provides a self-validating LC-MS/MS protocol, addressing the specific challenges of ester stability, isotopic interference, and matrix effects.
Introduction: The Metabolic Context
In the development of oral contraceptives, Norgestimate (NGM) acts as a prodrug.[1] Upon administration, NGM undergoes rapid first-pass metabolism to form two primary metabolites:
-
17-Deacetyl Norgestimate (Norelgestromin, NGMN) : The major active metabolite.[2][3]
-
Levonorgestrel 17-Acetate (LNG-A) : A transient intermediate formed via oxime hydrolysis or direct deacetylation pathways.
LNG-A is subsequently hydrolyzed to the ultimate active progestin, Levonorgestrel (LNG) . Although LNG-A concentrations are transient and lower than LNG, its quantification is mandated by regulatory bodies (FDA, EMA) during bioequivalence studies to fully characterize the prodrug's release mechanism and metabolic fate.
The Role of D-(-)-Norgestrel 17-Acetate-d3: Using a structural analog (like Norgestrel-d6) is often insufficient for LNG-A quantification due to differences in esterase stability and ionization efficiency. The d3-acetate variant provides an exact physicochemical match, compensating for:
-
Matrix Effects: Ion suppression/enhancement in the ESI source.
-
Extraction Efficiency: Identical partition coefficients in Liquid-Liquid Extraction (LLE).
-
Ex-Vivo Hydrolysis: Tracking the degradation of the acetate ester during sample processing.
Chemical & Physical Properties[3][4][5][6][7]
| Property | Analyte (LNG-A) | Internal Standard (LNG-A-d3) |
| Chemical Name | D-(-)-Norgestrel 17-Acetate | D-(-)-Norgestrel 17-Acetate-d3 |
| Synonyms | Levonorgestrel Acetate; 17 | Levonorgestrel Acetate-d3 |
| CAS Number | 13732-69-9 | N/A (Labeled Analog) |
| Molecular Formula | ||
| Molecular Weight | 354.48 g/mol | 357.50 g/mol |
| LogP (Predicted) | ~3.8 - 4.2 | ~3.8 - 4.2 |
| Storage | -20°C (Protect from light/moisture) | -20°C (Protect from light/moisture) |
Experimental Protocol
Reagents and Materials[5][8][9][10][11]
-
Analytes: D-(-)-Norgestrel 17-Acetate (Reference Standard, >99% purity).
-
Internal Standard: D-(-)-Norgestrel 17-Acetate-d3 (>98% isotopic purity).
-
Matrix: Drug-free Human Plasma (
EDTA or Lithium Heparin). -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, Hexane, Ethyl Acetate.
Stock Solution Preparation[11]
-
Master Stock (Analyte): Dissolve 1.0 mg LNG-A in 10 mL MeOH to yield 100 µg/mL.
-
Master Stock (IS): Dissolve 1.0 mg LNG-A-d3 in 10 mL MeOH to yield 100 µg/mL.
-
Working IS Solution: Dilute Master Stock (IS) with 50:50 MeOH:Water to a concentration of 50 ng/mL .
-
Note: Prepare fresh weekly. Esters are prone to hydrolysis in aqueous mixtures over time.
-
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over protein precipitation to minimize matrix effects and stabilize the ester.
-
Aliquot: Transfer 200 µL of plasma sample into a borosilicate glass tube.
-
IS Addition: Add 20 µL of Working IS Solution (50 ng/mL). Vortex for 10 sec.
-
Extraction: Add 2.0 mL of extraction solvent (Hexane : Ethyl Acetate, 80:20 v/v ).
-
Rationale: This non-polar mixture efficiently extracts the lipophilic steroid ester while leaving polar plasma proteins and salts behind.
-
-
Agitation: Shake on a reciprocating shaker for 10 min at high speed.
-
Separation: Centrifuge at 4,000 rpm for 5 min at 4°C.
-
Evaporation: Transfer the clear organic supernatant to a clean tube. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (70:30 MeOH:Water + 0.1% Formic Acid). Vortex well and transfer to autosampler vials.
LC-MS/MS Conditions[3][9]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S) coupled with UHPLC.
-
Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Column Temp: 45°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 40% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 40% B
-
5.0 min: Stop
-
Mass Spectrometry Parameters (MRM Mode):
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| LNG-Acetate | 355.2 | 313.2 | 25 | 50 |
| LNG-Acetate-d3 | 358.2 | 313.2 | 25 | 50 |
CRITICAL TECHNICAL NOTE: The primary fragmentation of acetate esters often involves the loss of the ketene group (
) or acetic acid.
If the d3-label is on the acetyl group (
), the transitionrepresents the loss of the labeled moiety . Consequently, the Product Ion (m/z 313.2) is identical for both Analyte and IS.
Validation Requirement: You must rely on the Q1 (Precursor) resolution to distinguish Analyte (355.2) from IS (358.2). Ensure your quadrupole resolution is set to "Unit" or "High" to prevent isotopic crosstalk (M+3 contribution from analyte to IS).
Method Validation Strategy (FDA M10 Compliance)
To ensure the protocol is a "Self-Validating System," perform the following checks:
Selectivity & Crosstalk
Since the product ions are identical (m/z 313.2), you must verify that high concentrations of the Analyte (ULOQ) do not contribute to the IS channel.
-
Test: Inject ULOQ sample without IS. Monitor the 358.2 -> 313.2 channel.
-
Acceptance: Response in IS channel must be < 5% of the average IS response.
Matrix Effect (ME)
Calculate the Matrix Factor (MF) to ensure the d3-IS tracks the analyte perfectly.
-
Formula:
-
IS Normalized MF:
should be close to 1.0 (Range: 0.85 - 1.15).
Conversion Stability
LNG-A can hydrolyze to LNG during processing.
-
Test: Spike plasma with LNG-A only. Process and analyze for Levonorgestrel (m/z 313 -> 245) .
-
Goal: < 2% molar conversion of LNG-A to LNG during the extraction step.
Visualizations
Metabolic Pathway & Analyte Relationship
Caption: Metabolic cascade of Norgestimate. D-(-)-Norgestrel 17-Acetate (LNGA) is a key intermediate requiring specific stabilization and quantification.
Bioanalytical Workflow[5][9][11]
Caption: Step-by-step bioanalytical workflow ensuring optimal recovery and matrix effect compensation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Hydrolysis of the acetate ester. | Ensure all processing is done on ice. Avoid alkaline buffers during extraction. |
| Signal Crosstalk | Isotopic impurity or Source fragmentation. | Verify IS purity (>99% isotopic). Lower Source Temperature slightly to reduce in-source fragmentation. |
| Peak Tailing | Column interaction. | Use a high-coverage C18 column (e.g., T3 or BEH). Ensure mobile phase pH is acidic (0.1% FA). |
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5] [Link]
-
McGuire, J. L., et al. (1990).[2] Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites. American Journal of Obstetrics and Gynecology. [Link]
-
Hofmeister, R., et al. (2016). UPLC-MS/MS assay for the simultaneous determination of ethinyl estradiol, norgestimate and 17-Desacetyl norgestimate. Journal of Chromatography B. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13109, Levonorgestrel. [Link]
Sources
- 1. Levonorgestrel acetate - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS assay for the simultaneous determination of ethinyl estradiol, norgestimate and 17-Desacetyl norgestimate at low pg/mL in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Profiling of Levonorgestrel 17-Acetate in Plasma Using D-(-)-Norgestrel 17-Acetate-d3
This Application Note is written for researchers and bioanalytical scientists involved in the pharmacokinetic (PK) profiling of synthetic progestins, specifically Norgestimate and its active metabolites.
Abstract
The precise quantification of synthetic progestin metabolites is critical for establishing bioequivalence and pharmacokinetic profiles of oral contraceptives. Levonorgestrel 17-Acetate (LNG-A) is a key intermediate metabolite of the prodrug Norgestimate (NGM). Due to the rapid hydrolysis of NGM, circulating levels of LNG-A and Levonorgestrel (LNG) are the primary markers of exposure. This protocol details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing D-(-)-Norgestrel 17-Acetate-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of this specific deuterated ester ensures accurate correction for matrix effects and hydrolysis variability during sample processing.
Introduction & Scientific Context
The Metabolic Landscape
Norgestimate is a prodrug that undergoes rapid first-pass metabolism in the gut and liver. It is deacetylated and metabolized via two primary pathways:
-
Hydrolysis to Levonorgestrel 17-Acetate (LNG-A) (also known as 17-deacetyl norgestimate or levonorgestrel acetate).[1]
-
Oxime cleavage and further metabolism to Levonorgestrel (LNG) , the primary bioactive progestin.
While LNG is the ultimate active form, quantifying the intermediate LNG-A is essential for characterizing the rate of prodrug activation and formulation stability.
Role of D-(-)-Norgestrel 17-Acetate-d3
The internal standard D-(-)-Norgestrel 17-Acetate-d3 carries the deuterium label on the 17-acetate group (Acetyl-d3).
-
Specificity: It is structurally identical to the target analyte (LNG-A) but mass-shifted by +3 Da.
-
Critical Consideration: Because the label is on the acetate group, this IS is specific for the intact ester . It cannot be used to quantify Levonorgestrel (LNG) directly, as the label would be lost upon hydrolysis.
-
Stereochemistry: The "D-(-)" designation confirms the standard matches the biologically active levorotatory enantiomer (Levonorgestrel series), ensuring identical chromatographic retention to the drug derived from Norgestimate.
Metabolic Pathway Diagram
The following diagram illustrates the metabolic cascade of Norgestimate and the specific targeting of LNG-A.
Figure 1: Metabolic pathway of Norgestimate highlighting Levonorgestrel 17-Acetate as the intermediate target and its relationship to the Internal Standard.
Chemical Properties
| Property | Target Analyte (LNG-A) | Internal Standard (IS) |
| Compound Name | Levonorgestrel 17-Acetate | D-(-)-Norgestrel 17-Acetate-d3 |
| Formula | C₂₃H₃₀O₃ | C₂₃H₂₇D₃O₃ |
| Molecular Weight | 354.49 g/mol | 357.50 g/mol |
| Label Position | None | Acetyl-d3 (-OCOCD₃) |
| LogP (approx) | ~4.2 (Lipophilic) | ~4.2 |
| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |
Experimental Protocol
A. Reagent Preparation
-
Stock Solutions (1 mg/mL): Dissolve D-(-)-Norgestrel 17-Acetate-d3 and LNG-A reference standard separately in methanol. Store at -20°C.
-
Working IS Solution: Dilute the IS stock in 50:50 Methanol:Water to a concentration of 10 ng/mL .
-
Calibration Standards: Prepare serial dilutions of LNG-A in drug-free human plasma (range: 0.05 – 50 ng/mL).
B. Sample Preparation (Supported Liquid Extraction - SLE)
Rationale: SLE provides cleaner extracts than protein precipitation and better recovery for lipophilic steroids than standard SPE.
-
Aliquot: Transfer 200 µL of plasma sample/standard into a 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (D-(-)-Norgestrel 17-Acetate-d3) to all wells except double blanks. Vortex for 30 sec.
-
Loading: Load samples onto a Supported Liquid Extraction (SLE+) plate (e.g., Biotage ISOLUTE® SLE+ 400).
-
Wait: Allow samples to absorb into the diatomaceous earth for 5 minutes (gravity).
-
Elution: Elute with 2 x 600 µL of Methyl tert-butyl ether (MTBE). Apply gentle vacuum/pressure to initiate flow.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Methanol:Water + 0.1% Formic Acid). Vortex and centrifuge.
C. LC-MS/MS Conditions[3][4]
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
-
0.0 min: 40% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 40% B
-
5.0 min: Stop
-
D. MRM Transitions (Mass Spectrometry)
Note: Steroid acetates typically form [M+H]+ precursor ions. The product ion is often the loss of the acetate group (neutral loss) or the steroid core.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| LNG-A | 355.2 | 313.2 | 25 | Quantifier (Loss of Ketene) |
| LNG-A | 355.2 | 245.2 | 40 | Qualifier (Steroid fragment) |
| LNG-A-d3 (IS) | 358.2 | 313.2 | 25 | Quantifier (Loss of Ketene-d2) |
Technical Note on Cross-Talk: The IS transition (358.2 → 313.2) produces a product ion with the same m/z as the analyte product ion (313.2). This occurs because the label is on the acetate group, which is lost during fragmentation.
-
Risk: If the IS contains any unlabeled impurity (mass 355), it will interfere with the analyte.
-
Mitigation: The high purity of the d3-standard prevents this. Furthermore, the precursor masses (355 vs 358) are resolved by Q1. This "common product ion" approach is standard for ester-labeled internal standards.
Workflow Diagram
Figure 2: Step-by-step Supported Liquid Extraction (SLE) and LC-MS/MS workflow.
Data Analysis & Interpretation
-
Identification: Retention time of the analyte must match the IS within ±0.05 min.
-
Quantification: Plot the Peak Area Ratio (Analyte/IS) vs. Concentration.
-
Linearity: Expect linear regression (1/x² weighting) with r² > 0.99.
-
Matrix Effect Calculation:
The deuterated IS should compensate for ME, resulting in a normalized Matrix Factor close to 1.0.
Troubleshooting & Pitfalls
-
IS Hydrolysis: The acetate group on the IS is susceptible to esterases in plasma.
-
Solution: Keep all processing steps on ice. Use acidified plasma if stability is an issue during storage.
-
-
Sensitivity: If signal is low, check the source temperature. Steroids ionize well in APCI if ESI sensitivity is insufficient, though ESI is preferred for acetate esters to prevent in-source fragmentation.
-
Interference: Norgestrel (non-acetylated) has a MW of 312.[3] Ensure the gradient separates LNG-A (more lipophilic) from LNG to prevent source contamination, although mass transitions are distinct.
References
-
Stanczyk, F. Z., & Roy, S. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids.[1] Contraception, 42(1), 67-96. Link
- Kuhnz, W., et al. (1993). Pharmacokinetics of levonorgestrel and norgestimate in women. Contraception, 48(4), 307-322.
-
Fotherby, K. (1995). Levonorgestrel: Clinical pharmacokinetics. Clinical Pharmacokinetics, 28(3), 203-215. Link
-
Santa Cruz Biotechnology. D-(-)-Norgestrel 17-Acetate-d3 Product Data. Link
Sources
Application Notes and Protocols: Robust Solid-Phase Extraction of Levonorgestrel from Human Plasma
Introduction: The Critical Need for Accurate Levonorgestrel Quantification
Levonorgestrel, a second-generation synthetic progestin, is a cornerstone of hormonal contraception, utilized in daily oral contraceptives, long-acting subdermal implants, and emergency contraception.[1] Its pharmacokinetic profile, particularly its concentration in plasma, is of paramount importance in drug development, bioequivalence studies, and therapeutic drug monitoring. Given the complex nature of plasma, which is rich in proteins, lipids, and other endogenous components, a highly selective and efficient sample preparation method is imperative to ensure accurate and reproducible quantification of levonorgestrel, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
Solid-phase extraction (SPE) has emerged as a superior technique for the isolation of analytes like levonorgestrel from biological matrices.[4] It offers significant advantages over traditional methods like liquid-liquid extraction by providing higher analyte recovery, improved removal of interfering substances, and the potential for automation.[4] This document provides a detailed, field-proven protocol for the solid-phase extraction of levonorgestrel from human plasma, grounded in the principles of reversed-phase chromatography and an in-depth understanding of the analyte's physicochemical properties.
Physicochemical Properties of Levonorgestrel
A thorough understanding of levonorgestrel's chemical characteristics is fundamental to designing a robust SPE protocol.
| Property | Value | Significance for SPE |
| Molecular Weight | 312.45 g/mol | Influences diffusion and interaction with the sorbent. |
| LogP | 3.8 | Indicates high hydrophobicity, making it ideal for reversed-phase SPE.[5] |
| Water Solubility | 2.05 mg/L | Low aqueous solubility necessitates an organic solvent for elution.[5] |
| pKa | 17.91 | Levonorgestrel is a neutral compound under physiological pH, simplifying the extraction mechanism.[5] |
The Science Behind the Method: Reversed-Phase SPE
The protocol outlined below utilizes reversed-phase SPE, a chromatographic technique where the stationary phase (sorbent) is non-polar and the mobile phase (sample and subsequent solvents) is polar.[6] The primary retention mechanism is based on hydrophobic interactions between the non-polar analyte and the non-polar sorbent.[7]
Levonorgestrel, with its high LogP value, is a non-polar molecule. When a plasma sample, which is aqueous and therefore polar, is loaded onto a reversed-phase sorbent, levonorgestrel will preferentially adsorb to the non-polar stationary phase. Conversely, polar matrix components like salts and proteins have a low affinity for the sorbent and are washed away. The retained levonorgestrel is then eluted with a non-polar organic solvent that disrupts the hydrophobic interactions.[8]
Workflow for Solid-Phase Extraction of Levonorgestrel from Plasma
Caption: A comprehensive workflow for the extraction of levonorgestrel from plasma.
Detailed Protocol and Application Notes
This protocol is optimized for the extraction of levonorgestrel from human plasma using a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase SPE sorbent. HLB sorbents are recommended over traditional C18 silica-based sorbents due to their superior retention of a wider range of compounds, higher loading capacity, and stability across a broader pH range.[9]
Materials and Reagents
-
Human plasma with K2EDTA as anticoagulant
-
Levonorgestrel analytical standard
-
Levonorgestrel-d7 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (88% or higher)
-
HLB SPE cartridges (e.g., 30 mg/1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
Step-by-Step Methodology
1. Sample Pre-treatment: The Foundation for a Clean Extraction
-
Action: Thaw frozen plasma samples at room temperature. Vortex for 10-15 seconds.
-
Expert Insight: Proper thawing and mixing are crucial to ensure a homogenous sample.
-
Action: To 500 µL of plasma, add 25 µL of the internal standard working solution (e.g., levonorgestrel-d7). Vortex briefly.
-
Expert Insight: An internal standard is critical for accurate quantification in LC-MS/MS analysis.[2] A stable isotope-labeled version of the analyte is the gold standard as it co-extracts and compensates for any analyte loss during sample preparation and variations in instrument response.
-
Action: Add 1.5 mL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute.
-
Expert Insight: This step precipitates the plasma proteins. Acetonitrile is an effective precipitating agent that is also compatible with the subsequent SPE steps.[10] A 3:1 ratio of acetonitrile to plasma is generally sufficient for efficient protein removal.
-
Action: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.
-
Expert Insight: Centrifugation pellets the precipitated proteins, leaving a clear supernatant containing levonorgestrel.
-
Action: Carefully transfer the supernatant to a clean tube. Dilute the supernatant with 1.5 mL of water containing 0.1% formic acid.
-
Expert Insight: Diluting the supernatant with an aqueous solution is essential to reduce the organic solvent concentration before loading onto the SPE cartridge. A high organic content in the loading solution can lead to premature elution and poor recovery of the analyte. The addition of formic acid ensures a slightly acidic pH, which can improve the retention of some analytes, although levonorgestrel is neutral.[11]
2. Solid-Phase Extraction: Maximizing Purity and Recovery
-
Action (Conditioning): Pass 1 mL of methanol through the HLB SPE cartridge.
-
Expert Insight: This step wets the polymeric sorbent and activates the reversed-phase functional groups, ensuring consistent and reproducible interaction with the analyte.
-
Action (Equilibration): Pass 1 mL of HPLC-grade water through the cartridge. Do not allow the sorbent to dry.
-
Expert Insight: Equilibration prepares the sorbent with a solvent that is similar in composition to the sample loading solution, which maximizes the retention of the analyte.
-
Action (Sample Loading): Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/minute).
-
Expert Insight: A slow loading rate allows for sufficient interaction time between levonorgestrel and the sorbent, which is crucial for achieving high recovery.[12]
-
Action (Washing): Wash the cartridge with 1 mL of 20% methanol in water.
-
Expert Insight: This is a critical step for removing weakly retained, more polar interferences. A 20% methanol solution is typically strong enough to wash away many endogenous plasma components without eluting the highly hydrophobic levonorgestrel.[12] The optimal percentage may need to be determined empirically for different matrices or analytical systems.
-
Action (Elution): Elute the levonorgestrel with 1 mL of methanol.
-
Expert Insight: Methanol is a strong non-polar solvent that effectively disrupts the hydrophobic interactions between levonorgestrel and the HLB sorbent, leading to its elution. Acetonitrile can also be used.
3. Post-Extraction: Preparing for Analysis
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Expert Insight: This step concentrates the analyte and removes the elution solvent, which may not be compatible with the initial mobile phase conditions of the LC-MS/MS analysis.
-
Action: Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS method (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution.
-
Expert Insight: Reconstituting in the mobile phase ensures good peak shape and compatibility with the analytical column.
Expected Performance and Troubleshooting
| Parameter | Expected Result | Troubleshooting for Poor Performance |
| Recovery | >90% | - Analyte in wash fraction: The wash solvent is too strong. Reduce the organic percentage. - Analyte in flow-through: The loading flow rate is too high, or the sample has too much organic solvent. Reduce flow rate or increase aqueous dilution. - No analyte in any fraction: Elution solvent is too weak. Use a stronger solvent or a larger volume.[13] |
| Matrix Effects | CV <15% | - If significant ion suppression or enhancement is observed, further optimization of the wash step or the use of a more selective SPE sorbent may be necessary.[14] |
| Reproducibility | RSD <15% | - Ensure consistent flow rates during all SPE steps. - Avoid allowing the sorbent to dry out before sample loading. |
Recovery data for levonorgestrel using an optimized HLB SPE method has been reported to be as high as 94%.[11]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of levonorgestrel from human plasma. By understanding the physicochemical properties of the analyte and the principles of reversed-phase SPE, researchers can achieve high recovery and excellent sample cleanup, leading to reliable and accurate quantification. The detailed step-by-step methodology, coupled with expert insights and troubleshooting guidance, serves as a robust starting point for method development and routine analysis in clinical and pharmaceutical research.
References
-
Hawach Scientific. (2022, April 23). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Retrieved from [Link]
- O'Hare, M. J., Nice, E. C., & Capp, M. (1984). Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography.
-
Phenomenex. (2023, March 16). SPE of Steroid Analytes from Serum. Retrieved from [Link]
- Giebułtowicz, J., Wroczyński, P., & Nauman, A. (2014). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules, 19(8), 11259–11272.
- Kumar, V. P., Saxena, A., Pawar, A., Nainar, M. S. M., Ravikiran, V., & Mukkanti, K. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques, S6.
-
Kumar, V. P., Saxena, A., Pawar, A., Nainar, M. S. M., Ravikiran, V., & Mukkanti, K. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. ResearchGate. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Retrieved from [Link]
-
Harahap, Y., Dewi, S. L., & Lusthom, W. (2018). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
-
Harahap, Y., Dewi, S. L., & Lusthom, W. (2018). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
-
Phenomenex. (2015, September 5). Optimizing Wash & Elution in SPE Method Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Levonorgestrel. PubChem Compound Database. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
- Mamba, E., Mpenyana-Monyatsi, L., Nindi, M. M., & Momba, M. N. B. (2022). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Frontiers in Chemistry, 10, 931327.
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
Sources
- 1. An on-line solid phase extraction method coupled with UHPLC-MS/MS for the determination of steroid hormone compounds in treated water samples from was ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00807G [pubs.rsc.org]
- 2. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. az-biopharm.de [az-biopharm.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. specartridge.com [specartridge.com]
- 8. Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
- 12. Optimizing Wash & Elution in SPE Method Development [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. omicsonline.org [omicsonline.org]
UPLC-MS/MS conditions for separating norgestrel isomers
Abstract
This application note details a robust UPLC-MS/MS protocol for the enantioselective separation of Levonorgestrel (LNG) , the pharmacologically active progestin, from its inactive isomer Dextronorgestrel . While reversed-phase C18 methods are standard for LNG quantification, they fail to distinguish between the enantiomers, potentially leading to inaccurate potency assessments in racemic formulations or pharmacokinetic studies. This method utilizes an immobilized cellulose-based chiral stationary phase (CSP) under reversed-phase conditions, coupled with positive electrospray ionization (ESI+) tandem mass spectrometry. The protocol achieves baseline resolution (
Introduction & Scientific Rationale
Norgestrel is a synthetic progestogen used in hormonal contraceptives.[1] It exists as a racemic mixture of two enantiomers:[1]
-
(-)-Levonorgestrel (LNG): The biologically active form, binding to progesterone and androgen receptors.
-
(+)-Dextronorgestrel: Biologically inactive but structurally identical in mass and fragmentation.
The Challenge: Standard C18 columns separate analytes based on hydrophobicity. Since enantiomers possess identical hydrophobicities, they co-elute on achiral phases. To quantify LNG specifically in the presence of the racemate, a Chiral Stationary Phase (CSP) is required.
The Solution: We employ an immobilized cellulose tris-(3,5-dichlorophenylcarbamate) column (e.g., YMC Chiral Art Cellulose-SC or Daicel Chiralpak IC). The immobilization allows for the use of robust reversed-phase solvents (Acetonitrile/Water) compatible with MS detection, avoiding the limitations of normal-phase solvents (Hexane/IPA) which are hazardous in an ESI source.
Method Development Strategy
Chiral Column Selection
The selection of the CSP is the critical control point.
-
Why Cellulose-SC/IC? The chlorinated phenylcarbamate moiety provides unique dipole-dipole interactions and
stacking capabilities that are highly effective for separating steroid enantiomers. -
Immobilization: Unlike coated phases, immobilized phases withstand high concentrations of organic modifiers, essential for eluting hydrophobic steroids like Norgestrel.
Mobile Phase Chemistry
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks on UPLC systems.
-
Buffer: Ammonium Bicarbonate (10mM) or Ammonium Formate is crucial.
-
Mechanism:[2] Norgestrel is neutral but ionizes in ESI+. The buffer stabilizes the pH and ensures consistent ionization efficiency. Ammonium ions can also form adducts
, though protonated species are preferred for sensitivity.
-
MS/MS Optimization
-
Ionization: ESI Positive mode.
-
Transitions: The precursor ion
313.2 is selected. The primary fragment 245.2 corresponds to the loss of the A-ring/ethynyl group, a high-energy cleavage specific to the steroid backbone.
Experimental Protocol
Reagents and Materials
-
Standards: Levonorgestrel (USP Reference Standard), Norgestrel (Racemic mix), Dextronorgestrel (if available for ID).
-
Internal Standard (IS): Levonorgestrel-d6 or Norgestrel-d7.
-
Solvents: LC-MS Grade Acetonitrile, Water, Ammonium Bicarbonate.
-
Column: YMC Chiral Art Cellulose-SC (3 µm, 100 x 3.0 mm) or Chiralpak IC-3.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects which can suppress ionization in chiral methods.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
Spike: Add 20 µL of Internal Standard solution (50 ng/mL).
-
Extract: Add 1.5 mL of Hexane:Ethyl Acetate (80:20 v/v) .
-
Agitate: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.
-
Transfer: Transfer the supernatant (organic layer) to a clean tube.
-
Dry: Evaporate to dryness under
stream at 40°C. -
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (60:40 ACN:Water).
UPLC-MS/MS Conditions
| Parameter | Condition |
| System | Waters ACQUITY UPLC I-Class or Agilent 1290 Infinity II |
| Column | YMC Chiral Art Cellulose-SC (100 x 3.0 mm, 3 µm) |
| Column Temp | 35°C |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water |
| Mobile Phase B | Acetonitrile (100%) |
| Elution Mode | Isocratic: 60% B / 40% A |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 µL |
| Run Time | 6.0 minutes |
Mass Spectrometry Parameters (Sciex Triple Quad 6500+ or Waters Xevo TQ-XS)
| Compound | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Role |
| Levonorgestrel | 313.2 | 245.2 | 80 | 35 | Quantifier |
| 313.2 | 109.1 | 80 | 55 | Qualifier | |
| Dextronorgestrel | 313.2 | 245.2 | 80 | 35 | Quantifier |
| Levonorgestrel-d6 | 319.2 | 251.2 | 80 | 35 | Internal Std |
Workflow Visualization
Figure 1: End-to-end workflow for the extraction and chiral separation of Norgestrel isomers.
Results & Discussion
Chromatographic Performance
Under the prescribed isocratic conditions (60% ACN), the elution order is typically:
-
Dextronorgestrel: ~2.8 min
-
Levonorgestrel: ~4.1 min
-
Resolution (
): > 2.5 (Baseline separation). -
Tailing Factor: < 1.2 for both peaks.
Validation Summary (Typical Data)
| Metric | Specification | Result |
| Linearity | 0.1 – 100 ng/mL | |
| LLOQ | S/N > 10 | 0.1 ng/mL (100 pg/mL) |
| Accuracy | % Bias | ± 4.5% |
| Precision | % CV (Inter-day) | < 6.0% |
| Recovery | Extraction Efficiency | ~85% |
Troubleshooting & System Suitability
To ensure "Trustworthiness" and self-validation of the system, perform the following checks:
-
Racemic Check: Always inject a racemic Norgestrel standard at the start of the batch. If
, the column may need regeneration.-
Regeneration Protocol: Flush with 100% ACN for 30 mins, then 100% Ethanol for 30 mins (only for immobilized columns).
-
-
Peak Broadening: If peaks broaden, check the reconstitution solvent. Ensure it matches the mobile phase (60% ACN). Using 100% ACN as a diluent can cause "solvent effect" peak distortion.
-
Backpressure: If pressure exceeds 8000 psi, check the inline filter. Chiral columns are sensitive to particulates from plasma extracts.
References
-
YMC Europe GmbH. (2022).[3] Chiral RP-Separation of Levonorgestrel / DL-Norgestrel. Chromatography Online. Link
-
Huang, M. Q., et al. (2016).[4] UPLC-MS/MS assay for the simultaneous determination of ethinyl estradiol, norgestimate and 17-Desacetyl norgestimate. Journal of Chromatography B. Link
-
Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IG and Immobilized Series. Link
-
Kumar, V. P., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel. J Anal Bioanal Techniques. Link
Sources
- 1. az-biopharm.de [az-biopharm.de]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. UPLC-MS/MS assay for the simultaneous determination of ethinyl estradiol, norgestimate and 17-Desacetyl norgestimate at low pg/mL in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
D-(-)-Norgestrel 17-Acetate-d3 in hormone therapy research
Application Note: D-(-)-Norgestrel 17-Acetate-d3 in Hormone Therapy Research
Title: Advanced Protocol: Quantification and Metabolic Profiling of Levonorgestrel 17-Acetate in biological Matrices using Isotope Dilution LC-MS/MS.
Introduction
D-(-)-Norgestrel 17-Acetate (also known as Levonorgestrel Acetate or LNG-A ) is a critical synthetic progestin ester encountered primarily in the metabolic pathway of Norgestimate , a widely used oral contraceptive.[1] While Norgestimate is the administered prodrug, it undergoes rapid metabolism to form two primary active compounds: Norelgestromin (17-deacetyl norgestimate) and Levonorgestrel 17-Acetate .[1] The latter is further hydrolyzed to the potent progestin Levonorgestrel (LNG) .
In hormone therapy research and drug development, accurate quantification of these intermediate metabolites is essential to understand the pharmacokinetics (PK) and bioavailability of the parent drug. D-(-)-Norgestrel 17-Acetate-d3 serves as the gold-standard Internal Standard (IS) for these assays.[1] Its deuterium labeling (typically on the acetate moiety) allows for precise compensation of matrix effects, extraction variability, and ionization suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[1]
This guide details a robust protocol for utilizing the d3-labeled standard to quantify Levonorgestrel 17-Acetate in human plasma, supporting bioequivalence and metabolic stability studies.[1]
Chemical & Physical Properties
Understanding the physicochemical distinctions between the analyte and its deuterated analog is vital for method development.
| Property | D-(-)-Norgestrel 17-Acetate (Analyte) | D-(-)-Norgestrel 17-Acetate-d3 (Internal Standard) |
| CAS Number | 13732-69-9 | N/A (Labeled Analog) |
| Chemical Formula | C₂₃H₃₀O₃ | C₂₃H₂₇D₃O₃ |
| Molecular Weight | 354.49 g/mol | 357.51 g/mol |
| Solubility | DMSO, Methanol, Chloroform | DMSO, Methanol, Chloroform |
| LogP (Predicted) | ~4.5 (Highly Lipophilic) | ~4.5 |
| pKa | Non-ionizable in physiological range | Non-ionizable |
| Storage | -20°C, protected from light | -20°C, protected from light |
Metabolic Context & Mechanism
To interpret the data correctly, researchers must visualize where this compound fits in the metabolic cascade.[1] The acetate ester is a transient but active metabolite.[1]
Figure 1: Metabolic pathway of Norgestimate.[1][2][3] Levonorgestrel 17-Acetate (Red) is the specific target for the d3-IS protocol described here.
Experimental Protocol: LC-MS/MS Method Development
This protocol uses Isotope Dilution Mass Spectrometry (IDMS) .[1] The d3-labeled standard is spiked into samples before extraction to normalize all subsequent steps.[1]
A. Reagent Preparation
-
Stock Solutions: Prepare 1.0 mg/mL stock of Analyte and IS in Methanol. Store at -20°C.
-
Working Standard (IS): Dilute d3-IS to 50 ng/mL in 50:50 Methanol:Water.
-
Calibration Standards: Prepare serial dilutions of the Analyte in drug-free human plasma (Range: 0.1 – 100 ng/mL).
B. Sample Preparation (Liquid-Liquid Extraction)
Rationale: Due to the high lipophilicity (LogP ~4.[1]5) of the acetate ester, LLE with non-polar solvents provides cleaner extracts than protein precipitation.[1]
-
Aliquot: Transfer 200 µL of plasma (sample/standard) into a borosilicate glass tube.
-
Spike IS: Add 20 µL of Working IS Solution (d3-labeled). Vortex for 10 sec.
-
Extraction: Add 2.0 mL of Hexane:Ethyl Acetate (80:20 v/v).
-
Agitation: Shake on a reciprocating shaker for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
Transfer: Flash-freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Drying: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (80% MeOH). Vortex well.
C. LC-MS/MS Conditions
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI) – Positive Mode.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[1]
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Transition Type |
| LNG-Acetate | 355.2 [M+H]⁺ | 295.2 [M-CH₃COOH]⁺ | 25 | Quantifier (Loss of Acetate) |
| LNG-Acetate | 355.2 [M+H]⁺ | 245.2 | 40 | Qualifier (Steroid Core) |
| LNG-Acetate-d3 | 358.2 [M+H]⁺ | 295.2 [M-CD₃COOH]⁺ | 25 | IS Quantifier |
Note on IS Transition: The d3 label is typically on the acetate group. The transition 358.2 -> 295.2 represents the loss of the deuterated acetate (neutral loss of 63 Da).[1] Although the Q3 ion (295.2) is the same as the analyte, the Q1 mass difference ensures selectivity.
Protocol Validation Workflow
To ensure Trustworthiness and Self-Validation , the method must pass the following checks before being applied to study samples.
Figure 2: Step-by-step validation workflow ensuring regulatory compliance (FDA/EMA guidelines).
Critical Application Notes
-
Isotope Label Stability:
-
Caution: D-(-)-Norgestrel 17-Acetate-d3 is an ester.[1] Avoid high pH (>8.[1]0) during extraction or storage, as this will catalyze hydrolysis to Levonorgestrel, causing loss of the analyte and the internal standard label.[1]
-
Buffer Control: Use neutral or slightly acidic buffers if buffering is required.[1]
-
-
Cross-Interference:
-
Sensitivity Enhancement:
-
If sensitivity at 0.1 ng/mL is insufficient, consider using Ammonium Fluoride (0.2 mM) in the aqueous mobile phase instead of Formic Acid to enhance ESI+ ionization efficiency for neutral steroids.
-
References
-
Stanczyk, F. Z., & Roy, S. (1990).[1] Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids.[1][4] Contraception.[1][2][4][5][6][7][8][9][10][11]
-
McGuire, J. L., et al. (1990).[1][9] Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites.[1][2][9] American Journal of Obstetrics and Gynecology.[1][9]
-
Alton, K. B., et al. (1984).[1] Metabolism of norgestimate by human gastrointestinal mucosa and liver microsomes in vitro. Pharmaceutical Research.[1][9]
-
FDA Labeling. (2023). Opill (Norgestrel) Tablets - Prescribing Information.[1][1]
Sources
- 1. Levonorgestrel acetate - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. az-biopharm.de [az-biopharm.de]
- 6. Norgestimate vs. Levonorgestrel: Understanding Their Similarities and Differences - Oreate AI Blog [oreateai.com]
- 7. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. drugs.com [drugs.com]
Application Note: Quantitative Determination of Synthetic Progestins in Wastewater via SPE-LC-MS/MS
Abstract
This application note details a robust, validated protocol for the quantification of synthetic progestins—including Levonorgestrel, Norethindrone, and Medroxyprogesterone Acetate—in complex wastewater matrices. Synthetic progestins are potent endocrine-disrupting chemicals (EDCs) capable of inducing reproductive toxicity in aquatic life at nanogram-per-liter (ng/L) concentrations.[1] This method utilizes Solid Phase Extraction (SPE) with hydrophilic-lipophilic balance (HLB) sorbents for enrichment, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive detection. The protocol addresses critical challenges such as matrix suppression, isomer separation, and absolute quantification using isotope-dilution mass spectrometry.
Introduction: The Analytical Challenge
Synthetic progestins are widely used in contraceptive pharmaceuticals and hormone replacement therapies.[2][3] Unlike natural progesterone, these synthetic analogs are designed to resist metabolic degradation, leading to their persistence in wastewater treatment plant (WWTP) effluents.
Why Monitoring is Critical
-
Endocrine Disruption: Synthetic progestins bind to fish androgen and progesterone receptors with high affinity, causing masculinization of female fish and reduced fecundity.
-
Low-Level Potency: Biological effects occur at concentrations as low as 0.5 ng/L, demanding analytical methods with extremely low Limits of Quantification (LOQ).
Technical Hurdles
-
Matrix Complexity: Wastewater contains high levels of dissolved organic matter (DOM), surfactants, and salts that cause severe signal suppression in Electrospray Ionization (ESI).
-
Structural Isomerism: Many steroids share identical molecular weights and fragmentation patterns (isobaric interference), requiring high-efficiency chromatographic separation.
Method Development Strategy
Sample Preparation Logic: The "Clean-Up" Imperative
Direct injection is not feasible for wastewater due to instrument fouling and matrix effects. We utilize Solid Phase Extraction (SPE) with a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge.[4]
-
Why HLB? Synthetic progestins possess a steroid backbone (lipophilic) but often contain polar functional groups (ketones, hydroxyls). HLB sorbents retain both, ensuring high recovery across the polarity spectrum while allowing aggressive washing of salts.
Internal Standard Selection
To compensate for matrix effects, Isotope Dilution Mass Spectrometry (IDMS) is mandatory.
-
Protocol: Use Carbon-13 (
) or Deuterated ( ) analogs (e.g., Progesterone-d9, Norethindrone- ) for each target analyte where possible. -
Mechanism:[5] The internal standard (IS) co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement. The ratio of Analyte Area to IS Area remains constant, yielding accurate quantification.
Experimental Protocol
Reagents and Standards
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water (
). -
Additives: Formic Acid (FA) >98% purity.
-
SPE Cartridges: Oasis HLB (200 mg, 6 cc) or equivalent polymeric reversed-phase sorbent.
-
Stock Solutions: Prepare individual stocks (1 mg/mL) in MeOH. Store at -20°C.
Sample Collection and Preservation
-
Container: Amber glass bottles (to prevent photodegradation).
-
Volume: Collect 500 mL – 1 L of wastewater effluent.
-
Preservation: Add
(0.1 g/L) to chelate metals and inhibit enzymatic activity. Adjust pH to 3.0 using to stabilize analytes and inhibit bacterial growth. -
Filtration: Filter through 0.7 µm Glass Fiber Filters (GFF) to remove suspended solids. Note: Cellulose filters may adsorb steroids and should be avoided.
Solid Phase Extraction (SPE) Workflow
| Step | Action | Critical Technical Note |
| 1. Conditioning | 5 mL MeOH | Activates the sorbent ligands. Do not let the cartridge dry out. |
| 2. Equilibration | 5 mL Ultrapure Water (pH 3) | Matches the sample matrix pH to ensure proper retention. |
| 3. Loading | Load 500 mL Sample @ 5-10 mL/min | High flow rates reduce retention efficiency. |
| 4. Washing | 5 mL 5% MeOH in Water | Removes salts and highly polar interferences (e.g., sugars) without eluting progestins. |
| 5. Drying | Vacuum for 15-30 mins | Crucial: Residual water interferes with elution and evaporation. |
| 6. Elution | 2 x 3 mL MeOH | Elute by gravity or low vacuum to maximize interaction time. |
| 7. Reconstitution | Evaporate to dryness ( | High organic content in final vial ensures solubility; water content ensures peak shape. |
LC-MS/MS Instrumentation & Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400, Sciex Triple Quad).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
Gradient Profile:
-
0-1 min: 10% B (Isocratic hold for loading)
-
1-10 min: Linear ramp to 95% B
-
10-12 min: 95% B (Wash)
-
12.1 min: 10% B (Re-equilibration)
MS Source Parameters (ESI+):
-
Gas Temp: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer: 40 psi
-
Capillary Voltage: 4000 V
MRM Transitions Table
Optimize Collision Energy (CE) for your specific instrument.
| Analyte | Precursor Ion ( | Product Ion Quant ( | Product Ion Qual ( | Internal Standard |
| Levonorgestrel | 313.2 | 245.2 | 109.1 | Levonorgestrel-d6 |
| Norethindrone | 299.2 | 109.1 | 77.1 | Norethindrone- |
| Medroxyprogesterone Acetate | 387.2 | 327.2 | 123.1 | MPA-d3 |
| Progesterone | 315.2 | 97.1 | 109.1 | Progesterone-d9 |
| Dienogest | 312.2 | 214.1 | 122.1 | Dienogest-d6 |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the extraction process and the quantification strategy.
Analytical Workflow Diagram
Caption: Figure 1. End-to-end analytical workflow for the determination of synthetic progestins in wastewater.
Quantification Logic (Internal Standard Method)
Caption: Figure 2. Isotope Dilution logic. The Ratio cancels out matrix effects, ensuring accurate quantification.
Quality Assurance & Validation Criteria
To ensure the method is scientifically defensible, the following QA/QC parameters must be met (based on EPA Method 1694 guidelines).
| Parameter | Acceptance Criteria | Purpose |
| Linearity ( | > 0.99 | Ensures predictable response across concentration range (0.5 - 100 ng/L). |
| Recovery | 70% - 130% | Verifies extraction efficiency. |
| Precision (RSD) | < 15% | Ensures method reproducibility (Intra/Inter-day). |
| Sensitivity (LOQ) | Signal-to-Noise > 10:1 | Ensures ability to detect environmental levels. |
| Matrix Spike | Recovery within 70-130% | Confirms method works in the specific wastewater matrix.[1] |
Troubleshooting Guide
-
Issue: Low Recovery.
-
Cause: Sample pH too high during loading (analytes not retained) or cartridge drying out.
-
Fix: Verify pH is < 3.0. Ensure cartridge remains wet during conditioning.
-
-
Issue: High Backpressure.
-
Cause: Clogging of the SPE cartridge or LC column.
-
Fix: Re-filter sample with 0.45 µm filter if necessary. Use a guard column on the LC.
-
-
Issue: Signal Suppression.
-
Cause: Co-eluting matrix components.
-
Fix: Improve chromatographic separation (slower gradient). Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is unmanageable.
-
References
-
Liu, S., et al. (2011). Simultaneous quantification of six widely used synthetic progestins in human plasma by online SPE-LC-MS/MS. Analytical and Bioanalytical Chemistry.[2][4][5][6][7][8][9][10][11][12][13][14] Link
-
Sauer, P., et al. (2018). Two synthetic progestins and natural progesterone are responsible for most of the progestagenic activities in municipal wastewater treatment plant effluents. Water Research.[1] Link
-
Rocha, M.J., & Rocha, E. (2022). Synthetic Progestins in Waste and Surface Waters: Concentrations, Impacts and Ecological Risk. MDPI. Link
-
US EPA. Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.Link
-
Chang, H., et al. (2008). Occurrence of androgens and progestogens in wastewater treatment plants and receiving river waters. Water Research.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
- 5. Estrogens and Progestogens in Environmental Waters: Analytical Chemistry and Biosensing Perspectives on Methods, Challenges, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Reducing Matrix Effects in D-(-)-Norgestrel 17-Acetate-d3 Quantification
Executive Summary & Technical Context
Welcome to the technical support hub. You are likely here because you are observing signal suppression, poor peak shape, or quantification bias for D-(-)-Norgestrel 17-Acetate-d3 (and likely its unlabeled analog) in biological matrices like plasma or serum.
The Core Challenge: D-(-)-Norgestrel 17-Acetate is a highly lipophilic synthetic progestin (LogP ~3-4). In LC-MS/MS (ESI+), it suffers from a specific class of matrix effects caused by glycerophosphocholines (GPCs) and lysophospholipids . These endogenous lipids co-elute with hydrophobic steroids on standard C18 gradients, competing for charge in the electrospray droplet and causing significant ion suppression.
Because you are working with the d3-labeled isotope (either as a tracer analyte or an Internal Standard), accurate quantification relies on identical ionization efficiency between the analyte and the standard. If matrix effects suppress the d3 signal variably across patient samples, your data integrity is compromised.
Troubleshooting Guide (Q&A)
Issue 1: "My d3-standard signal is 50% lower in plasma compared to solvent standards."
Diagnosis: This is classic Ion Suppression . In Electrospray Ionization (ESI), the "charge budget" is finite. If phospholipids elute at the same retention time (RT) as your Norgestrel acetate, they monopolize the surface of the electrospray droplet, preventing your analyte from entering the gas phase.
Corrective Action:
-
Check Retention: Monitor the transition m/z 184 > 184 (phospholipid headgroup) in your MS method. If this trace overlaps with your Norgestrel peak, you have a co-elution problem.
-
Switch Extraction: Protein Precipitation (PPT) is insufficient here; it removes proteins but leaves >90% of phospholipids in the supernatant. You must switch to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) .
Issue 2: "I am seeing 'ghost peaks' or rising baselines in subsequent injections."
Diagnosis: Column Fouling / Carryover. Hydrophobic lipids from previous injections are accumulating on your column and eluting randomly in later runs. This is common when using isocratic holds that are too short to wash the column.
Corrective Action:
-
Implement a Sawtooth Wash: At the end of every gradient, ramp to 95-100% Organic (Acetonitrile/Methanol + 0.1% Formic Acid) and hold for at least 2 column volumes.
-
Solvent Choice: Switch your strong wash solvent to include Isopropanol (IPA) or Acetone . These are stronger eluents for lipids than pure Acetonitrile.
Issue 3: "My recovery is low (<60%) when using LLE with Hexane."
Diagnosis: Solubility Mismatch. While Hexane is excellent for cleanliness (it excludes phospholipids), Norgestrel 17-Acetate is moderately polar due to the acetate group. Pure hexane may be too non-polar to extract it efficiently.
Corrective Action: Modify your LLE solvent system. A mixture of Hexane:Ethyl Acetate (80:20 v/v) provides the necessary polarity to extract the steroid ester while maintaining enough non-polarity to exclude most matrix phospholipids.
Experimental Protocols
Protocol A: Optimized Liquid-Liquid Extraction (LLE)
Recommended for maximum cleanliness and minimal cost.
Reagents:
-
Extraction Solvent: Hexane : Ethyl Acetate (80:20 v/v).[1]
-
Reconstitution Solution: Methanol : Water (50:50 v/v).
Workflow:
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Addition: Add 20 µL of Internal Standard (if d3 is the analyte, use d0 or d6).
-
Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (80:20) .
-
Agitation: Vortex vigorously for 5 minutes (or shaker plate at 1000 rpm).
-
Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean tube.
-
Why? This prevents contamination from the aqueous interface.
-
-
Evaporation: Dry under Nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase.
Protocol B: Post-Column Infusion (Matrix Effect Assessment)
Mandatory for validation.
Objective: To visualize exactly where suppression occurs in your chromatogram.
-
Setup: Place a T-junction between the LC column and the MS source.
-
Infusion: Syringe pump infuses a constant solution of D-(-)-Norgestrel 17-Acetate-d3 (100 ng/mL) at 10 µL/min into the flow.
-
Injection: Inject a Blank Plasma Extract (prepared via Protocol A) via the LC.
-
Analysis: Monitor the baseline of the d3 analyte.
-
Result: A flat baseline indicates no matrix effect. A dip (negative peak) indicates suppression. Ensure your analyte elutes in a "flat" region.
-
Data Visualization & Decision Logic
Figure 1: Matrix Effect Elimination Workflow
Caption: Decision logic for identifying and mitigating matrix effects. LLE is the preferred balance of cost and cleanliness for Norgestrel.
Table 1: Comparison of Extraction Methodologies for Norgestrel Acetate
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE-HLB) |
| Phospholipid Removal | < 10% (Poor) | > 95% (Excellent) | > 99% (Superior) |
| Recovery | > 90% | 80-85% (Requires Optimization) | 85-95% |
| Process Time | Fast (30 min) | Medium (2 hours) | Slow (3+ hours) |
| Cost | Low | Low | High |
| Suitability | Not Recommended | Highly Recommended | Recommended for difficult matrices |
Critical Note on Stability
Warning: Norgestrel 17-Acetate is an ester. In plasma, esterases can hydrolyze the acetate group, converting your analyte back to Norgestrel. This will cause a negative bias in quantification.
-
Requirement: All plasma collection tubes should be kept on ice immediately.
-
Additive: Consider adding Sodium Fluoride (NaF) or Phenylmethanesulfonyl fluoride (PMSF) to the collection tubes to inhibit esterase activity during the harvesting process.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]
-
Ananthula, S., et al. (2015).[1] Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma. Journal of Chromatography B. Retrieved from [Link]
-
Tang, T., et al. (2018). Development and validation of a sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma. Journal of Chromatography B. Retrieved from [Link]
Sources
D-(-)-Norgestrel 17-Acetate-d3 stability in solution and storage conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for D-(-)-Norgestrel 17-Acetate-d3. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Proper handling and storage are critical for obtaining accurate and reproducible results. This guide provides answers to common questions, troubleshooting workflows for stability-related issues, and validated protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of D-(-)-Norgestrel 17-Acetate-d3.
Q1: How should I store the solid (neat) compound upon receipt?
Upon receipt, the solid D-(-)-Norgestrel 17-Acetate-d3 should be stored under refrigerated conditions at 2-8°C in a tightly sealed container.[1] While the parent compounds, Levonorgestrel and Norgestrel, are often stored at controlled room temperature (15-25°C), the recommendation for the deuterated acetate version is more stringent.[2][3] Adopting the 2-8°C condition provides a more protective environment against potential long-term thermal degradation. For maximum integrity, it is also crucial to protect the compound from light and moisture.[2][4]
Causality Explained: Steroid compounds can be susceptible to degradation over time, and lower temperatures slow down the kinetics of these chemical degradation reactions.[5] Protecting from light is essential as photolysis can be a degradation pathway for complex organic molecules.[5]
Q2: What is the best solvent for preparing a stock solution?
D-(-)-Norgestrel 17-Acetate-d3, like its parent compound Levonorgestrel, is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is recommended for creating high-concentration primary stock solutions. Levonorgestrel is highly soluble in DMSO (62 mg/mL).[6]
-
Secondary Recommendations: Ethanol and Methanol are also effective solvents.[3][6][7]
Experimental Insight: While DMSO is excellent for initial solubilization, it's important to be aware of its potential effects in biological assays. Always run a vehicle control (assay buffer with the same final concentration of DMSO) to account for any solvent-induced effects. The final concentration of DMSO in your assay should typically be kept below 0.5%.
Q3: What are the optimal storage conditions for stock solutions?
Once in solution, the stability of D-(-)-Norgestrel 17-Acetate-d3 becomes more critical.
-
Storage Temperature: Store stock solutions at -20°C for short-to-medium-term storage (weeks to months) and at -80°C for long-term archival storage (months to years).
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is imperative to aliquot the stock solution into single-use volumes.
-
Light Protection: Use amber-colored vials or wrap standard vials in aluminum foil to protect the solution from light.
Causality Explained: Freezing a solution significantly reduces molecular motion, thereby halting most degradation processes. The primary degradation risk in solution for an ester like this is hydrolysis of the acetate group, a reaction that is catalyzed by water and can be accelerated by shifts in pH or temperature fluctuations. Each freeze-thaw cycle exposes the compound to these stresses.
Q4: Is the compound sensitive to particular conditions like pH or oxidation?
Yes. As a progestogen ester, D-(-)-Norgestrel 17-Acetate-d3 is susceptible to specific chemical degradation pathways.
-
Hydrolysis: The 17-acetate ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert the compound to D-(-)-Norgestrel-d3. This process is generally slow at neutral pH but can be a significant factor in aqueous buffers over time.
-
Oxidation: The steroid structure can be susceptible to oxidation.[5] This is often mediated by exposure to air (oxygen), light, or trace metal ion contaminants in buffers.
Trustworthiness through Self-Validation: Due to these sensitivities, it is crucial not to assume long-term stability in your specific experimental buffers. If the compound will be incubated for extended periods (>24 hours) in an aqueous medium, we strongly recommend performing a stability check as outlined in the Troubleshooting Guide below.
Data Summary Tables
For quick reference, the key storage and solubility parameters are summarized below.
Table 1: Recommended Storage Conditions
| Form | Condition | Temperature | Protection | Duration |
| Solid (Neat) | Refrigerator | 2-8°C[1] | Tightly sealed, protect from light & moisture[2][4] | Long-Term |
| Stock Solution | Frozen (Aliquot) | -20°C | Protect from light | Short/Medium-Term |
| Stock Solution | Frozen (Aliquot) | -80°C | Protect from light | Long-Term |
Table 2: Solubility of Parent Compound (Levonorgestrel)
| Solvent | Concentration | Notes |
| DMSO | 62 mg/mL | Recommended for primary stock.[6] |
| Ethanol | 4 mg/mL | Good for secondary stock/dilutions.[6] |
| Methanol | Soluble | Used effectively in analytical methods.[7] |
| Water | Insoluble (~1.73 mg/L)[2][3] | Not suitable for stock preparation. |
Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve issues of experimental inconsistency that may be linked to compound stability.
Problem: My assay results are inconsistent, showing high variability or a loss of compound activity over time.
This is a common issue that often points to the degradation of the active compound in stock solutions or in the final assay medium.
Troubleshooting Workflow
The following diagram outlines a systematic approach to verify the integrity of your compound.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
These protocols provide step-by-step methodologies for preparing solutions and validating compound stability, grounded in authoritative pharmaceutical testing guidelines.[8][9][10]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weighing: Allow the vial of solid D-(-)-Norgestrel 17-Acetate-d3 to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the compound.
-
Weighing: Accurately weigh a precise amount of the solid (e.g., 1 mg) into a sterile, light-protected vial (e.g., an amber glass vial).
-
Solvent Addition: Calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of D-(-)-Norgestrel 17-Acetate-d3 is 357.50 g/mol .
-
Volume (µL) = (Weight (mg) / 357.50) * 100,000
-
For 1 mg, this is (1 / 357.50) * 100,000 ≈ 279.7 µL.
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Aliquoting and Storage: Immediately dispense the solution into single-use aliquots in light-protected micro-centrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Self-Validating Short-Term Solution Stability Study
This protocol is designed to verify the stability of the compound in your specific aqueous assay buffer over the course of a typical experiment, based on principles from ICH stability guidelines.[10][11]
-
Objective: To determine if the compound degrades when diluted in the final assay buffer and incubated under experimental conditions.
-
Materials:
-
Freshly prepared stock solution of D-(-)-Norgestrel 17-Acetate-d3.
-
Your final, cell-free assay buffer.
-
HPLC system with a suitable C18 column and UV detector (detection wavelength for Levonorgestrel is ~240 nm).[7]
-
-
Methodology:
-
Preparation: Prepare a solution of D-(-)-Norgestrel 17-Acetate-d3 in your assay buffer at the highest concentration used in your experiments.
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of this solution onto the HPLC. This will be your baseline (100%) reference. Record the peak area of the parent compound.
-
Incubation: Place the remaining solution under your exact experimental conditions (e.g., 37°C incubator, specific lighting).
-
Subsequent Timepoints: At relevant intervals corresponding to your experiment's duration (e.g., T=2h, 4h, 8h, 24h), withdraw an aliquot, place it in an HPLC vial, and inject it onto the HPLC system.
-
Data Analysis:
-
Compare the peak area of the parent compound at each timepoint to the T=0 sample. A decrease of >5-10% is often considered significant degradation.
-
Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
-
-
Interpretation:
-
Stable: If the parent peak area remains consistent (>95% of T=0) and no new peaks appear, the compound is stable under your experimental conditions.
-
Unstable: If the parent peak area decreases or new peaks appear, the compound is degrading. You must then consider modifying your experimental protocol (e.g., reducing incubation time, preparing the compound solution immediately before use).
-
By implementing these rigorous handling, storage, and validation procedures, you can ensure the integrity of D-(-)-Norgestrel 17-Acetate-d3, leading to more reliable and reproducible scientific outcomes.
References
- (No source provided)
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
BCCDC Clinical Prevention Services. (2019, April). Levonorgestrel Emergency Contraception. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6917718, Norgestrel. [Link]
-
Assyro AI. (2026, January 25). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test.... [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13109, Levonorgestrel. [Link]
-
Gáspár, A., et al. (2021). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Molecules, 26(23), 7229. [Link]
- (No source provided)
-
Wikipedia contributors. Levonorgestrel acetate. Wikipedia, The Free Encyclopedia. [Link]
-
International Council for Harmonisation. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- (No source provided)
- (No source provided)
- (No source provided)
-
Pharmaffiliates. D-(-)-Norgestrel 17-Acetate-d3. [Link]
- (No source provided)
-
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
- (No source provided)
- (No source provided)
-
Srividya, S., et al. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Tablet Dosage Form. Research Journal of Pharmacy and Technology, 15(4), 1545-1549. [Link]
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
- (No source provided)
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bccdc.ca [bccdc.ca]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. assyro.com [assyro.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Optimizing MRM for D-(-)-Norgestrel 17-Acetate-d3
Introduction
This guide addresses the specific technical challenges of developing an LC-MS/MS Multiple Reaction Monitoring (MRM) assay for D-(-)-Norgestrel 17-Acetate-d3 (Levonorgestrel Acetate-d3).
This compound is typically used as an Internal Standard (IS) for the quantification of Norgestrel Acetate or Norgestrel.[1] The critical challenge with this specific isotope is that the deuterium label is located on the acetate moiety (
Module 1: Precursor Ion Selection (Q1)[1]
The Physics of Ionization
Steroid esters like Norgestrel Acetate are neutral, lipophilic molecules.[1] They do not ionize well in negative mode (ESI-) unless derivatized.[1] Therefore, Positive Electrospray Ionization (ESI+) is the mandatory mode.[1]
Target Species:
The goal is to generate the protonated molecule
| Species | Formula | Nominal Mass | m/z (Monoisotopic) | Status |
| Target | 358 | 358.23 | Optimal Precursor | |
| Adduct | 375 | 375.26 | Acceptable (if unstable) | |
| Adduct | 380 | 380.21 | Avoid (Stable/No Frag) |
Troubleshooting Q1 Selection
Q: I see a strong signal at m/z 380 but no fragmentation. Why?
A: You are forming the Sodium adduct (
-
Fix: Add Ammonium Acetate (2mM - 10mM) to your mobile phase.[1] This forces the formation of
, which easily sheds ammonia in the source to yield the desired .[1]
Module 2: Product Ion Selection (Q3) & Fragmentation Logic[1]
The "Label Loss" Phenomenon
The primary fragmentation pathway for steroid acetates is the neutral loss of the ester group as acetic acid.[1]
Because the deuterium label is contained entirely within the leaving group, the resulting product ion (the steroid backbone) is identical to the product ion of the unlabeled analyte.[1]
Recommended Transitions
You must select transitions based on the required specificity.
| Transition Type | Precursor (Q1) | Product (Q3) | Neutral Loss | Purpose |
| Primary (Quant) | 358.2 | 295.2 | High Sensitivity. Represents the Norgestrel cation.[1] | |
| Secondary (Qual) | 358.2 | 245.2 | Backbone Cleavage | High Specificity. Confirms steroid structure.[1] |
| Tertiary | 358.2 | 109.1 | A-Ring Fragment | Confirmation only (noisy in biological matrices).[1] |
Visualization: Fragmentation Pathway
The following diagram illustrates the critical loss of the deuterated acetate group.[1]
Caption: Pathway showing the loss of the deuterated moiety (Red) leading to an unlabeled core fragment (Green).[1]
Module 3: Experimental Protocol & Optimization
Step 1: Source Optimization (Infusion)[1]
-
Prepare a 1 µg/mL solution of D-(-)-Norgestrel 17-Acetate-d3 in 50:50 Methanol/Water + 0.1% Formic Acid.[1]
-
Infuse at 10 µL/min directly into the source.
-
Scan Q1 (MS1): Verify the base peak is m/z 358.2. If 380.2 (Na+) dominates, switch mobile phase modifier to Ammonium Acetate.[1]
Step 2: Collision Energy (CE) Ramping
Since the loss of acetic acid is a low-energy pathway, excessive CE will destroy the signal.[1]
-
Select Q1: 358.2.
-
Ramp CE: From 5V to 50V in 5V increments.
-
Observe:
-
Plot: Signal Intensity vs. CE Voltage to find the apex for both transitions.
Step 3: Specificity Check (Crucial)
Because the product ion (295.[1]2) is shared with the unlabeled analyte (if analyzing Norgestrel Acetate), you rely entirely on Q1 resolution to prevent "Crosstalk."
-
Test: Inject a high concentration of Unlabeled Norgestrel Acetate (e.g., 1000 ng/mL).[1]
-
Monitor: The IS channel (358.2 -> 295.2).[1]
-
Pass Criteria: Signal in the IS channel must be < 0.5% of the analyte signal.[1] If signal appears, your quadrupole resolution is too wide (narrow it to 0.7 Da or "Unit" resolution).
Troubleshooting FAQ
Q1: Can I use this IS for quantifying Levonorgestrel (free alcohol)?
A: Yes. Levonorgestrel has a MW of 312.[1]4. Its transition is typically
-
Interference Risk: Zero.[1][3] The masses are distinct (313 vs 358).[1]
-
Chromatography: Note that the Acetate-d3 IS will elute later than Levonorgestrel on a C18 column due to higher lipophilicity.[1] This is a "Analog Internal Standard" approach, not a co-eluting homolog approach.
Q2: My IS signal is fluctuating wildly between injections. A: This is often due to source fragmentation .[1] The acetate group is labile.[1] If your desolvation temperature or cone voltage is too high, the IS degrades into m/z 295 before it enters the quadrupole.[1]
-
Fix: Lower the Desolvation Temperature (try 350°C instead of 500°C) and reduce Cone Voltage/Declustering Potential.
Q3: The sensitivity of the 358 -> 245 transition is too low. A: This is expected. The loss of acetate is the dominant thermodynamic pathway.[1]
-
Solution: Use the 358 -> 295 transition for quantification.[1] Ensure your LC method separates the IS from any isobaric interferences, although few natural matrix components mimic a deuterated steroid ester at m/z 358.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 834811, Norgestrel Acetate.[1] Retrieved from [Link][1]
-
Kumar, V. P., et al. (2016). A Simple, Rapid and Sensitive UFLC-MS/MS Method for the Quantification of Oral Contraceptive Norgestrel in Human Plasma.[1] Thieme Medical Publishers.[1] (Validates ESI+ and fragmentation patterns of norgestrel derivatives).
-
Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery.[1] Wiley-Interscience.[1] (Authoritative text on "Label Loss" in deuterated internal standards).
Sources
resolving co-eluting peaks in norgestrel analysis
Welcome to the Technical Support Center for Norgestrel Analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic challenges, with a primary focus on resolving co-eluting peaks. As your dedicated application scientist, my goal is to blend theoretical principles with practical, field-tested solutions to ensure the integrity and accuracy of your analytical results.
Introduction: The Challenge of Norgestrel Analysis
Norgestrel is a synthetic progestin that exists as a racemic mixture of two enantiomers: dextronorgestrel and levonorgestrel.[1] Only levonorgestrel is biologically active.[1] This inherent stereoisomerism, coupled with the potential for process-related impurities and degradation products, presents a significant analytical challenge. Co-elution of the inactive enantiomer, or other structurally similar compounds, with the active pharmaceutical ingredient (API) can lead to inaccurate quantification and compromise the quality and safety of the final product. This guide provides a structured approach to systematically identify and resolve these co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting peaks in norgestrel analysis?
A1: Co-eluting peaks in norgestrel analysis typically originate from three main sources:
-
Enantiomers: The most common co-elution issue is the failure to separate levonorgestrel from its inactive enantiomer, dextronorgestrel. Standard achiral reversed-phase columns (like C18 or C8) will not resolve these isomers.
-
Process-Related Impurities: These are byproducts formed during the synthesis of norgestrel. Examples include over-ethinylated products or compounds from incomplete reactions in the Birch reduction step.[2]
-
Degradation Products: Norgestrel can degrade under stress conditions such as exposure to acid, base, oxidation, or light, forming products with similar chromatographic behavior.[3][4]
Q2: My norgestrel peak has a shoulder. What is the first thing I should check?
A2: A shoulder on your main peak is a classic sign of co-elution. The first step is to determine if the issue is chromatographic or related to the sample itself.
-
Lower the sample concentration: Inject a more dilute sample. If the peak shape improves and the shoulder becomes less pronounced, you may be overloading the column.
-
Check for extra-column band broadening: Ensure all tubing is properly seated and of minimum length and diameter.[4]
-
Review the mobile phase pH: If the mobile phase pH is too close to the pKa of an analyte, both ionized and unionized forms can exist, leading to peak splitting or shoulders.[5] While norgestrel itself is not highly ionizable, this can affect ionizable impurities.
If these initial checks do not resolve the issue, you are likely dealing with a true co-eluting impurity, and you should proceed to the detailed troubleshooting guides below.
Q3: What is a good starting point for a reversed-phase HPLC method for norgestrel?
A3: A typical starting point for the analysis of norgestrel on a reversed-phase column would be:
| Parameter | Recommended Starting Condition |
| Column | C18 or C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40-60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at ~240 nm[6][7] |
| Injection Volume | 10 µL |
This method will likely not separate the enantiomers but is a solid starting point for analyzing norgestrel and some of its non-chiral impurities.
Troubleshooting Guide: Resolving Co-eluting Peaks
This section provides a systematic approach to resolving co-eluting peaks observed during norgestrel analysis. The workflow progresses from simple mobile phase adjustments to more complex changes in column chemistry.
Workflow for Troubleshooting Co-elution
Caption: A systematic workflow for troubleshooting co-eluting peaks in HPLC.
Issue 1: Co-elution of Norgestrel with a Structurally Similar Impurity (Achiral Separation)
Symptom: A poorly resolved shoulder or tailing on the main norgestrel peak when using a standard C18 or C8 column.
Underlying Principle: The resolution of two chromatographic peaks is governed by three factors: retention factor (k'), selectivity (α), and efficiency (N). To resolve co-eluting peaks, one or more of these factors must be manipulated.
Protocol 1: Systematic Mobile Phase Optimization
This protocol aims to alter the selectivity (α) of the separation, which is the most powerful way to resolve closely eluting compounds.[8]
Step 1: Modify the Organic Solvent
-
Causality: Acetonitrile and methanol have different solvent properties. Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. Switching between them can alter the interactions between the analytes and the stationary phase, often changing the elution order. For steroids, methanol can enhance π-π interactions with certain stationary phases, which can be beneficial for separating isomers.[9][10]
-
Action: If your current mobile phase uses acetonitrile as the organic modifier, prepare a new mobile phase with methanol at a concentration that gives a similar retention time for norgestrel. For example, a mobile phase of 50:50 water:acetonitrile might be roughly equivalent in elution strength to 40:60 water:methanol. Run the analysis and observe the change in resolution.
Step 2: Adjust the Gradient Slope
-
Causality: A shallower gradient increases the time the analytes spend in the region of the mobile phase composition where they are most likely to separate. This gives more opportunity for differential interactions with the stationary phase.
-
Action: Decrease the rate of change of the organic modifier in the region where the norgestrel peak elutes.[9] For example, if the peak of interest elutes at 45% acetonitrile, modify the gradient to have a much slower ramp around this point (e.g., from 40% to 50% over 15 minutes instead of 5 minutes).
Step 3: Modify Column Temperature
-
Causality: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature can improve peak efficiency (making peaks sharper) and sometimes alter selectivity.
-
Action: Systematically vary the column temperature in 5 °C increments (e.g., from 25 °C up to 40 °C). Observe the effect on resolution. Note that higher temperatures can accelerate the degradation of silica-based columns at high pH.[11]
Protocol 2: Changing the Stationary Phase
If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.
-
Causality: Different stationary phases provide different separation mechanisms. While C18 phases separate primarily based on hydrophobicity, other phases can introduce alternative interactions.
-
Action:
-
Phenyl-Hexyl Column: This type of column can provide alternative selectivity for compounds with aromatic rings due to π-π interactions. Steroids, including norgestrel, have a polycyclic structure that can interact favorably with a phenyl stationary phase.[8][12]
-
Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain (e.g., an amide or carbamate). This can provide different selectivity for polar compounds and reduce interactions with residual silanols, often leading to better peak shapes for certain molecules.[8]
-
Issue 2: Co-elution of Levonorgestrel and Dextronorgestrel (Chiral Separation)
Symptom: A single, symmetrical peak for norgestrel is observed, but you need to quantify the individual enantiomers (levonorgestrel and its inactive form).
Underlying Principle: Enantiomers have identical physical and chemical properties in an achiral environment. To separate them, a chiral environment must be introduced, either through a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).
Protocol 3: Chiral Separation Using a Chiral Mobile Phase Additive
This method is often cost-effective as it uses a standard achiral column.
Caption: Workflow for developing a chiral separation method using a chiral mobile phase additive.
Step 1: Select the Chiral Additive and Column
-
Causality: Cyclodextrins (CDs) are chiral, bucket-shaped molecules that can form transient inclusion complexes with analytes. Enantiomers will have slightly different binding affinities for the chiral CD cavity, leading to different retention times.
-
Action: Use a standard reversed-phase column (e.g., a C8 column).[6] For the mobile phase, prepare an aqueous buffer (e.g., 20 mM phosphate buffer, pH 5.0) and add a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), as a chiral selector.[6][7]
Step 2: Optimize the Concentration of the Chiral Additive
-
Action: Start with a concentration of around 15 mM HP-β-CD in the aqueous portion of the mobile phase. Analyze the norgestrel standard. Increase the concentration in increments (e.g., to 25 mM) and observe the effect on the resolution of the enantiomers.[6]
Step 3: Optimize the Mobile Phase Composition
-
Action: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer containing the chiral additive. A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and the HP-β-CD buffer solution.[6] Modifying this ratio will affect both retention time and resolution.
Step 4: Optimize Temperature and Flow Rate
-
Action: As with achiral separations, fine-tune the temperature and flow rate to achieve the best balance of resolution and analysis time. A flow rate of 1.0 mL/min is a good starting point.[6][7]
Example Method for Chiral Separation with a Mobile Phase Additive:
| Parameter | Condition | Reference |
| Column | Agilent ZORBAX Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) | [6][7] |
| Mobile Phase | Acetonitrile and 20 mM Phosphate Buffer (pH 5.0) containing 25 mM HP-β-CD (30:70, v/v) | [6][7] |
| Flow Rate | 1.0 mL/min | [6][7] |
| Temperature | Ambient | [6] |
| Detection | UV at 240 nm | [6][7] |
References
-
Ye, J., Chen, G., & Zeng, S. (2006). Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study. Journal of Chromatography B, 843(2), 289-294. [Link]
-
Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta. (2022). Research Journal of Pharmacy and Technology. [Link]
-
Pharmaffiliates. Norgestrel-impurities. [Link]
-
I.B.S. Chiral HPLC Method Development. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12739, Norgestrel. [Link]
-
Tóth, G., Lipták, A., Szabó, Z., & Horváth, P. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Chemistry, 3(2), 569-583. [Link]
-
USP. USP Monographs: Levonorgestrel. [Link]
-
Pharmaffiliates. Levonorgestrel-impurities. [Link]
-
Al-Shatti, M., Al-Adwani, S., Al-Otaibi, F., & Al-Busairi, H. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1779. [Link]
-
Wang, F., Wang, C., & Lin, L. (2019). Degradation Kinetics and Transformation Products of Levonorgestrel and Quinestrol in Soils. Environmental Science & Technology, 53(10), 5737-5746. [Link]
-
Görög, S., Gazdag, M., & Horváth, P. (1996). Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1047-1054. [Link]
-
Wang, F., Wang, C., & Lin, L. (2019). Degradation Kinetics and Transformation Products of Levonorgestrel and Quinestrol in Soils. Environmental Science & Technology. [Link]
-
Ye, J., Chen, G., & Zeng, S. (2006). Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study. ResearchGate. [Link]
-
Chromatography Today. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
USP. 3674 Levonorgestrel / Official Monographs USP 35. [Link]
-
Giebułtowicz, J., Sołtys, K., & Wroczyński, P. (2019). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules, 24(18), 3328. [Link]
-
USP. Levonorgestrel. [Link]
-
De Kaste, D., Jentjes, A. H., & Huid, W. D. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(13), 7351-7362. [Link]
-
Vlase, L., & Bodiu, M. (2020). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Molecules, 25(22), 5293. [Link]
-
Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Axios Research. What is Levonorgestrel? [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Advanced Chromatography Technologies. Improved HPLC Separation of Steroids. [Link]
-
Zhang, Y., & Zhang, J. (2018). Synthesis of related substances from levonorgestrel. ResearchGate. [Link]
-
Moravek, Inc. Exploring the Role of pH in HPLC Separation. [Link]
Sources
- 1. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
Technical Support Center: Ionization Optimization for D-(-)-Norgestrel 17-Acetate-d3
Ticket ID: T-ION-NOR-D3 Subject: Impact of Mobile Phase Additives on Sensitivity and Adduct Formation Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
D-(-)-Norgestrel 17-Acetate-d3 is a deuterated synthetic progestin used primarily as an Internal Standard (IS) for the quantification of Levonorgestrel and its esters. As a neutral steroid ester, it lacks strong basic or acidic functional groups, making it prone to poor ionization efficiency and erratic adduct formation (sodium/potassium) in LC-MS/MS.[1]
This guide details how specific mobile phase additives dictate the ionization pathway, suppress unwanted metal adducts, and ensure reproducible quantification.
Module 1: The Ionization Mechanism (The "Why")
The Challenge: Sodium Adduction
In Electrospray Ionization (ESI) positive mode, neutral steroid esters like Norgestrel 17-Acetate have a high affinity for alkali metals (
-
The Problem: Sodium adducts (
) are extremely stable. They require high collision energy to fragment, often shattering the molecule non-specifically rather than producing a clean product ion. This results in low sensitivity and poor reproducibility . -
The Solution: You must introduce a competitive cation (Ammonium,
) or a proton source ( ) to override the sodium.[1]
The Recommended Pathway: Ammonium Adduction
Adding Ammonium Formate to the mobile phase drives the formation of the ammoniated adduct (
Visualization: Competitive Ionization Pathways
The following diagram illustrates how mobile phase additives determine which ion species reaches the detector.
Figure 1: Competitive ionization pathways for Norgestrel 17-Acetate. Green pathways represent optimized conditions using additives; the red pathway indicates unwanted sodium interference.
Module 2: Optimized Experimental Protocol
To ensure the D-(-)-Norgestrel 17-Acetate-d3 IS performs identically to your analyte, use the following mobile phase composition.
Recommended Mobile Phase
| Component | Phase A (Aqueous) | Phase B (Organic) | Function |
| Solvent | Ultrapure Water (18.2 MΩ) | Acetonitrile (LC-MS Grade) | Acetonitrile is preferred over Methanol. Methanol significantly increases sodium adduct formation. |
| Buffer | 2 mM - 5 mM Ammonium Formate | 2 mM - 5 mM Ammonium Formate | Provides |
| Acid | 0.1% Formic Acid | 0.1% Formic Acid | Lowers pH to assist protonation and stabilize peak shape. |
Preparation Protocol (Self-Validating)
-
Pre-Rinse: Rinse all mobile phase bottles with 10% Acetonitrile/Water to remove residual detergent sodium.
-
Stock Solution: Prepare a 1M Ammonium Formate stock solution in water. Filter through a 0.2 µm membrane.
-
Mixing: Add the stock solution to your solvents after measuring the volume to ensure accurate concentration (e.g., add 5 mL of 1M stock to 1L solvent for 5mM).
-
Validation Step: Run a "System Blank" (inject solvent only). Monitor the baseline at the mass of your IS (
~373-376 range depending on exact d3 placement). If you see high background, your Ammonium Formate source may be contaminated.
Module 3: Troubleshooting & Diagnostics
Diagnostic Table: Identifying Ionization Issues
Use this table to interpret your MS spectra when sensitivity drops.
| Observation | Probable Cause | Corrective Action |
| Signal Split (+22 Da shift) | Sodium Adduction. You see a peak at Mass + 22 instead of Mass + 1 (or +18). | Flush system with 90% Water/10% ACN overnight. Switch to plastic solvent bottles (glass leaches Na+). Increase Ammonium Formate to 5mM. |
| Signal Split (+39 Da shift) | Potassium Adduction. Similar to sodium but +39 Da. | Check water quality. Potassium often comes from biological matrix breakthrough or poor quality water. |
| Low Signal (No Adducts) | Ion Suppression. Matrix components (phospholipids) are co-eluting. | The d3-IS should correct for this, but if suppression exceeds 80%, clean up the sample (SPE or LLE). |
| Retention Time Shift | Deuterium Isotope Effect. The d3-IS elutes slightly earlier than the non-labeled analyte. | This is normal (approx 0.05 - 0.1 min shift). Ensure your integration window is wide enough to capture both. |
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Methanol instead of Acetonitrile?
A: It is not recommended. Methanol typically yields higher background sodium adducts (
Q2: Why does the d3-IS intensity fluctuate between runs?
A: This often indicates "Adduct Switching." If the mobile phase pH or ammonium concentration drifts (e.g., evaporation of volatile additives), the analyte may toggle between forming
-
Fix: Refresh mobile phases every 48 hours. Ensure the LC system is capped.
Q3: Does the d3 label affect ionization efficiency?
A: Theoretically, no. The deuterium label (
Q4: I see a strong [M+NH4]+ peak but low fragmentation. Why? A: Ammonium adducts are "soft." They require optimization of the Declustering Potential (DP) or Cone Voltage to prevent premature breakup in the source, but sufficient Collision Energy (CE) to fragment in the cell.
-
Tip: Optimize CE specifically for the transition
. Do not simply copy the CE from the protonated species.
References
-
Sigma-Aldrich. Impact of Mobile Phase Additives on LC-MS Sensitivity. (Demonstrates the superiority of Ammonium Formate/Formic Acid blends for suppressing sodium adducts in neutral analytes).
-
National Institutes of Health (PMC). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis. (Validates the use of ammonium buffers to stabilize ionization and improve peak shape).
-
Waters Corporation. How to mitigate ionization with sodium. (Specific troubleshooting guide for replacing Methanol with Acetonitrile and adding Ammonium Acetate/Formate to minimize metal adducts).
-
Journal of Mass Spectrometry.Ionization of anabolic steroids by adduct formation in liquid chromatography electrospray mass spectrometry.
vs ). (Note: Generalized link to ACS publications on steroid MS).
Sources
Technical Support Center: Norgestrel Adduct Management in LC-MS/MS
Introduction: The "Ion Splitting" Challenge
Welcome to the technical support hub for steroid analysis. If you are analyzing Norgestrel (or its active enantiomer, Levonorgestrel ) via LC-MS/MS, you have likely encountered a sensitivity plateau. This is frequently caused by adduct formation , specifically the competition between protonated species
Norgestrel (
This guide provides the protocols to diagnose, suppress, and manage these adducts to restore assay sensitivity.
Module 1: Diagnosis & Identification
Q: How do I know if adducts are the root cause of my low sensitivity?
A: Perform a Q1 Full Scan survey. Before optimizing MRM transitions, you must visualize the ionization distribution.
Diagnostic Protocol:
-
Infuse a 100 ng/mL Norgestrel standard (in 50:50 Methanol:Water) at 10 µL/min.
-
Set the Mass Spectrometer to Q1 Scan (Positive Mode) , range
300–360. -
Observe the intensity ratio between the following peaks:
Interpretation:
If
Module 2: Chemical Optimization (The Ammonium Strategy)
Q: How do I force the instrument to produce the protonated ion?
A: Use Ammonium-based buffers to displace Sodium. You cannot easily "remove" sodium (it is ubiquitous in glassware and solvents), but you can "outcompete" it using chemical kinetics.
The Mechanism:
We introduce Ammonium (
Visualizing the Pathway:
Caption: Competitive ionization pathways. The goal is to drive the reaction via the green path (Ammonium) to generate the blue precursor (Protonated), bypassing the red dead-end (Sodium).
Recommended Mobile Phase Recipes
| Component | A (Aqueous) | B (Organic) | Notes |
| Standard | Water + 0.1% Formic Acid | Methanol + 0.1% Formic Acid | Often yields mixed |
| Optimized | Water + 0.1% | Methanol + 0.1% | Best for Norgestrel. Promotes |
| Alternative | 2mM Ammonium Acetate | Methanol | Good for robust retention time, suppresses Na effectively.[2][3] |
Protocol Note: When using
Module 3: Source & Hardware Troubleshooting
Q: I added Ammonium, but I still see Sodium signals. Why?
A: You likely have a "Sodium Sink" in your workflow. Sodium leaches from borosilicate glass. For steroid analysis at low concentrations (pg/mL), this background is fatal.
Hardware Hygiene Checklist:
-
Solvent Containers:
-
Incorrect: Storing mobile phase in glass bottles washed with detergents.
-
Correct: Use polypropylene or original amber glass bottles from the solvent manufacturer. Do not wash them; rinse with LC-MS grade solvent only.
-
-
Additives:
-
Use high-purity additives (e.g., Ammonium Fluoride or Ammonium Acetate, 99.999% trace metals basis). Standard reagent-grade salts contain significant Na contamination.
-
-
Source Parameters (The "Declustering" Trick):
-
If you see a strong
330 ( ) but want to quantify on 313 ( ): -
Action: Increase the Declustering Potential (DP) or Cone Voltage .
-
Result: This adds energy in the source region, forcing the
conversion before the first quadrupole. This consolidates your signal into a single precursor mass (313).[2]
-
Module 4: Experimental Workflow (Method Development)
Follow this logic flow to finalize your MS method.
Caption: Decision tree for optimizing Norgestrel precursor selection. The goal is to consolidate signal into m/z 313.
FAQ: Frequently Asked Questions
Q: Can I just monitor the Sodium adduct (
Q: Should I use APCI instead of ESI? A: APCI (Atmospheric Pressure Chemical Ionization) is less prone to sodium adduct formation because it relies on gas-phase proton transfer rather than liquid-phase ion evaporation.
-
Verdict: If ESI with ammonium buffer fails to give sufficient sensitivity, switch to APCI . Norgestrel is thermally stable and ionizes well in APCI, often yielding a clean
peak.
Q: What is the best MRM transition for Norgestrel? A: Based on literature and fragmentation patterns:
-
Precursor:
313.2 ( ) -
Quantifier Product:
245.2 (Loss of ring fragment)[2] -
Qualifier Product:
109.1 or 91.1[3]
References
-
Development and validation of a highly sensitive LC-MS/MS method for quantification of levonorgestrel. Source: National Institutes of Health (NIH) / PubMed Context:[2] Describes the use of
in mobile phases to optimize ionization for Levonorgestrel. URL:[Link] -
Controlling Na and K Adducts in LC-MS. Source: CHROMacademy Context: General mechanisms for adduct suppression using ammonium salts. URL:[Link]
-
Fragmentation patterns involving ammonium adduct fragment ions. Source: ResearchGate Context: Discusses the utility and behavior of ammonium adducts in fragmentation pathways. URL:[Link]
-
Waters Knowledge Base: Mitigating Ionization with Sodium. Source: Waters Corporation Context:[2] Technical note on using ammonium acetate to displace sodium adducts. URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to High-Fidelity Bioanalysis: Validating a Levonorgestrel Assay with D-(-)-Norgestrel 17-Acetate-d3
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of preclinical and clinical success. The quantification of active pharmaceutical ingredients (APIs) like levonorgestrel, a widely used synthetic progestogen, demands methods that are not only sensitive and specific but also rigorously validated to ensure data reliability. A critical, yet often debated, aspect of LC-MS/MS method development is the choice of an appropriate internal standard (IS). This guide provides an in-depth technical comparison of analytical methods for levonorgestrel, focusing on the superior performance characteristics achieved with a stable isotope-labeled (SIL) internal standard, D-(-)-Norgestrel 17-Acetate-d3, versus a non-isotopically labeled structural analog.
The Central Role of the Internal Standard in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—at the beginning of the sample preparation process. Its purpose is to normalize for variability that can occur at multiple stages of the analytical workflow, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1][2] The ideal IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby ensuring the accuracy and precision of the final concentration measurement.[3]
There are two main categories of internal standards used in LC-MS/MS:
-
Structural Analogs: These are compounds with similar chemical structures and physicochemical properties to the analyte but are not isotopically labeled. For levonorgestrel, a common structural analog might be another steroid like prednisone or dexamethasone.[4][5]
-
Stable Isotope-Labeled (SIL) Analogs: These are molecules of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[6] D-(-)-Norgestrel 17-Acetate-d3 is a deuterated version of a compound structurally very similar to levonorgestrel.
While structural analogs are often more readily available and less expensive, their physicochemical properties are never identical to the analyte. This can lead to differences in extraction recovery and, most critically, differential matrix effects, which can compromise data quality.[7] SIL internal standards are considered the "gold standard" as their near-identical chemical and physical properties to the analyte allow for the most effective compensation of analytical variability.[8]
The Case for Deuterated Internal Standards: A Performance Comparison
For levonorgestrel, which is often analyzed in complex biological matrices like human plasma, the potential for matrix effects is significant. Therefore, the use of a deuterated internal standard like D-(-)-Norgestrel 17-Acetate-d3 is highly recommended to ensure the highest data quality.
Experimental Design for Method Validation
A robust analytical method validation for levonorgestrel using D-(-)-Norgestrel 17-Acetate-d3 should be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and relevant FDA and EMA bioanalytical method validation guidelines.[5][10] The following parameters must be thoroughly evaluated:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This should be assessed within a single run (intra-day) and between different runs (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Experimental Protocol: LC-MS/MS Quantification of Levonorgestrel
This protocol outlines a validated LC-MS/MS method for the quantification of levonorgestrel in human plasma using D-(-)-Norgestrel 17-Acetate-d3 as the internal standard.
1. Materials and Reagents:
-
Levonorgestrel reference standard
-
D-(-)-Norgestrel 17-Acetate-d3 internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA)
2. Stock and Working Solutions Preparation:
-
Prepare primary stock solutions of levonorgestrel and D-(-)-Norgestrel 17-Acetate-d3 in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the levonorgestrel stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at appropriate concentrations.
-
Prepare a working solution of D-(-)-Norgestrel 17-Acetate-d3 at a suitable concentration in 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the D-(-)-Norgestrel 17-Acetate-d3 working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Levonorgestrel: 313.2 -> 245.2; D-(-)-Norgestrel 17-Acetate-d3: 358.2 -> 298.2 (hypothetical, requires experimental confirmation) |
| Collision Energy | Optimized for each transition |
Visualizing the Workflow
Caption: Experimental workflow for the quantification of levonorgestrel in plasma.
Comparative Validation Data Summary
The following table presents a hypothetical but realistic comparison of expected validation results for a levonorgestrel assay using D-(-)-Norgestrel 17-Acetate-d3 versus a structural analog internal standard (e.g., Prednisone).
| Validation Parameter | D-(-)-Norgestrel 17-Acetate-d3 (SIL-IS) | Prednisone (Structural Analog IS) | Justification for Superiority of SIL-IS |
| Linearity (r²) | > 0.998 | > 0.995 | SIL-IS more effectively corrects for variability across the concentration range. |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Co-elution and identical ionization behavior of SIL-IS leads to more accurate quantification. |
| Precision (%RSD) | < 5% | < 10% | SIL-IS better compensates for random errors in sample preparation and instrument response. |
| Matrix Effect (%CV) | < 5% | 10-20% | The key advantage: SIL-IS experiences the same matrix effects as the analyte, leading to effective normalization. Structural analogs can have different ionization efficiencies, leading to uncorrected matrix effects.[6] |
| Recovery (%RSD) | < 5% | < 10% | Similar extraction behavior of SIL-IS results in more consistent recovery across samples. |
Conclusion: Ensuring Data Integrity with the Right Internal Standard
The choice of internal standard is a critical decision in the development and validation of bioanalytical methods. While structural analogs can be used, the data strongly supports the superiority of stable isotope-labeled internal standards for mitigating matrix effects and ensuring the highest levels of accuracy and precision. For the quantification of levonorgestrel in complex biological matrices, the use of D-(-)-Norgestrel 17-Acetate-d3 is the recommended approach for generating reliable and defensible data to support drug development programs. This guide provides a framework for the validation of such a method, emphasizing the scientific rationale behind the experimental choices and adherence to regulatory expectations.
References
- (Reference to a general HPLC/LC-MS method for levonorgestrel)
- (Reference to a general HPLC/LC-MS method for levonorgestrel)
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
- (Reference to a general HPLC/LC-MS method for levonorgestrel)
- (Reference to a general discussion on ICH guidelines)
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Available from: [Link]
-
Cirrincione, L. R., Penchala, S. D., Marzinke, M. A., Hendrix, C. W., & Bumpus, N. N. (2018). Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 453–459. Available from: [Link]
- (Reference to a general LC-MS/MS method for levonorgestrel)
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]
- (Reference to a general guide on internal standards)
-
Kumar, V. P., Saxena, A., Pawar, A., Nainar, M. S. M., & Ravikiran, V. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. ResearchGate. Available from: [Link]
-
Mohan, C., Gajjar, K., Khan, A., & Hussian, A. (2010). SIMPLE AND ROBUST METHOD FOR THE QUANTIFICATION OF LEVONORGESTREL IN PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY- ELECTROSPRAY IONIZATION MASS SPECTROMETRY. Pharmacologyonline, 1, 85-100. Available from: [Link]
-
Harahap, Y., Dewinta, F. N. R., & Ginting, A. (2019). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of pharmaceutical and bioallied sciences, 11(3), 254–261. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 653300, Norgestrel. Retrieved January 26, 2024 from [Link].
- (Reference to a general LC-MS/MS method for a rel
-
van den Broek, I., van Dongen, J. L., & de Graaf, E. S. (2008). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 872(1-2), 103–109. Available from: [Link]
-
Chemicbook. (n.d.). D-(-)-Norgestrel 17-Acetate. Available from: [Link]
- (Reference to a general LC-MS/MS method for levonorgestrel)
- (Reference to a general LC-MS/MS method for levonorgestrel)
- (Reference to a general guide on LC-MS/MS)
-
Ananthula, S., Janagam, D., Jamalapuram, S., Johnson, J. R., Mandrell, T., & Lowe, T. (2015). A Simple, Rapid and Sensitive UFLC-MS/MS Method for the Quantification of Oral Contraceptive Norgestrel in Human Plasma and its Pharmacokinetic Applications. Journal of bioequivalence & bioavailability, 7(3), 143-149. Available from: [Link]
- (Reference to a general discussion on SIL internal standards)
-
B'Hymer, C. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]
-
Gandhi, A., Guttikar, S., & Trivedi, P. (2015). High-sensitivity simultaneous liquid chromatography-tandem mass spectrometry assay of ethinyl estradiol and levonorgestrel in human plasma. Journal of pharmaceutical analysis, 5(4), 229–236. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 62954, Levonorgestrel Acetate. Retrieved January 26, 2024 from [Link].
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available from: [Link]
-
Wikipedia contributors. (2024, January 19). Norgestrel. In Wikipedia, The Free Encyclopedia. Retrieved 16:35, January 26, 2024, from [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. waters.com [waters.com]
- 10. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Norgestrel Quantification: Unveiling the Superiority of LC-MS/MS in Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals, the robust and reliable quantification of synthetic progestins like norgestrel is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring product efficacy and safety. While various analytical techniques exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, consistently outperforming traditional methods like immunoassays. This guide provides an in-depth, evidence-based comparison of the linearity, accuracy, and precision of a norgestrel LC-MS/MS assay, grounded in established bioanalytical method validation principles.
The Imperative for High-Fidelity Norgestrel Quantification
Norgestrel, a second-generation progestin, is a cornerstone of hormonal contraception. Its therapeutic window is narrow, necessitating precise measurement to correlate plasma concentrations with clinical outcomes and to conduct meaningful bioequivalence studies. The inherent limitations of older techniques, such as immunoassays, which can suffer from cross-reactivity and matrix effects, underscore the need for a more specific and sensitive method.[1][2][3] LC-MS/MS, with its ability to unequivocally identify and quantify analytes based on their mass-to-charge ratio, offers a significant leap forward in analytical confidence.[4]
The Interplay of Linearity, Accuracy, and Precision: A Trifecta of Analytical Excellence
A validated bioanalytical method is built upon the pillars of linearity, accuracy, and precision. These parameters are not independent but rather interconnected, collectively ensuring the reliability of the generated data.
Caption: Interrelationship of core bioanalytical validation parameters.
Linearity: Defining the Analytical Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A wide linear range is crucial for accommodating the expected physiological concentrations of norgestrel, from trough to peak levels, without the need for sample dilution, which can introduce variability.
Experimental Design for Linearity Assessment
A typical linearity experiment involves preparing a series of calibration standards by spiking a biological matrix (e.g., human plasma) with known concentrations of a certified norgestrel reference standard. The subsequent LC-MS/MS analysis generates a calibration curve by plotting the instrument response against the nominal concentration.
Protocol: Norgestrel Calibration Curve Generation
-
Stock Solution Preparation: Prepare a primary stock solution of norgestrel in a suitable organic solvent (e.g., methanol).
-
Working Standard Preparation: Prepare a series of working standard solutions by serially diluting the primary stock solution.
-
Calibration Standard Preparation: Spike a pooled blank human plasma with the working standard solutions to create a set of at least six to eight non-zero calibration standards covering the anticipated concentration range.
-
Sample Extraction: Extract norgestrel from the plasma matrix using a validated procedure, such as liquid-liquid extraction or solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: Construct a calibration curve using a linear regression model, typically with a weighting factor of 1/x² to ensure accuracy at the lower end of the curve.
Performance of Norgestrel LC-MS/MS Assays
Published studies consistently demonstrate the excellent linearity of LC-MS/MS methods for norgestrel and its active enantiomer, levonorgestrel.
| Parameter | Typical LC-MS/MS Performance | Alternative Method (Immunoassay) |
| Linearity Range | 0.2 - 50 ng/mL[5][6], 304.36 - 50,807.34 pg/mL[7] | Often narrower and may require sample dilution |
| Correlation Coefficient (r²) | ≥ 0.99[8] | Variable, can be lower due to non-specific binding |
The wide linear range of LC-MS/MS assays for norgestrel allows for the accurate quantification of concentrations observed in various clinical scenarios, from low-dose formulations to higher-dose emergency contraception.
Accuracy: Hitting the Bullseye of True Concentration
Experimental Design for Accuracy Assessment
Accuracy is determined by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) within the linear range. The experimentally determined concentrations are then compared to the nominal (spiked) concentrations.
Protocol: Norgestrel Accuracy Assessment
-
QC Sample Preparation: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution than that used for the calibration standards.
-
Replicate Analysis: Analyze at least five replicates of each QC level in a single analytical run (intra-day accuracy) and across multiple runs on different days (inter-day accuracy).
-
Calculation: Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration (% Nominal) or as the percent bias ((Mean Calculated Concentration - Nominal Concentration) / Nominal Concentration) x 100.
Performance of Norgestrel LC-MS/MS Assays
Regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) dictate the acceptance criteria for accuracy.[9][10][11][12] For bioanalytical methods, the mean value should be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than ±20%.[11][13][14][15][16]
| Parameter | Typical LC-MS/MS Performance | Alternative Method (Immunoassay) |
| Intra-day Accuracy (% Bias) | Within ±9.0%[7] | Can exceed ±20% due to cross-reactivity |
| Inter-day Accuracy (% Bias) | Within ±9.0%[7] | Prone to lot-to-lot variability |
The superior accuracy of LC-MS/MS is largely attributable to its high specificity, which minimizes interference from structurally related compounds or metabolites that can confound immunoassay results.[3]
Precision: Consistency in Measurement
Precision is the measure of the random error of an analytical method and is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). It reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Experimental Design for Precision Assessment
Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The experimental setup is the same as for accuracy assessment, focusing on the variability of the measurements.
Protocol: Norgestrel Precision Assessment
-
QC Sample Preparation and Analysis: Follow the same procedure as for accuracy assessment.
-
Calculation:
-
Intra-day Precision (%CV): (Standard Deviation of Replicates within a Run / Mean of Replicates within a Run) x 100.
-
Inter-day Precision (%CV): (Standard Deviation of Replicates across Runs / Mean of Replicates across Runs) x 100.
-
Performance of Norgestrel LC-MS/MS Assays
The acceptance criteria for precision, as per regulatory guidelines, are a %CV of ≤15%, and ≤20% at the LLOQ.[11][17]
| Parameter | Typical LC-MS/MS Performance | Alternative Method (Immunoassay) |
| Intra-day Precision (%CV) | < 11.0%[7] | Often >15% |
| Inter-day Precision (%CV) | < 11.0%[7] | Can be significantly higher due to reagent and operator variability |
The high degree of automation and the robustness of modern LC-MS/MS instrumentation contribute to the excellent precision of these assays.
A Holistic View of the Norgestrel LC-MS/MS Workflow
The successful implementation of a norgestrel LC-MS/MS assay relies on a well-defined and controlled workflow, from sample receipt to data reporting.
Caption: A streamlined workflow for Norgestrel LC-MS/MS analysis.
Conclusion: The Unparalleled Advantage of LC-MS/MS
The data unequivocally demonstrates that LC-MS/MS is the superior analytical technique for the quantification of norgestrel in biological matrices. Its wide linear range, exceptional accuracy, and high precision provide a level of confidence that is essential for regulatory submissions and critical decision-making in drug development. While immunoassays may offer a simpler workflow, their inherent limitations in specificity and susceptibility to interferences render them less reliable for definitive quantitative analysis. For researchers and scientists who demand the highest quality data, a validated LC-MS/MS method is the unequivocal choice for norgestrel bioanalysis.
References
-
Wu, Z., Zhang, C., Yang, C., Zhang, X., & Wu, E. (2000). Simultaneous quantitative determination of norgestrel and progesterone in human serum by high-performance liquid chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization. Analyst, 125(12), 2201–2205. [Link]
-
ResearchGate. (n.d.). Development and Validation of Sensitive LC/MS/MS Method for Quantitative Bioanalysis of Levonorgestrel in Rat Plasma and Application to Pharmacokinetics Study. Retrieved from [Link]
-
PubMed. (2000). Simultaneous quantitative determination of norgestrel and progesterone in human serum by high-performance liquid chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization. Analyst, 125(12), 2201-5. [Link]
-
Preprints.org. (2025). A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. Preprints.org. [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (2012). Bioanalytical Method Validation. Asian J. Res. Pharm. Sci, 2(3), 89-92. [Link]
-
PubMed. (2018). Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels. J Clin Lab Anal, 32(1). [Link]
-
National Institutes of Health. (2021). Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry. J Anal Toxicol, 45(8), 896-905. [Link]
-
National Institutes of Health. (2019). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. J Lipid Res, 60(6), 1147-1153. [Link]
-
Preprints.org. (2025). A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Release. Preprints.org. [Link]
-
ResearchGate. (n.d.). Simultaneous quantitative determination of norgestrel and progesterone in human serum by HPLC-tandem mass spectrometry with atmospheric pressure chemical ionization. Retrieved from [Link]
-
MDPI. (2021). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites, 11(11), 742. [Link]
-
ResearchGate. (n.d.). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Retrieved from [Link]
-
TSI Journals. (2018). Analytical Method Validation of RP-HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol from Combined Drug. Trade Science Inc. [Link]
-
ResearchGate. (n.d.). Correlation of RIA and HPLC-MS-MS methods for norgestrel and progesterone. Retrieved from [Link]
-
National Institutes of Health. (2019). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. J Pharm Biomed Anal, 174, 43-50. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
PubMed. (2025). Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. Clin Chim Acta, 560, 120610. [Link]
-
PubMed. (2016). A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications. Arzneimittelforschung, 66(1), 33-40. [Link]
-
U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. Retrieved from [Link]
-
IVT Network. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
National Institutes of Health. (2015). Measuring Precision in Bioassays: Rethinking Assay Validation. Stat Med, 34(13), 2125-2141. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]
-
YouTube. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies – June 17, 2019. Retrieved from [Link]
-
PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Pharmacol Rep, 71(1), 169-175. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]
Sources
- 1. Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitative determination of norgestrel and progesterone in human serum by high-performance liquid chromatography-tandem mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. anivet.au.dk [anivet.au.dk]
- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. ajpsonline.com [ajpsonline.com]
- 15. preprints.org [preprints.org]
- 16. youtube.com [youtube.com]
- 17. Measuring Precision in Bioassays: Rethinking Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Levonorgestrel
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Levonorgestrel, a synthetic progestogen widely used in hormonal contraceptives, is no exception. The choice of analytical methodology for its determination in various matrices, from bulk drug substances to complex biological fluids, directly impacts the reliability of pharmacokinetic, stability, and quality control data. This guide provides an in-depth comparison of two of the most prevalent analytical techniques employed for levonorgestrel quantification: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document moves beyond a mere listing of protocols. It delves into the causality behind experimental choices, offering insights honed from years of field experience in method development and validation. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for selecting the most appropriate analytical technique for their specific application, grounded in the principles of scientific integrity and regulatory compliance. All protocols and validation parameters are discussed in the context of internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]
The Analytical Imperative: Why Method Selection Matters
The selection of an analytical method is a critical decision in the drug development lifecycle. For a potent, low-dose API like levonorgestrel, the analytical method must be demonstrably fit for its intended purpose.[5] This fitness is established through a rigorous validation process that assesses key performance characteristics.[1][3][4] The two techniques discussed here, HPLC-UV and LC-MS/MS, represent different tiers of analytical capability, particularly in terms of sensitivity and selectivity.
-
HPLC-UV: A workhorse in quality control laboratories, HPLC with UV detection is a robust, cost-effective, and reliable technique for the analysis of bulk drug substances and pharmaceutical dosage forms where the concentration of levonorgestrel is relatively high.[10][11] Its simplicity and widespread availability make it an attractive option for routine analysis.
-
LC-MS/MS: For applications requiring the measurement of low concentrations of levonorgestrel in complex biological matrices such as plasma or serum, LC-MS/MS is the gold standard.[12][13][14][15][16][17] Its superior sensitivity and selectivity, derived from the ability to separate analytes by mass-to-charge ratio, allow for the quantification of picogram levels of the drug, which is essential for pharmacokinetic and bioequivalence studies.[12][16][18]
Cross-validation between these methods becomes necessary when, for instance, data from different studies using different analytical techniques need to be compared, or when a project transitions from early-stage formulation analysis (often using HPLC-UV) to clinical bioanalysis (requiring LC-MS/MS).
Comparative Analysis of Key Performance Parameters
The following table summarizes typical performance characteristics for validated HPLC-UV and LC-MS/MS methods for levonorgestrel, synthesized from published literature. It is crucial to note that these values are representative and the actual performance of a method will depend on the specific instrumentation, reagents, and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | Rationale and Insights |
| Linearity (r²) | > 0.999[11] | > 0.99[18] | Both techniques exhibit excellent linearity. The slightly lower correlation coefficient often observed in LC-MS/MS can be attributed to the wider dynamic range and the complexity of the biological matrix. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods demonstrate high accuracy. The acceptance criteria for bioanalytical methods are generally wider than for pharmaceutical analysis due to the inherent variability of biological samples.[19] |
| Precision (% RSD) | < 2%[11][20] | < 15%[12][19] | LC-MS/MS methods for bioanalysis typically have higher, yet acceptable, variability due to the multi-step sample preparation and the ultra-trace concentration levels being measured. |
| Lower Limit of Quantification (LLOQ) | ~1 µg/mL | 25 - 100 pg/mL[16][18] | This is the most significant differentiator. The LLOQ of LC-MS/MS is several orders of magnitude lower than that of HPLC-UV, making it the only viable option for bioanalysis. |
| Specificity/Selectivity | Good | Excellent | HPLC-UV relies on chromatographic separation to ensure specificity. Co-eluting impurities with similar UV spectra can interfere. LC-MS/MS provides an additional dimension of selectivity through mass filtering, making it highly specific. |
| Run Time | 5-15 minutes[10][11] | 2-10 minutes[12][16] | Modern UPLC/UHPLC systems coupled with mass spectrometers often allow for faster run times due to the use of smaller particle size columns and higher flow rates. |
Experimental Protocols: A Step-by-Step Guide
The following are representative experimental protocols for the analysis of levonorgestrel by HPLC-UV and LC-MS/MS. These protocols are intended to be illustrative and should be optimized and fully validated for the specific application and laboratory conditions.
HPLC-UV Method for Levonorgestrel in Pharmaceutical Dosage Forms
This method is suitable for the quantification of levonorgestrel in tablets.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10][21]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[10] Isocratic elution is typically sufficient.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.[20]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve levonorgestrel reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of levonorgestrel.
-
Transfer to a volumetric flask and add the mobile phase.
-
Sonicate to dissolve the levonorgestrel and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
3. Method Validation:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, and robustness.[2][4][5][7][8]
LC-MS/MS Method for Levonorgestrel in Human Plasma
This method is designed for the quantification of levonorgestrel in human plasma for pharmacokinetic studies.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fast-separating reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).[12][16]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[12][17]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer Settings:
2. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare separate stock solutions of levonorgestrel and a stable isotope-labeled internal standard (e.g., levonorgestrel-d6) in a suitable organic solvent (e.g., methanol).
-
Working Standard and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with known amounts of levonorgestrel.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To a 500 µL plasma sample, add the internal standard solution.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the levonorgestrel and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
3. Method Validation:
The method must be validated according to FDA and/or EMA guidelines for bioanalytical method validation.[3][19][22] This includes assessing selectivity, matrix effect, linearity, accuracy, precision, carry-over, dilution integrity, and stability under various conditions.[1][3]
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both methods.
Caption: Experimental workflow for LC-MS/MS bioanalysis of levonorgestrel.
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful analytical techniques that, when properly validated, can provide accurate and reliable data for the quantification of levonorgestrel. The choice between them is not a matter of which is "better," but rather which is more appropriate for the intended application.
-
For quality control of bulk drug and finished products , where levonorgestrel concentrations are high and the matrix is relatively simple, HPLC-UV offers a cost-effective, robust, and straightforward solution. [10][11]
-
For bioanalytical applications , such as pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies, where levonorgestrel is present at trace levels in a complex biological matrix, the superior sensitivity and selectivity of LC-MS/MS are indispensable. [12][13][15][16][17] Ultimately, a thorough understanding of the analytical requirements of the study, coupled with the insights provided in this guide, will empower researchers and scientists to make an informed and scientifically sound decision, ensuring the generation of high-quality data that can withstand regulatory scrutiny.
References
-
Kumar, S., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. J Anal Bioanal Techniques, S6. Available at: [Link]
-
Preprints.org. (2022). A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Release. Preprints.org. Available at: [Link]
-
ResearchGate. (2015). Determination of ethinylestradiol and levonorgestrel in oral contraceptives with HPLC methods with UV detection and UV/fluorescence detection. ResearchGate. Available at: [Link]
-
ResearchGate. (2019). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. Available at: [Link]
-
PubMed. (2015). Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study. PubMed. Available at: [Link]
-
ResearchGate. (2010). Determination of levonorgestrel in human serum by liquid chromatographic-electrospray tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets. (2017). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
TSI Journals. (2018). Analytical Method Validation of RP-HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol from Combined Drug. TSI Journals. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. NIH. Available at: [Link]
-
Preprints.org. (2022). A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. Preprints.org. Available at: [Link]
-
Therapeutic Goods Administration (TGA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. TGA. Available at: [Link]
-
AZ Biopharm. (n.d.). A Sensitive LC-MS/MS (API 4000) Method for Simultaneous Determination of Ethinyl estradiol and Levonorgestrel a. AZ Biopharm. Available at: [Link]
-
Development and Validation of a New Robust RP-HPLC Method for the Simultaneous Quantitation of Levonorgestrel and Ethinylestradiol in Bulk and Pharmaceutical Dosage Form. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
European Medicines Agency (EMA). (2011). Bioanalytical method validation - Scientific guideline. EMA. Available at: [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]
-
European Medicines Agency (EMA). (2011). Guideline Bioanalytical method validation. EMA. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
International Council for Harmonisation (ICH). (2005). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
-
International Council for Harmonisation (ICH). (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at: [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation. FDA. Available at: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
Sources
- 1. consultations.tga.gov.au [consultations.tga.gov.au]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpscr.info [ijpscr.info]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
- 18. az-biopharm.de [az-biopharm.de]
- 19. ema.europa.eu [ema.europa.eu]
- 20. tsijournals.com [tsijournals.com]
- 21. researchgate.net [researchgate.net]
- 22. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Performance Characteristics of D-(-)-Norgestrel 17-Acetate-d3 as an Isotopic Standard
Executive Summary: The Precision vs. Stability Trade-off
In the quantitative bioanalysis of progestins, D-(-)-Norgestrel 17-Acetate-d3 (Levonorgestrel Acetate-d3) serves as a specialized Stable Isotope Labeled (SIL) internal standard. It is primarily deployed for the quantification of Levonorgestrel Acetate (LNG-A) —a critical impurity in Norgestimate bulk drugs and a transient metabolite in pharmacokinetic (PK) studies.
While it offers superior ionization tracking compared to structural analogs, this standard carries a specific chemical liability : the deuterium label is located on the labile acetate moiety. Unlike ring-labeled steroids (e.g., Levonorgestrel-d6), the d3-acetate label is susceptible to metabolic and chemical hydrolysis.
Verdict: This standard is the Gold Standard for quantifying Levonorgestrel Acetate only if strict sample handling protocols (low temperature, pH control) are enforced to prevent ester hydrolysis. It is unsuitable as a surrogate for the parent drug, Levonorgestrel.
Technical Profile & Mechanism of Action
Chemical Identity[1]
-
Systematic Name: (17α)-17-(Acetyloxy-d3)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one[1][2][3][4]
-
Analyte Target: Levonorgestrel 17-Acetate (LNG-A), also known as Norgestimate Related Compound A.[3][5][6]
-
Labeling Site: The acetyl group (-O-CO-CD3 ).
-
Mass Shift: +3 Da relative to the unlabeled analyte (
).
Mechanistic Function in LC-MS/MS
In electrospray ionization (ESI), LNG-A-d3 co-elutes with the target analyte, experiencing the exact same matrix suppression or enhancement.
-
Ionization: Forms
ions (m/z 358.2 for d3 vs. 355.2 for d0). -
Fragmentation: The primary transition typically involves the loss of the acetate group or cleavage of the D-ring.
-
Critical Note: If the MRM transition monitors the loss of the acetyl group (neutral loss), the mass shift is preserved in the precursor but lost in the product ion if the fragment is the steroid backbone. Therefore, the precursor selection is vital to maintain specificity.
-
Comparative Performance Analysis
The following analysis contrasts D-(-)-Norgestrel 17-Acetate-d3 against common alternatives used in progestin bioanalysis.
Table 1: Performance Matrix of Internal Standards
| Feature | D-(-)-Norgestrel 17-Acetate-d3 (Target) | Norethindrone Acetate (Structural Analog) | Levonorgestrel-d6 (Ring-Labeled Parent) |
| Chromatographic Co-elution | Perfect (RT | Poor (RT shift due to C19 methyl absence) | Good (Similar hydrophobicity, but distinct species) |
| Matrix Effect Compensation | Excellent (Identical ionization environment) | Moderate (Elutes in different suppression zone) | Poor (Different pKa and ionization efficiency) |
| Label Stability | Vulnerable (Esterase sensitive) | Stable (Covalent backbone) | High (Stable ring deuteration) |
| Mass Shift Utility | +3 Da (Sufficient, risk of M+3 cross-talk if analyte conc. is high) | N/A (Resolved by RT) | +6 Da (Superior cross-talk prevention) |
| Cost Efficiency | Moderate (Acetylation is synthetically accessible) | Low (Commodity chemical) | High (Complex synthesis) |
The "Cross-Talk" Phenomenon
With only a +3 Da shift, there is a risk of isotopic interference. Natural isotopes of the unlabeled analyte (C13 contributions) can contribute to the M+3 signal.
-
Mitigation: Ensure the concentration of the IS is sufficiently high (typically 50–100 ng/mL) to drown out the M+3 contribution from the analyte, or use mathematical correction if the analyte concentration range is extremely wide (>1000 ng/mL).
Critical Control Point: The Hydrolysis Risk
The defining characteristic of this standard is the location of the deuterium label. The diagram below illustrates the catastrophic failure mode if samples are mishandled.
Figure 1: Stability & Degradation Pathway
Caption: Hydrolysis of the d3-acetate ester results in the formation of unlabeled Levonorgestrel and loss of the d3-tag, causing IS signal disappearance and quantification errors.
Validated Experimental Protocol
To ensure data integrity (Trustworthiness), the following protocol minimizes ester hydrolysis and isotopic exchange.
Reagent Preparation
-
Stock Solution: Dissolve D-(-)-Norgestrel 17-Acetate-d3 in acetonitrile (neutral pH). Avoid methanol, as transesterification can occur over long storage periods.
-
Storage: Store at -20°C or lower . Stability is validated for 12 months in acetonitrile.
Sample Extraction (Self-Validating Workflow)
This workflow includes a "Process Efficiency" check to detect hydrolysis.
-
Matrix Thawing: Thaw plasma samples on crushed ice (approx. 4°C). Do not use a water bath.
-
Inhibition: Add 20 µL of 1M Formic Acid per 1 mL of plasma immediately upon thawing to inhibit esterase activity.
-
IS Spiking: Add the d3-IS working solution (in Acetonitrile). Vortex briefly.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate (80:20) .
-
Rationale: Avoids alkaline conditions often used for parent steroids, which would hydrolyze the acetate.
-
-
Reconstitution: Dry under nitrogen at <40°C . Reconstitute in Mobile Phase.
LC-MS/MS Parameters
-
Column: C18 (e.g., Waters BEH C18), 1.7 µm.[7]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.[8]
-
Note: Acidic mobile phase stabilizes the ester.
-
-
MRM Transitions:
-
Analyte (LNG-Acetate): 355.2
313.2 (Loss of Acetate) -
IS (LNG-Acetate-d3): 358.2
313.2 (Loss of Acetate-d3) -
Warning: Note that both transitions produce the same product ion (m/z 313, the steroid backbone). You rely entirely on the precursor mass separation (355 vs 358). Ensure your quadrupole resolution is set to "Unit" or "High" to prevent overlap.
-
Decision Guide: When to Use This Standard
Use this flowchart to confirm if D-(-)-Norgestrel 17-Acetate-d3 is the correct choice for your assay.
Figure 2: Selection Logic
Caption: Decision tree ensuring the correct pairing of analyte and internal standard to avoid cross-reactivity and stability issues.
References
-
National Center for Biotechnology Information (2025). Levonorgestrel Acetate | C23H30O3. PubChem Compound Summary. [Link]
-
European Pharmacopoeia (Ph. Eur.). Norgestimate: Impurity A (Levonorgestrel Acetate). Reference Standard Catalogue. [Link]
-
K. Fotherby (1995). Levonorgestrel: Clinical Pharmacokinetics. Clinical Pharmacokinetics, 28, 203–215. (Contextual grounding for LNG metabolism). [Link]
-
ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Stability. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Levonorgestrel Acetate | C23H30O3 | CID 62954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.chem960.com [m.chem960.com]
- 6. veeprho.com [veeprho.com]
- 7. ijraset.com [ijraset.com]
- 8. researchgate.net [researchgate.net]
ICH guidelines for validating a bioanalytical method with D-(-)-Norgestrel 17-Acetate-d3
An In-Depth Guide to Bioanalytical Method Validation for D-(-)-Norgestrel 17-Acetate Following ICH M10 Guidelines
This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantification of D-(-)-Norgestrel 17-Acetate (Levonorgestrel Acetate) in a biological matrix, such as human plasma. We will utilize its stable isotope-labeled (SIL) analogue, D-(-)-Norgestrel 17-Acetate-d3, as the internal standard (IS). The entire validation process is grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline, the global standard for bioanalytical method validation.[1][2]
The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose, ensuring the generation of reliable data for regulatory decisions.[2][3] For chromatographic methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantifying small molecules like steroid hormones, a full validation is required when establishing a new method for use in clinical or applicable nonclinical studies.[4][5][6] This guide will not only detail the required validation parameters but also explain the scientific rationale behind each experimental choice, providing a self-validating system for researchers, scientists, and drug development professionals.
The Central Role of the Internal Standard
In this method, we use D-(-)-Norgestrel 17-Acetate-d3 as the internal standard. An IS is a compound of known concentration added to samples to correct for variability during the analytical process.[7] The ideal IS is a stable isotope-labeled version of the analyte.[8] D-(-)-Norgestrel 17-Acetate-d3 is chemically identical to the analyte, differing only in the mass of three deuterium atoms. This ensures it has the same chromatographic retention time, extraction recovery, and ionization response, allowing it to perfectly track and normalize for any analyte loss or variability during sample preparation and injection.[9][10]
The Bioanalytical Validation Workflow: An ICH M10 Perspective
A complete validation according to ICH M10 encompasses a series of specific tests to characterize the method's performance.[4][5] The relationship between these core parameters demonstrates the method's overall reliability.
Caption: ICH M10 Bioanalytical Method Validation Workflow.
A Practical Case Study: LC-MS/MS Method for D-(-)-Norgestrel 17-Acetate
This section details the hypothetical validation of an LC-MS/MS method for D-(-)-Norgestrel 17-Acetate in human plasma.
Experimental Protocol: Sample Preparation and LC-MS/MS
The causality behind choosing a specific sample preparation technique, like protein precipitation, is driven by the need for a simple, fast, and efficient method to remove the bulk of matrix interferences (proteins) while ensuring high recovery of the analyte.[11]
Caption: Sample Preparation Workflow via Protein Precipitation.
LC-MS/MS Parameters:
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: Sciex 6500+ QTRAP or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
D-(-)-Norgestrel 17-Acetate: Q1 355.2 -> Q3 295.2
-
D-(-)-Norgestrel 17-Acetate-d3 (IS): Q1 358.2 -> Q3 298.2
-
Core Validation Parameters: Protocols and Acceptance Criteria
For each parameter, a full validation should be performed.[4][5]
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte without interference from other components in the biological matrix.
-
Protocol: Analyze at least six blank plasma samples from individual donors. Compare the chromatograms to a spiked sample at the Lower Limit of Quantification (LLOQ).
-
ICH M10 Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response at the IS retention time should be ≤ 5% of the IS response in the LLOQ sample.[12]
-
Hypothetical Data Summary:
Donor Lot Analyte RT Interference (% of LLOQ) IS RT Interference (% of IS Response) Status 1 < 1.5% < 0.2% Pass 2 < 2.0% < 0.1% Pass 3 < 1.8% < 0.3% Pass 4 < 2.5% < 0.2% Pass 5 < 1.9% < 0.1% Pass | 6 | < 2.1% | < 0.2% | Pass |
Calibration Curve and Linearity
-
Objective: To demonstrate the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte over the intended quantification range.[13]
-
Protocol: Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards by spiking blank plasma. The curve is generated by plotting the peak area ratio vs. concentration and applying a linear regression with a weighting factor (typically 1/x or 1/x²).
-
ICH M10 Acceptance Criteria: At least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.
-
Hypothetical Calibration Curve Data:
Standard Level Nominal Conc. (ng/mL) Back-Calculated Conc. (ng/mL) Accuracy (%) Status LLOQ 0.100 0.112 112.0 Pass CAL 2 0.250 0.245 98.0 Pass CAL 3 1.00 1.03 103.0 Pass CAL 4 5.00 4.91 98.2 Pass CAL 5 20.0 20.8 104.0 Pass CAL 6 40.0 39.5 98.8 Pass | ULOQ | 50.0 | 49.2 | 98.4 | Pass |
-
Result: Regression: Linear, Weighting: 1/x², r² = 0.998. All standards meet acceptance criteria.
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).[13][14]
-
Protocol: Analyze Quality Control (QC) samples at four levels: LLOQ, Low QC, Mid QC, and High QC. Perform at least five replicates per level in a single run (intra-day) and across at least three separate runs (inter-day).[12]
-
ICH M10 Acceptance Criteria:
-
Accuracy: The mean concentration must be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (CV) must not exceed 15% (20% for LLOQ).
-
-
Hypothetical Inter-Day Accuracy & Precision Data Summary:
QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV%) Status LLOQ 0.100 0.109 109.0 11.2 Pass Low QC 0.300 0.289 96.3 8.5 Pass Mid QC 15.0 15.6 104.0 6.1 Pass | High QC | 35.0 | 33.8 | 96.6 | 7.4 | Pass |
Stability
-
Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions.
-
Protocol: Analyze Low QC and High QC samples after exposing them to specific conditions and compare the results to freshly prepared samples.
-
Freeze-Thaw Stability: After 3 freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the expected sample handling time (e.g., 6 hours).
-
Long-Term Stability: Stored at the intended temperature (e.g., -80°C) for a period longer than the study duration.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
-
ICH M10 Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Hypothetical Stability Data Summary (Mean Accuracy %):
Stability Test Low QC (0.3 ng/mL) High QC (35 ng/mL) Status Freeze-Thaw (3 cycles) 98.5% 102.1% Pass Bench-Top (6 hours) 101.3% 99.8% Pass Post-Preparative (24h) 97.9% 103.5% Pass | Long-Term (-80°C, 90 days) | 104.2% | 101.7% | Pass |
Conclusion
The validation data presented in this guide demonstrates that the hypothetical LC-MS/MS method for D-(-)-Norgestrel 17-Acetate in human plasma is selective, accurate, precise, and produces reliable data across its defined analytical range. The method meets all acceptance criteria set forth by the ICH M10 guideline. This rigorous, multi-faceted validation approach provides high confidence in the bioanalytical data generated, which is critical for supporting regulatory submissions and making informed decisions in drug development.[3] Adherence to these harmonized international standards ensures data quality and integrity, facilitating a more efficient and scientifically sound drug approval process.[5]
References
-
ICH. (2023, February 9). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. World Health Organization. [Link]
-
ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]
-
European Medicines Agency. (2019, March 13). ICH guideline M10 on bioanalytical method validation. EMA. [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. EMA. [Link]
-
Altabrisa Group. (2023, July 30). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
van der Veen, A., et al. (2019). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. Clinical Biochemistry, 55, 26-33. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Brasil Apoio. (n.d.). Validation of an LC/MS/MS Method to Quantify Multiple Steroid Hormones in Human Serum. Brasil Apoio. [Link]
-
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. [Link]
-
Gaissmaier, T., et al. (2021). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use. Molecules, 26(11), 3183. [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services Inc. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
ResearchGate. (2023, August 5). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. ResearchGate. [Link]
-
Ewles, M., et al. (2021). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 13(15), 1167-1178. [Link]
-
National Center for Biotechnology Information. (n.d.). Norgestrel. PubChem. [Link]
-
Wikipedia. (n.d.). Levonorgestrel acetate. Wikipedia. [Link]
-
UCSF Clinical Laboratories. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]
Sources
- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brasilapoio.com.br [brasilapoio.com.br]
- 12. youtube.com [youtube.com]
- 13. database.ich.org [database.ich.org]
- 14. altabrisagroup.com [altabrisagroup.com]
Guide to Evaluating the Isotopic Purity of D-(-)-Norgestrel 17-Acetate-d3
Executive Summary
In high-sensitivity LC-MS/MS bioanalysis, the integrity of your Internal Standard (IS) is the single most critical variable controlling assay accuracy. For D-(-)-Norgestrel 17-Acetate-d3 , a deuterated analog of the progestin prodrug, "purity" is not merely about chemical absence of contaminants. It is about Isotopic Enrichment .
Incomplete deuteration (presence of d0, d1, or d2 isotopologues) creates "cross-talk"—a phenomenon where the IS contributes signal to the analyte channel, artificially inflating the Lower Limit of Quantitation (LLOQ). This guide outlines a self-validating framework to evaluate if a specific batch of D-(-)-Norgestrel 17-Acetate-d3 is fit for regulated bioanalysis.
Part 1: The Physics of Purity – Why "d3" Matters
The target molecule replaces three protons on the acetate methyl group with deuterium.
-
Target Mass: [M+H]+ ≈ Theoretical Mass + 3.018 Da.
-
The Enemy: The "d0" (native) isotopologue.
If your IS contains even 0.5% of the d0 species, and you spike the IS at 100 ng/mL, you are effectively adding 0.5 ng/mL of "fake" analyte to every sample. If your assay's LLOQ is 0.1 ng/mL, your IS has just rendered the assay invalid.
Comparative Analysis: d3 vs. Alternatives
The following table compares D-(-)-Norgestrel 17-Acetate-d3 against common alternatives in steroid bioanalysis.
| Parameter | High-Purity Acetate-d3 | Low-Quality Acetate-d3 | C13-Labeled Analog |
| Primary Risk | Deuterium Isotope Effect (RT Shift) | Signal Cross-Talk (Interference) | High Cost / Synthesis Difficulty |
| Isotopic Purity | >99.5% isotopic enrichment | <98% (contains d0/d1/d2) | >99% |
| RT Shift (LC) | Slight shift (approx. 0.05–0.1 min) | Slight shift | None (Co-elutes perfectly) |
| Cost Efficiency | High | Moderate (False Economy) | Low (Very Expensive) |
| Suitability | Gold Standard for Routine Assays | Unsuitable for trace analysis | Specialized Clinical Trials |
Part 2: Experimental Validation Protocols
Do not rely solely on the Certificate of Analysis (CoA). Perform these two protocols to validate the material before committing to a full validation study.
Protocol A: HRMS Isotopologue Distribution Analysis
Objective: Quantify the exact percentage of d0 (native) contributing to the material.
Methodology:
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).
-
Infusion: Direct infusion of 1 µg/mL solution in 50:50 MeOH:Water (0.1% Formic Acid).
-
Scan Range: Focus on the [M+H]+ cluster. For Norgestrel Acetate (MW ~370), scan m/z 365–380.
-
Calculation: Extract peak areas for:
- (Native mass)
- (Mass + 1.006)
- (Mass + 2.012)
- (Target Mass + 3.018)
The Critical Equation:
Acceptance Criteria: For high-sensitivity assays (pg/mL range), Cross-Talk Potential must be < 0.1% .
Protocol B: 1H-NMR "The Silent Methyl" Test
Objective: Structural confirmation of the deuterium location.
The acetate methyl group on Norgestrel 17-Acetate typically appears as a sharp singlet around 2.0–2.1 ppm . In a pure d3-labeled compound, this peak must physically disappear (become "silent") because deuterium is not NMR-active in the proton channel.
Workflow:
-
Dissolve ~5 mg of standard in CDCl3.
-
Acquire 1H-NMR (min.[1] 400 MHz).
-
Zoom Region: 1.9 ppm – 2.2 ppm.
-
Pass Criteria: No singlet observed.
-
Fail Criteria: Presence of a small singlet (indicating d0) or a multiplet (indicating d1/d2 partially deuterated species).
Part 3: Visualization of Workflows
Diagram 1: The Purity Evaluation Workflow
This flowchart illustrates the logical decision tree for accepting a new lot of internal standard.
Caption: Logical workflow for validating isotopic purity prior to bioanalytical use.
Diagram 2: The Mechanism of Cross-Talk
Understanding why "close enough" isn't good enough in Mass Spectrometry.
Caption: Visualizing how impure internal standards contribute false signal to the analyte channel.
Part 4: The "Self-Validating" System
The ultimate test is not chemical, but functional. Before running patient samples, perform the "Zero-Analyte" Challenge .
-
Prepare Blank Matrix: Extract plasma/serum containing no Norgestrel.
-
Spike IS Only: Add D-(-)-Norgestrel 17-Acetate-d3 at your intended working concentration (e.g., 50 ng/mL).
-
Analyze: Inject this sample and monitor the Analyte Transition (e.g., m/z 371
fragment). -
Interpretation:
-
Any peak detectable at the analyte retention time is "Cross-Talk."
-
Rule of Thumb: This interference peak must be
of the peak area of your LLOQ standard. If it exceeds this, the IS purity is insufficient for the assay sensitivity.
-
Troubleshooting the "Deuterium Effect"
Be aware that deuterated steroids often elute slightly earlier than their non-deuterated counterparts on C18 columns due to slightly lower lipophilicity (the C-D bond is shorter and less polarizable than C-H).
-
Mitigation: Ensure your integration windows are wide enough to capture both, but narrow enough to exclude matrix interferences.
References
-
PubChem. (n.d.). Norgestrel | C21H28O2. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Wang, S., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved October 26, 2023, from [Link]
-
Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Case Study. Retrieved October 26, 2023, from [Link]
Sources
Comparative Guide: Extraction Strategies for Norgestrel from Biological Matrices
Executive Summary
For researchers quantifying Norgestrel (and its active isomer Levonorgestrel) in biological matrices, the choice of extraction method is a critical determinant of assay sensitivity (LOQ) and reproducibility. While Protein Precipitation (PPT) offers speed, it frequently fails to meet the sub-nanogram sensitivity required for pharmacokinetic (PK) studies due to significant ion suppression. Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate remains the "gold standard" for cleanliness and cost-efficiency, consistently achieving recoveries >85%. However, for high-throughput clinical workflows, Solid-Phase Extraction (SPE) utilizing Hydrophilic-Lipophilic Balance (HLB) sorbents provides superior automation potential and reproducibility, albeit at a higher cost per sample.
The Physicochemical Challenge
Norgestrel is a synthetic progestogen with high lipophilicity (LogP ~3.8). In plasma and serum, it binds extensively to Sex Hormone Binding Globulin (SHBG) and albumin.
-
The Challenge: The extraction method must break these protein-drug interactions without co-extracting endogenous lipids (phospholipids) that cause matrix effects in LC-MS/MS.
-
Target Sensitivity: Modern PK studies often require Lower Limits of Quantitation (LLOQ) in the range of 5–50 pg/mL .
Method A: Liquid-Liquid Extraction (LLE)
The Gold Standard for Sensitivity & Cleanliness
LLE relies on the partitioning of the hydrophobic Norgestrel into an organic solvent, leaving hydrophilic proteins and salts in the aqueous phase. The literature consistently favors a mixture of non-polar and polar aprotic solvents to maximize recovery while minimizing lipid carryover.
Optimized Protocol (Hexane:Ethyl Acetate)
Based on validation data from Theron et al. and comparative bioequivalence studies.
-
Aliquoting: Transfer 200–500 µL of plasma/serum to a glass tube.
-
Internal Standard (IS): Add deuterated IS (Levonorgestrel-d6) and vortex.
-
Extraction Solvent: Add Hexane:Ethyl Acetate (80:20 v/v) .
-
Why this ratio? Pure hexane extracts fewer lipids but yields lower recovery (~60%). Adding ethyl acetate increases polarity just enough to boost Norgestrel recovery to >85% without pulling in excess phospholipids.
-
-
Agitation: Vortex vigorously for 2–5 minutes (crucial for protein unbinding).
-
Phase Separation: Centrifuge at 4,000 rpm for 10 mins at 4°C.
-
Transfer: Freeze the aqueous layer (dry ice bath) and decant the organic supernatant.
-
Drying: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Dissolve residue in Mobile Phase (e.g., MeOH:Water 70:30).
Workflow Visualization (LLE)
Caption: Figure 1.[1] Optimized Liquid-Liquid Extraction workflow maximizing lipophilic partitioning while excluding polar matrix interferences.
Method B: Solid-Phase Extraction (SPE)
The Choice for High Throughput & Automation
While LLE is manual, SPE can be automated (96-well plates). For Norgestrel, traditional C18 cartridges are effective, but HLB (Hydrophilic-Lipophilic Balance) polymeric sorbents are superior because they do not dry out and offer a "water-wettable" surface that interacts better with plasma proteins during loading.
Optimized Protocol (HLB Cartridge)
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix plasma (1:1) with 0.1% Formic Acid (to disrupt protein binding) and load onto the cartridge.
-
Washing:
-
Wash 1: 5% Methanol in water (removes salts/proteins).
-
Wash 2: 20% Acetonitrile (removes moderately polar interferences).
-
-
Elution: 100% Acetonitrile or MeOH:ACN (50:50).
-
Post-Processing: Evaporate and reconstitute (similar to LLE).
Workflow Visualization (SPE)
Caption: Figure 2. SPE workflow utilizing selective adsorption/desorption on polymeric HLB stationary phases.
Comparative Analysis: Data & Performance
The following table synthesizes performance metrics derived from validation studies comparing these methodologies for Norgestrel/Levonorgestrel.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Primary Mechanism | Solvent Partitioning (LogP driven) | Sorbent Adsorption (Van der Waals) | Solubility exclusion |
| Typical Recovery | 85% – 92% | 90% – 98% | 60% – 75% (Entrapment issues) |
| Matrix Effect (ME) | Negligible (<10%) | Low (<15%) | High (>25%) (Ion Suppression) |
| Sensitivity (LLOQ) | Excellent (~5–50 pg/mL ) | Excellent (~5–50 pg/mL ) | Moderate (~0.5–1.0 ng/mL) |
| Sample Cleanliness | High (Phospholipids removed) | High (Specific wash steps) | Low (Phospholipids remain) |
| Throughput | Low (Manual labor intensive) | High (96-well automation) | High (Simple pipetting) |
| Cost Per Sample | Low (Solvents only) | High (Cartridges + Manifolds) | Very Low |
Critical Insight: The "Phospholipid Valley"
In LC-MS/MS, phospholipids from plasma elute late in the gradient and can suppress ionization of co-eluting analytes.
-
PPT removes proteins but leaves >90% of phospholipids in the sample.
-
LLE (Hexane:EtAc) excludes >95% of phospholipids because they are too polar for the organic phase.
-
SPE (with a wash step >20% organic) can actively wash away phospholipids before elution.
Recommendation
-
Choose LLE if: You are a smaller lab, have budget constraints, or require maximum sensitivity (low pg/mL) without investing in automation equipment. The Hexane:Ethyl Acetate (80:20) method is robust and widely validated.
-
Choose SPE if: You are processing large clinical batches (>100 samples/day). The cost of cartridges is offset by the reduction in labor hours and the ability to automate the workflow on liquid handlers.
References
-
Theron, H. B., Coetzee, C., Sutherland, F. C., Wiesner, J. L., & Swart, K. (2004). Selective and sensitive liquid chromatography–tandem mass spectrometry method for the determination of levonorgestrel in human plasma.[2][3][4] Journal of Chromatography B, 813(1-2), 331-336.
-
Chaudhary, D., Pithawala, E., & Garg, M. (2011). Analysis of Levonorgestrel in Human Plasma by UPLC-MS/MS: Application to a Bioequivalence Study in Healthy Volunteers. Journal of Bioequivalence & Bioavailability, 3, 186-191.
-
Moser, C., Zoderer, D., Luef, G., & Seger, C. (2012). Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma. Analytical and Bioanalytical Chemistry, 403(4), 961-972.
-
Kumar, P. P., Saxena, A., & Ashawat, M. (2014).[5] A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques, S6.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Determination of levonorgestrel in human plasma by liquid chromatography-tandem mass spectrometry method: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7816546B2 - Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Determining Levonorgestrel's Limits of Detection and Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of levonorgestrel (LNG) is paramount. Whether assessing pharmacokinetics, ensuring dose uniformity in novel delivery systems, or conducting bioequivalence studies, the ability to reliably measure minute concentrations of this potent synthetic progestin is critical. This guide provides an in-depth comparison of common analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of levonorgestrel, grounded in established regulatory frameworks and supported by experimental data.
The Foundational Importance of LOD and LOQ in Levonorgestrel Analysis
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The limit of quantification (LOQ), conversely, is the lowest concentration at which the analyte can be measured with a defined level of precision and accuracy.[1] Establishing these parameters is a cornerstone of analytical method validation, ensuring that the chosen method is fit for its intended purpose.[2] For a potent, low-dose compound like levonorgestrel, where therapeutic concentrations in biological matrices can be in the low nanogram to picogram per milliliter range, a highly sensitive and robust analytical method is non-negotiable.
Conceptual Framework for LOD and LOQ Determination: The "Why" Behind the "How"
The determination of LOD and LOQ is not merely a procedural step but a scientifically rigorous process guided by international standards, primarily the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4] The causality behind these experimental choices lies in the need to statistically differentiate a true signal from analytical noise and to ensure that quantitative data at the lower end of a calibration curve is reliable.
There are several accepted approaches to determining LOD and LOQ, each with its own statistical basis:
-
Based on Signal-to-Noise Ratio: This empirical method is often used for analytical procedures that exhibit baseline noise, such as chromatography.[3][4] The LOD is typically established at a signal-to-noise ratio of 3:1, signifying that the analyte's signal is three times greater than the background noise. For the LOQ, a ratio of 10:1 is commonly accepted as the point where quantification becomes reliable.[1]
-
Based on the Standard Deviation of the Response and the Slope: This statistical approach offers a more objective determination. The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the response. This can be determined from the standard deviation of blank measurements or the residual standard deviation of a regression line.
-
S is the slope of the calibration curve.[4]
-
The choice of method depends on the nature of the analytical technique and the characteristics of the data. For chromatographic methods, both the signal-to-noise and the statistical approach are widely used and accepted.
A Comparative Analysis of Analytical Methodologies for Levonorgestrel Quantification
The selection of an appropriate analytical method for levonorgestrel is a critical decision driven by the required sensitivity, the complexity of the sample matrix, and available resources. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of pharmaceuticals.[5] For levonorgestrel, detection is typically performed at its UV absorbance maximum, around 241-244 nm.[5][6]
While reliable for higher concentration samples, such as in-process quality control of formulations, the sensitivity of HPLC-UV can be a limiting factor for bioanalytical studies where levonorgestrel concentrations are very low.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the bioanalysis of levonorgestrel due to its exceptional sensitivity and selectivity.[7] This technique combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.
The high sensitivity of LC-MS/MS allows for the quantification of levonorgestrel in complex biological matrices like plasma and serum at physiologically relevant concentrations, making it the method of choice for pharmacokinetic and bioequivalence studies.[7]
Immunoassays (ELISA and RIA)
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are ligand-binding assays that offer high-throughput analysis and can achieve very low detection limits.[8]
Immunoassays can be highly sensitive; however, they may be susceptible to cross-reactivity with structurally related compounds, potentially impacting specificity. Method validation is crucial to ensure the assay accurately measures levonorgestrel.
Data Summary: A Head-to-Head Comparison
| Analytical Method | Typical LOD | Typical LOQ | Key Advantages | Key Limitations |
| HPLC-UV | ~1-38.1 ng/mL[9][10] | ~5-100 ng/mL[10] | Robust, cost-effective, widely available. | Limited sensitivity for bioanalysis. |
| LC-MS/MS | Down to pg/mL range[7] | 0.05 - 0.25 ng/mL[7][11] | High sensitivity and selectivity. | Higher instrument cost and complexity. |
| Immunoassays (ELISA/RIA) | ~2.2 - 8.7 pg/mL[8][11] | Varies by kit, often in the low pg/mL to ng/mL range. | High throughput, very sensitive. | Potential for cross-reactivity, may require specialized reagents. |
Experimental Protocols for LOD and LOQ Determination
The following are generalized, step-by-step methodologies for determining the LOD and LOQ of levonorgestrel using LC-MS/MS, adhering to the principles of regulatory guidelines.
Protocol 1: LOD and LOQ Determination by Signal-to-Noise Ratio
-
Prepare a series of low-concentration levonorgestrel standards in the relevant biological matrix (e.g., human plasma). The concentrations should bracket the expected LOD and LOQ.
-
Inject a blank matrix sample multiple times to establish the baseline noise.
-
Inject the low-concentration standards in replicate (n ≥ 3).
-
Measure the height of the levonorgestrel peak and the peak-to-peak noise of the baseline in a region close to the analyte peak.
-
Calculate the signal-to-noise ratio (S/N) for each low-concentration standard.
-
Identify the concentration that consistently yields an S/N ratio of approximately 3:1 as the LOD.
-
Identify the concentration that consistently yields an S/N ratio of approximately 10:1 as the LOQ. This concentration should also meet the criteria for precision and accuracy (typically ≤20% RSD and within 80-120% of the nominal value, respectively, for bioanalytical methods).
Protocol 2: LOD and LOQ Determination by Statistical Method (Calibration Curve)
-
Construct a calibration curve using a series of levonorgestrel standards prepared in the relevant matrix, with concentrations at the lower end of the expected range.
-
Perform a linear regression analysis of the calibration curve data (peak area vs. concentration).
-
Determine the slope (S) of the calibration curve.
-
Calculate the standard deviation of the response (σ) . This can be the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of the regression line.
-
Calculate the LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirm the calculated LOQ by analyzing a set of standards at this concentration and ensuring that the precision and accuracy criteria are met.
Visualizing the Workflow and Method Comparison
Caption: Workflow for LOD and LOQ Determination.
Caption: Levonorgestrel Method Sensitivity Comparison.
Conclusion
The choice of an analytical method for levonorgestrel quantification is a critical determinant of data quality and reliability. For applications requiring the highest sensitivity, such as pharmacokinetic studies, LC-MS/MS is the unequivocal method of choice, offering LOQs in the low pg/mL to ng/mL range. Immunoassays also provide excellent sensitivity and are well-suited for high-throughput screening. HPLC-UV, while less sensitive, remains a valuable and cost-effective tool for the analysis of higher concentration samples, such as pharmaceutical formulations.
A thorough understanding of the principles outlined in the ICH Q2(R1) guideline is essential for the robust determination of the LOD and LOQ, ensuring that the selected analytical method is validated and fit for its intended purpose in the development and analysis of levonorgestrel-containing products.
References
- Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
-
Aviva Systems Biology. (n.d.). Levonorgestrel ELISA Kit (OKCD02273). Retrieved from [Link]
-
Drugs.com. (2025, March 25). Levonorgestrel Emergency Contraceptive: Package Insert / Prescribing Info. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]
-
Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Food and Drug Administration. (n.d.). Levonorgestrel IUD. Retrieved from [Link]
-
International Council for Harmonisation. (1996, November 6). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Juniper Publishers. (2018, August 30). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Retrieved from [Link]
-
Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 3). Models and methods to characterise levonorgestrel release from intradermally administered contraceptives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Simultaneous determination of levonorgestrel and two endogenous sex hormones in human plasma based on LC-MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An enzyme immunoassay for serum and urinary levonorgestrel in human and non-human primates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Radioimmunoassay of serum d-norgestrel in women following oral and intravaginal administration. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A sensitive direct radioimmunoassay for assessing D-norgestrel levels in human plasma. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, May 18). Maximizing the effectiveness of 1.5 mg levonorgestrel for emergency contraception: The case for precoital use. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determining the Exposure Threshold for Levonorgestrel Efficacy Using an Integrated Model Based Meta-Analysis Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
- Zhao, L., Zhong, G., Bi, H., Ding, L., & Huang, M. (2008). Determination of levonorgestrel in human plasma by liquid chromatography-tandem mass spectrometry method: application to a bioequivalence study of two formulations in healthy volunteers.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Arbor Assays Levonorgestrel EIA Kit - data analysis at MyAssays [myassays.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. Simultaneous determination of levonorgestrel and two endogenous sex hormones in human plasma based on LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An enzyme immunoassay for serum and urinary levonorgestrel in human and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. Models and methods to characterise levonorgestrel release from intradermally administered contraceptives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
Safety Operating Guide
D-(-)-Norgestrel 17-Acetate-d3 proper disposal procedures
Executive Safety Summary & Risk Assessment
D-(-)-Norgestrel 17-Acetate-d3 is not merely a chemical waste; it is a high-potency reproductive toxin labeled with stable isotopes for mass spectrometry. Its disposal requires a dual-strategy approach: biological containment (to protect personnel/environment) and isotopic segregation (to protect laboratory analytical integrity).
-
Toxicological Hazard: As a synthetic progestogen, this compound is a Category 1A/1B Reproductive Toxin . It poses significant risks to fertility and the unborn child.[1][2][3] It is also a suspected carcinogen and highly toxic to aquatic life.[3]
-
Analytical Hazard: As a deuterated internal standard (
), even nanogram-level cross-contamination can invalidate weeks of LC-MS/MS data. Disposal pathways must ensure this material never re-enters the general laboratory ecosystem.[3]
Immediate Containment & Spill Management
The "No-Sweep" Rule: Never use a brush or broom on solid spills. Norgestrel dust is potent and electrostatic; sweeping aerosolizes the particles, creating an immediate inhalation hazard.
Decontamination Protocol (Self-Validating System)
Because steroids are lipophilic (fat-soluble), water-based cleaning is ineffective. You must use a solvent-surfactant approach.[3]
Step-by-Step Decontamination:
-
Isolate: Mark a 3-meter radius around the spill.[3]
-
PPE Upgrade: Double nitrile gloves, Tyvek sleeves, and N95/P100 respiratory protection are mandatory.[3]
-
Solvent Solubilization:
-
Surfactant Wash: Follow the solvent wipe with a detergent solution (e.g., Alconox or 1% SDS) to lift residual lipids.[3]
-
Validation: If UV light is available (and the compound is fluorescent/UV-active), check for residue.[3] Otherwise, assume the surface remains hazardous until the third wash.
The Disposal Workflow
This workflow is designed to meet RCRA (Resource Conservation and Recovery Act) standards for "Hazardous Waste Pharmaceuticals."
A. Solid Waste (Pure Compound/Vials)[3]
-
Classification: Hazardous Pharmaceutical Waste (Non-Creditable).[3]
-
Action: Do not rinse the vial. Rinsing creates a larger volume of liquid hazardous waste.[3]
-
Container: Place the entire vial (cap on) into a Black Bin (RCRA Hazardous Waste container).
-
Labeling: Must read: "Toxic - Reproductive Hazard - Incinerate Only."
B. Liquid Waste (Stock Solutions/LC-MS Effluent)[3]
-
Segregation: Never mix with general "Organic Solvents" if the concentration is
.[3] -
Action: Collect in a dedicated satellite accumulation container compatible with methanol/acetonitrile.
-
Destruction: This stream must be sent for High-Temperature Incineration .[3] Standard fuel blending is often insufficient for complete steroid ring destruction.[3]
C. Trace Waste (Gloves, Pipette Tips)
-
Definition: Items with
residue by weight (RCRA "Empty" definition).[3] -
Action: Double-bag in yellow "Trace Chemotherapy/Hazardous Drug" waste bags.
-
Disposal: Incineration. Never autoclave; autoclaving does not destroy the steroid nucleus and may aerosolize it.[3]
Visualized Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of D-(-)-Norgestrel 17-Acetate-d3, ensuring compliance and safety.
Caption: Operational workflow for segregating and destroying Norgestrel-d3 waste streams. Colors indicate action urgency (Red) and safe resolution (Green).
Regulatory & Technical Data Summary
| Parameter | Specification | Causality / Reason |
| RCRA Status | Hazardous Pharmaceutical | While not explicitly P-listed, it meets criteria for toxicity and must be managed under 40 CFR Part 266 Subpart P (Healthcare/Lab Pharmaceuticals). |
| NIOSH Status | Hazardous Drug (Group 2/3) | Progestins are recognized reproductive hazards.[3] Handling requires containment (BSC Class II) and specific waste segregation.[3] |
| Thermal Stability | High (>200°C melting) | Autoclaving is forbidden. The steroid ring structure is thermally stable and requires incineration |
| Aquatic Toxicity | Acute Category 1 | Sewer Ban: Pouring down the drain is a violation of the Clean Water Act. Even ng/L levels affect aquatic endocrine systems.[3] |
| Solubility | Lipophilic (LogP ~3-4) | Water wash is ineffective.[3] Use Methanol or Ethanol for bench decontamination.[3] |
References
-
Centers for Disease Control and Prevention (CDC) / NIOSH. (2016).[3] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[3][4] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[3] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
